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  • Product: 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one
  • CAS: 1373233-46-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

Abstract: This technical guide provides a comprehensive overview of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (CAS Number: 1373233-46-5), a substituted benzoxazinone derivative. Due to the limited direct research on this s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (CAS Number: 1373233-46-5), a substituted benzoxazinone derivative. Due to the limited direct research on this specific molecule, this guide synthesizes information from analogous compounds and the parent scaffold, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. The document details the probable synthetic pathways, predicted physicochemical properties, and explores potential applications in agrochemical and pharmaceutical research, with a focus on its prospective herbicidal and antimicrobial activities. This guide is intended for researchers, scientists, and professionals in drug development and agricultural sciences, providing a foundational understanding and a framework for future investigation of this compound.

Introduction to the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a significant heterocyclic motif present in a variety of biologically active compounds.[1] These structures are recognized for their broad spectrum of pharmacological and agrochemical properties.[2] In nature, benzoxazinoids are found as secondary metabolites in gramineous plants like maize, wheat, and rye, where they play a crucial role in the plant's defense against insects and pathogens.[1]

The synthetic versatility of the benzoxazinone scaffold allows for substitutions at various positions, leading to a diverse library of derivatives with a wide range of biological activities, including antimicrobial, antifungal, herbicidal, and anticancer properties.[3][4][5] The introduction of a bromine atom at the 6-position and an N-alkylation with a butyl group, as in the case of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, is anticipated to modulate the lipophilicity and electronic properties of the molecule, thereby influencing its biological activity.

Physicochemical Properties

PropertyPredicted Value/InformationSource
CAS Number 1373233-46-5[6][7]
Molecular Formula C12H14BrNO2[7]
Molecular Weight 284.15 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Inferred
Lipophilicity (logP) Predicted to be moderately lipophilic due to the butyl chain and bromine atom.Inferred

Synthesis and Reaction Mechanisms

The synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is not explicitly detailed in the available literature. However, a logical and well-established synthetic approach would involve a two-step process starting from 4-bromophenol. The proposed synthetic pathway is outlined below.

Synthesis of the Precursor: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

The precursor, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, is a known compound and can be synthesized through several established methods. A common approach involves the reaction of a substituted 2-aminophenol with an α-halo-ester, followed by cyclization.

Experimental Protocol: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

  • Step 1: Nitration of 4-bromophenol. 4-bromophenol is nitrated to yield 4-bromo-2-nitrophenol.

  • Step 2: Reduction of the nitro group. The nitro group of 4-bromo-2-nitrophenol is reduced to an amino group to form 2-amino-4-bromophenol.

  • Step 3: Condensation and Cyclization. The resulting 2-amino-4-bromophenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF). The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to yield 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one 4-bromophenol 4-bromophenol 4-bromo-2-nitrophenol 4-bromo-2-nitrophenol 4-bromophenol->4-bromo-2-nitrophenol Nitration 2-amino-4-bromophenol 2-amino-4-bromophenol 4-bromo-2-nitrophenol->2-amino-4-bromophenol Reduction 6-Bromo-2H-1,4-benzoxazin-3(4H)-one 6-Bromo-2H-1,4-benzoxazin-3(4H)-one 2-amino-4-bromophenol->6-Bromo-2H-1,4-benzoxazin-3(4H)-one Ethyl chloroacetate, Base

Caption: Proposed synthetic pathway for the precursor.

Proposed Synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

The final step to obtain the target molecule is the N-alkylation of the benzoxazinone ring. This is a standard transformation for amides and related heterocycles.

Experimental Protocol: N-Butylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

  • Deprotonation: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This deprotonates the nitrogen atom to form the corresponding anion.

  • Alkylation: A butylating agent, such as 1-bromobutane or 1-iodobutane, is added to the reaction mixture. The nitrogen anion acts as a nucleophile and displaces the halide, forming the N-butylated product, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the pure compound.

N-Butylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one 6-Bromo-2H-1,4-benzoxazin-3(4H)-one 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Nitrogen Anion Nitrogen Anion 6-Bromo-2H-1,4-benzoxazin-3(4H)-one->Nitrogen Anion Base (e.g., NaH) 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one Nitrogen Anion->6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one 1-Bromobutane

Caption: N-alkylation to yield the target compound.

Potential Applications and Biological Activity

While no specific biological data for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one has been reported, the broader class of benzoxazinone derivatives has shown significant activity in several areas. The introduction of the N-butyl group is expected to increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and potentially increase its potency.

Herbicidal Activity

Benzoxazinone derivatives are well-documented for their phytotoxic properties.[4] Some commercial herbicides, such as flumioxazin, contain the 1,4-benzoxazin-3-one scaffold.[8] The mechanism of action for many of these herbicides involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[9] The structural features of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one make it a candidate for investigation as a PPO-inhibiting herbicide. Studies on related N-alkylated benzoxazinones have shown that the nature of the alkyl substituent can significantly impact herbicidal activity and crop selectivity.[10]

Antimicrobial and Antifungal Activity

Various derivatives of 1,4-benzoxazin-3-one have demonstrated promising antimicrobial and antifungal activities.[5][11] The presence of a halogen, such as bromine, on the aromatic ring has been shown in some studies to enhance antimicrobial efficacy. The N-alkyl chain can also contribute to the interaction with microbial cell membranes. Therefore, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one warrants investigation for its potential as a novel antibacterial or antifungal agent.

Future Research Directions

Given the lack of specific data, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one represents an unexplored area of chemical space with significant potential. Future research should focus on:

  • Confirmation of Synthesis and Characterization: The proposed synthetic route should be experimentally verified, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, and elemental analysis).

  • Biological Screening: The compound should be screened for a range of biological activities, with an initial focus on herbicidal and antimicrobial assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of N-alkyl and 6-halo-substituted benzoxazinones would provide valuable SAR data to optimize the biological activity.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the mechanism of action.

Conclusion

6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is a derivative of the biologically important 1,4-benzoxazin-3-one scaffold. While direct experimental data is scarce, a robust synthetic pathway can be proposed based on established chemical principles. The structural features of this compound suggest that it is a promising candidate for investigation as a novel herbicidal or antimicrobial agent. This technical guide provides a foundational basis for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

  • Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones and 3H-Quinazolin-4-ones with 2-Phenoxymethyl Substituents. (n.d.). MDPI. [Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. (n.d.). ResearchGate. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). (2005). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. (2020). Journal of Agricultural and Food Chemistry. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). [Link]

  • Butyl-benzoxazolone substituted piperazinium derivatives as ligands for 5-HT7 receptors. (n.d.). ResearchGate. [Link]

  • Antibacterial Activity of N-Alkylbenzoxazol-2-ones derivatives 4a-j. (n.d.). ResearchGate. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). Molecules. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2022). Frontiers in Chemistry. [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (n.d.). ResearchGate. [Link]

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. [Link]

  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives. (2021). E3S Web of Conferences. [Link]

  • Synthesis and antimicrobial activity of benzoxazinone derivatives. (n.d.). ResearchGate. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2001). Molecules. [Link]

  • Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. (n.d.). ResearchGate. [Link]

  • Structures of (a) benzoxazinone derivatives [adapted from Cambier et... (n.d.). ResearchGate. [Link]

  • tert-Butyl 6-bromo-2H-benzo[b][4][8]oxazine-4(3H)-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. (2023). Pharmaceuticals. [Link]

  • Butyl-benzisothiazolinone. (n.d.). PubChem. [Link]

  • Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. (n.d.). ResearchGate. [Link]

  • Benzoxazines. (n.d.). PubChem. [Link]

  • some benzoxazinones of physiological importance: a synthetic perspective. (2021). ResearchGate. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (2005). PubMed. [Link]

  • 1 H NMR spectrum of bis(3-(tert-butyl)-3,4-dihydro-2H-benzo... (n.d.). ResearchGate. [Link]6-yl_fig4_265147829)

Sources

Exploratory

Molecular structure and characterization of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

<An In-depth Technical Guide on the Molecular Structure and Characterization of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one Audience: Researchers, scientists, and drug development professionals. Foreword: The Strategic Impor...

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide on the Molecular Structure and Characterization of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of the Benzoxazinone Core

The 1,4-benzoxazinone scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] These structures are of significant interest to synthetic chemists for their utility in accessing a wide range of functionalized heterocycles.[1] The specific molecule of interest, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, presents a synthetically versatile platform. The introduction of a bromine atom at the 6-position provides a reactive handle for further molecular elaboration through various cross-coupling reactions. Concurrently, the N-butyl group serves to modulate the lipophilicity of the compound, a critical parameter influencing its pharmacokinetic profile. A meticulous and multi-faceted characterization of this molecule is, therefore, a prerequisite for any substantive investigation into its potential applications.

I. Synthesis and Purification: A Controlled Approach

The construction of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is most reliably achieved via the N-alkylation of the parent heterocycle, 6-Bromo-2H-1,4-benzoxazin-3-one.[2][3] This method offers a high degree of control and predictability.

A. Synthetic Workflow

The chosen synthetic strategy is a two-step process commencing with the cyclization of 2-amino-5-bromophenol with an appropriate C2-synthon, followed by the crucial N-alkylation step.

synthesis_workflow cluster_0 Ring Formation cluster_1 N-Alkylation cluster_2 Purification A 2-Amino-5-bromophenol C Cyclization A->C B Chloroacetyl Chloride B->C D 6-Bromo-2H-1,4-benzoxazin-3-one C->D Base (e.g., NaHCO3) F Alkylation Reaction D->F E 1-Bromobutane E->F G Target Compound F->G Base (e.g., K2CO3) Solvent (e.g., DMF) H Column Chromatography G->H

Figure 1: A generalized synthetic pathway for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.

B. Protocol for N-Alkylation
  • Reaction Assembly: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-Bromo-2H-1,4-benzoxazin-3-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

    • Expert Insight: The choice of a polar aprotic solvent like DMF is critical for solvating the reactants while not interfering with the nucleophilic substitution. K₂CO₃ is a sufficiently strong base to deprotonate the amide nitrogen, generating the nucleophile in situ.

  • Reagent Addition: Introduce 1-bromobutane (1.2 eq) to the stirred suspension at ambient temperature.

  • Thermal Promotion & Monitoring: Heat the reaction mixture to 60-70 °C. The reaction progress should be diligently monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.

  • Aqueous Work-up: Upon completion, cool the mixture and pour it into a beaker of cold water to precipitate the product and dissolve inorganic salts.

  • Isolation and Purification: Collect the crude solid by vacuum filtration. Purify the material using silica gel column chromatography with a hexane/ethyl acetate gradient to yield the pure product.

II. Comprehensive Structural Elucidation

A battery of analytical techniques is required for the unequivocal confirmation of the molecular structure of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.

A. Spectroscopic and Spectrometric Data
TechniqueExpected DataInterpretation
¹H NMR Signals in the aromatic region (approx. 7.0-7.5 ppm), a singlet for the O-CH₂-C=O protons (approx. 4.6 ppm), and a set of multiplets for the N-butyl group (approx. 0.9-3.8 ppm).Confirms the proton framework and the connectivity of the alkyl chain and the benzoxazinone core.
¹³C NMR A resonance for the amide carbonyl (approx. 165 ppm), aromatic carbons (approx. 110-145 ppm), the O-CH₂ carbon (approx. 67 ppm), and the butyl carbons (approx. 13-45 ppm).Establishes the carbon backbone of the molecule.
FT-IR A strong absorbance band for the amide C=O stretch (approx. 1680-1700 cm⁻¹), C-O-C ether stretches (approx. 1220-1260 cm⁻¹), and aromatic C-H stretches.Identifies the key functional groups present.
Mass Spec. A molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity.Confirms the molecular weight and the presence of a single bromine atom.
B. Crystallographic Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure.

xray_workflow A Purified Compound B Crystal Growth (Slow Evaporation) A->B C Crystal Mounting B->C D X-ray Data Collection C->D E Structure Solution and Refinement D->E F Crystallographic Information File (CIF) E->F

Figure 2: Standard workflow for X-ray crystallographic analysis.

  • Trustworthiness through Validation: The resulting crystallographic data, including bond lengths, angles, and intermolecular interactions, provides an unambiguous structural proof that validates the data obtained from other spectroscopic methods. For related structures, the oxazine ring has been observed to adopt an envelope conformation.[4]

III. Physicochemical Properties

PropertyDataSource
Molecular Formula C₁₂H₁₄BrNO₂-
Molecular Weight 284.15 g/mol [5]
CAS Number 1373233-46-5[5][6]
Appearance Likely a white to off-white solidGeneral property of similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) and insoluble in water.Inferred from structure

IV. Potential Applications and Future Research Trajectory

The 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one scaffold is a promising starting point for the development of novel therapeutic agents.

  • Medicinal Chemistry: Benzoxazinone derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[7][8] The bromine atom is a key functional group that allows for the synthesis of diverse libraries of compounds through metal-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

  • Agrochemicals: Certain benzoxazinone derivatives have shown potential as herbicides.[8]

  • Materials Science: The benzoxazine core can be used in the synthesis of advanced polymers.[8]

Future research should focus on leveraging the bromine substituent for the creation of new chemical entities and subsequent screening for various biological activities.

V. References

  • Muñoz, A. G. (2018). ESIPT-Enabled Alkyne Migration Provides Rapid Access to Benzoxazinones. Digital Commons @ DU. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Fu, Q., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2509. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 6-bromo-2H-benzo[b][4][9]oxazine-4(3H)-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-2h-1,4-benzoxazin-3(4h)-one. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon. Retrieved from [Link]

  • El Oualidi, J., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3058. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][4][9]oxazine. Retrieved from [Link]

  • American Chemical Society. (2021). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. Organic Letters. Available at: [Link]

Sources

Foundational

The Multifaceted Mechanisms of Bromo-Substituted Benzoxazinones: A Technical Guide for Drug Discovery

Introduction: The Emerging Therapeutic Potential of Bromo-Substituted Benzoxazinones Bromo-substituted benzoxazinones represent a promising class of heterocyclic compounds that have garnered significant attention in medi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Therapeutic Potential of Bromo-Substituted Benzoxazinones

Bromo-substituted benzoxazinones represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile scaffold allows for a wide range of structural modifications, leading to a diverse spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their interactions with various molecular targets, the signaling pathways they modulate, and the experimental methodologies crucial for elucidating their therapeutic effects. The inherent chemical reactivity and structural features of the benzoxazinone core, further modulated by bromine substitution, contribute to their ability to engage with biological systems in a multifaceted manner.

Enzyme Inhibition: A Prominent Mechanism of Action

A primary mode of action for many bromo-substituted benzoxazinones is the inhibition of key enzymes implicated in various disease states. The electrophilic nature of the lactone ring within the benzoxazinone structure makes it susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes, leading to either reversible or irreversible inhibition.

Serine Protease Inhibition: Targeting α-Chymotrypsin

Several studies have highlighted the potential of benzoxazinone derivatives as inhibitors of serine proteases, such as α-chymotrypsin.[1][2][3] This inhibition is significant as serine proteases are involved in a multitude of physiological and pathological processes, including digestion, blood coagulation, and inflammation.

Proposed Mechanism: Bromo-substituted benzoxazinones can act as competitive inhibitors of α-chymotrypsin.[1] The mechanism likely involves the acylation of the serine residue in the enzyme's active site by the benzoxazinone, forming a stable acyl-enzyme intermediate. The presence and position of the bromo-substituent can influence the inhibitory potency.[1] Kinetic studies have revealed diverse inhibition patterns, excluding uncompetitive inhibition.[1]

Experimental Protocol: α-Chymotrypsin Inhibition Assay

  • Preparation of Reagents:

    • α-Chymotrypsin solution (e.g., 0.1 mg/mL in 50 mM Tris-HCl buffer, pH 8.0).

    • Substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable solvent).

    • Test compounds (bromo-substituted benzoxazinones) dissolved in DMSO at various concentrations.

    • Assay buffer (50 mM Tris-HCl, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound solution to each well.

    • Add 70 µL of assay buffer.

    • Add 10 µL of the α-chymotrypsin solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the type of inhibition (competitive, non-competitive, or mixed).

Tyrosine Kinase Inhibition: Implications for Cancer Therapy

Benzoxazinone derivatives have been investigated for their ability to inhibit tyrosine kinases, such as KDR (VEGFR-2) and ABL, which are crucial mediators of cell signaling and are often dysregulated in cancer.[4]

Proposed Mechanism: The benzoxazinone scaffold can serve as a template for designing inhibitors that bind to the ATP-binding site of tyrosine kinases. The specific interactions will depend on the substitution pattern on the benzoxazinone ring. The bromo-substituent can potentially form halogen bonds or occupy hydrophobic pockets within the active site, thereby enhancing binding affinity and inhibitory activity.

Table 1: Inhibitory Activity of Selected Benzoxazinone Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Benzoxazinone Derivative 1α-Chymotrypsin6.5 - 341.1[1]
Benzoxazinone Derivative 2Tyrosine Kinases (KDR, ABL)Not specified[4]

Modulation of Ion Channels: K+ Channel Opening

Certain bromo-substituted benzoxazinones have demonstrated potent vasorelaxant and hypotensive effects by acting as potassium (K+) channel openers.[5] This mechanism is particularly relevant for the development of novel antihypertensive agents.

Proposed Mechanism: These compounds are thought to interact with and stabilize the open conformation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This leads to an efflux of K+ ions, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated Ca2+ channels. The resulting decrease in intracellular Ca2+ concentration leads to smooth muscle relaxation and vasodilation. The presence of an electron-withdrawing group, such as bromine, at specific positions on the benzoxazinone nucleus appears to be crucial for optimal activity.[5]

Diagram 1: Proposed Mechanism of K+ Channel Opening by Bromo-Substituted Benzoxazinones

G cluster_membrane Cell Membrane KATP_Channel KATP Channel (Closed) Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ efflux Ca_Channel Voltage-Gated Ca2+ Channel (Open) Vasodilation Vasodilation Ca_Channel->Vasodilation Decreased Ca2+ influx Benzoxazinone Bromo-Substituted Benzoxazinone Benzoxazinone->KATP_Channel Binds and opens Hyperpolarization->Ca_Channel Induces closure

Caption: Bromo-substituted benzoxazinones may induce vasodilation by opening KATP channels.

Anticancer Activity: A Multi-pronged Approach

The anticancer potential of bromo-substituted benzoxazinones is a rapidly evolving area of research, with several proposed mechanisms of action.[6][7][8][9][10]

Targeting c-Myc G-Quadruplex DNA

Some benzoxazinone derivatives have been shown to inhibit the growth and migration of cancer cells by targeting the G-quadruplex structure in the promoter region of the c-Myc oncogene.[7]

Proposed Mechanism: These compounds can induce and stabilize the formation of G-quadruplex DNA in the c-Myc promoter. This stabilization prevents the binding of transcription factors, leading to the downregulation of c-Myc expression. Since c-Myc is a key regulator of cell proliferation, its suppression inhibits cancer cell growth.[7]

Induction of Apoptosis and Cell Cycle Arrest

Other studies have demonstrated that benzoxazinone derivatives can exert their antiproliferative effects by inducing apoptosis and causing cell cycle arrest.[9] This is often associated with the upregulation of tumor suppressor proteins like p53 and pro-apoptotic proteins like caspase-3, and the downregulation of proteins involved in DNA replication and cell cycle progression, such as topoisomerase II and cyclin-dependent kinase 1 (cdk1).[9]

Lysosomal Dysfunction

Recent evidence suggests that some benzo[a]phenoxazine derivatives, a related class of compounds, can selectively target and accumulate in the lysosomes of cancer cells.[10]

Proposed Mechanism: This accumulation leads to lysosomal membrane permeabilization (LMP), an increase in intracellular pH, and the accumulation of reactive oxygen species (ROS), ultimately triggering cell death.[10] This represents a novel and promising strategy for cancer therapy.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the bromo-substituted benzoxazinone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial and Anti-inflammatory Activities

Bromo-substituted benzoxazinones have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.[11][12][13][14][15][16]

Antimicrobial Mechanisms

The exact antimicrobial mechanisms are not fully elucidated but are thought to involve the disruption of essential cellular processes in bacteria and fungi. The lipophilicity conferred by the bromo-substituent may enhance the ability of these compounds to penetrate microbial cell membranes. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[11][12]

Anti-inflammatory Pathways

The anti-inflammatory effects of benzoxazinone derivatives are likely mediated through the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production.[11][17][18][19] Some compounds have been shown to inhibit prostaglandin E2 (PGE2) induced edema.[18] More recently, derivatives have been shown to reduce LPS-induced nitric oxide (NO) production and decrease the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[19] This is potentially mediated through the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[19]

Diagram 2: Workflow for Investigating Anti-inflammatory Activity

G Cell_Culture Culture Macrophages (e.g., RAW 264.7) LPS_Stimulation Stimulate with LPS Cell_Culture->LPS_Stimulation Compound_Treatment Treat with Bromo-Substituted Benzoxazinone LPS_Stimulation->Compound_Treatment NO_Assay Measure NO Production (Griess Assay) Compound_Treatment->NO_Assay Cytokine_Analysis Analyze Cytokine Levels (ELISA or qPCR) Compound_Treatment->Cytokine_Analysis Western_Blot Western Blot for Nrf2/HO-1 Pathway Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for evaluating the anti-inflammatory effects of benzoxazinones.

Other Potential Mechanisms

The versatility of the bromo-substituted benzoxazinone scaffold has led to the exploration of other therapeutic applications with distinct mechanisms of action:

  • Bioherbicides: Inhibition of histone acetyltransferases and histone deacetylases (HDAs).[20]

  • Anti-tuberculosis: Inhibition of the receptor for advanced glycation end products (RAGE).[21]

  • Bacterial Type IIa Topoisomerase Inhibition: A promising avenue for new antibacterial agents.[22]

  • Mineralocorticoid Receptor Antagonism: Potential for treating cardiovascular diseases.[23]

Conclusion and Future Directions

Bromo-substituted benzoxazinones are a class of compounds with immense therapeutic potential, attributable to their diverse mechanisms of action. This guide has provided a comprehensive overview of their established and emerging roles as enzyme inhibitors, ion channel modulators, anticancer agents, and antimicrobial and anti-inflammatory compounds. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers with the necessary tools to further investigate these fascinating molecules.

Future research should focus on elucidating the precise molecular interactions between bromo-substituted benzoxazinones and their biological targets through techniques such as X-ray crystallography and computational modeling. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates. Furthermore, comprehensive preclinical and clinical studies are warranted to translate the promising in vitro and in vivo findings into tangible therapeutic benefits for a range of diseases.

References

  • Czarnocki, W., Ledochowski, Z., Radzikowski, C., & Urbanski, T. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature, 178(4546), 1351-1352. [Link]

  • Nakamura, H., Iwamoto, K., Ohno, T., & Itoh, K. (2000). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Chemical & pharmaceutical bulletin, 48(9), 1266-1275. [Link]

  • Abdel-Megeed, M. F., El-Hiti, G. A., & Zohdi, H. F. (2005). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Zeitschrift für Naturforschung C, 60(11-12), 859-866. [Link]

  • Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Wadood, A., & Zaheer-ul-Haq, M. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 70, 210-221. [Link]

  • Li, Y., Chen, Z., Wu, Y., Li, L., & Chen, Y. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(24), 8049. [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, L. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Bioorganic & medicinal chemistry letters, 30(19), 127438. [Link]

  • Das, B., Reddy, V. S., & Krishna, G. S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(4), 856. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4. [Link]

  • García-Vallejo, M. F., Pérez-Manríquez, M. P., & González-Andrade, M. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 27(19), 6526. [Link]

  • S. S. H., & K. R. (2012). Antibacterial activity of substituted 2-bromo-1,4-dimethoxy-3H-phenoxazin-3-ones. Journal of Chemical and Pharmaceutical Research, 4(10), 4563-4566. [Link]

  • Chen, Z., Wu, Y., Li, L., & Chen, Y. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(24), 8049. [Link]

  • Bohrium. (2017). synthesis-structure-activity-relationships-studies-of-benzoxazinone-derivatives-as-chymotrypsin-inhibitors. Ask this paper. [Link]

  • Raj, S., Ramasamy, K., Shah, S. A. A., & Mai, C. W. (2021). Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines That Act as RAGE Inhibitors. Molecules, 26(16), 4994. [Link]

  • Edwards, P. D., Bernstein, P. R., & Williams, J. C. (1991). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of medicinal chemistry, 34(2), 534-540. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2017). Spectrum of the antiproliferative activity of benzoxazinone compound 1 against Lung cancer cell line. Saudi Pharmaceutical Journal, 25(5), 755-763. [Link]

  • Al-Ghorbani, M., Becker, T. K., & Al-Adool, M. A. (2023). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Journal of Chemical and Pharmaceutical Research, 15(1), 1-13. [Link]

  • Fernandes, M. X., Pereira, C. S., & Sousa, M. J. (2024). Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385. [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. European journal of medicinal chemistry, 45(7), 2719-2725. [Link]

  • Markov, V. I., Farat, O., & Varenichenko, S. A. (2019). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. [Link]

  • Hedrick, M. P., Cen, Y., & Mangravita-Novo, A. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ACS medicinal chemistry letters, 11(7), 1416-1422. [Link]

  • Czarnocki, W., Ledochowski, Z., Radzikowski, C., & Urbanski, T. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature, 178(4546), 1351-1352. [Link]

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2014). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. Der Pharma Chemica, 6(4), 389-396. [Link]

  • Li, Y., Li, Y., & Wang, Y. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 11, 1285324. [Link]

  • Iacob, A. A., Găină, L. I., & Moldovan, C. M. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(7), 1898. [Link]

  • Pilli, G., Erdoğan, H., & Sunal, R. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittel-Forschung, 43(12), 1351-1354. [Link]

  • Boulekhbakhe, S., Ben-Messaoud, M., & Guezane-Lakoud, A. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3073. [Link]

  • Das, B., Reddy, V. S., & Krishna, G. S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(4), 856. [Link]

  • Li, Y., Li, Y., & Wang, Y. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 11, 1285324. [Link]

  • Geng, B., Comita-Prevoir, J., Eyermann, C. J., Reck, F., & Fisher, S. (2011). Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorganic & medicinal chemistry letters, 21(18), 5349-5353. [Link]

  • Sharma, P., & Kumar, A. (2012). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 4(2), 952-958. [Link]

  • Nariai, Y., In-nami, T., & Nishikawa, K. (2015). Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Journal of medicinal chemistry, 58(21), 8549-8561. [Link]

  • Rekka, E. A., Riganas, S., & Gavalas, A. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Molecules, 29(13), 3097. [Link]

  • Komar, M., Molnar, M., & Balić, T. (2022). A proposed mechanism for benzoxazinone synthesis. ResearchGate. [Link]

  • Al-Hourani, B. J., Sharma, S., & Wuest, F. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS omega, 9(21), 23145-23158. [Link]

  • Li, J., & Roberts, D. W. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of agricultural and food chemistry, 64(26), 5325-5333. [Link]

  • Zhang, J., Yang, R., & Li, L. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1140921. [Link]

Sources

Exploratory

In Silico Toxicological Assessment of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one: A Technical Guide

Foreword: The Imperative of Predictive Toxicology in Modern Drug Discovery In the landscape of contemporary drug development, the early and accurate identification of potential toxicological liabilities is paramount. The...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Toxicology in Modern Drug Discovery

In the landscape of contemporary drug development, the early and accurate identification of potential toxicological liabilities is paramount. The attrition of promising drug candidates in late-stage clinical trials due to unforeseen toxicity represents a significant financial and ethical burden. In silico toxicology, a discipline at the intersection of computational chemistry, biology, and toxicology, has emerged as an indispensable tool for the proactive mitigation of these risks.[1][2] By leveraging sophisticated computational models, it is possible to predict the potential adverse effects of a chemical entity before it is even synthesized, thereby guiding safer and more efficient drug design.[2]

This technical guide provides a comprehensive, step-by-step framework for conducting an in silico toxicological evaluation of the novel compound 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (CAS No: 1373233-46-5, Formula: C12H14BrNO2).[3][4] This document is intended for researchers, toxicologists, and drug development professionals, offering a scientifically rigorous and practically applicable workflow. The methodologies described herein are grounded in established principles of computational toxicology and align with regulatory expectations for the use of in silico data in safety assessment.[5]

Foundational Principles: Understanding the In Silico Approach

The core premise of in silico toxicology is that the biological activity of a molecule, including its potential for toxicity, is intrinsically linked to its chemical structure.[2][6] By analyzing the structural features and physicochemical properties of a compound, we can infer its likely interactions with biological systems. This is primarily achieved through two complementary methodologies:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These are mathematical models that correlate the structural or property descriptors of a set of compounds with their known toxicological activities.[7][8][9] A QSAR model can then be used to predict the toxicity of a new compound based on its calculated descriptors.[10]

  • Expert (Knowledge-Based) Systems: These systems are built upon a curated knowledge base of structure-activity relationships and toxicological data.[11][12] They identify specific structural fragments, known as "toxicophores," within a query molecule that have been associated with particular toxicities.[12]

In line with regulatory guidelines, such as the ICH M7 for mutagenic impurities, a comprehensive in silico assessment should ideally employ both a QSAR (statistical-based) and an expert (rule-based) system to provide a more robust and reliable prediction.[13]

The Subject of Investigation: 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

Before commencing the toxicological assessment, a thorough understanding of the target molecule is essential.

Chemical Structure:

Caption: Basic information for the target compound.

While no specific biological activity or toxicity data for this exact molecule is publicly available, the benzoxazinone scaffold is present in compounds with a range of biological activities, including neuroprotective and antimicrobial effects.[14][15] Some derivatives have also been investigated as potential anti-cancer agents.[16] This highlights the importance of a thorough toxicological evaluation to ensure a favorable safety profile.

A Step-by-Step In Silico Toxicity Prediction Workflow

The following protocol outlines a comprehensive workflow for the in silico toxicity prediction of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.

Caption: A comprehensive workflow for in silico toxicity prediction.

Experimental Protocol

Objective: To predict the potential toxicological liabilities of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one using a battery of in silico models.

Materials:

  • A computer with internet access.

  • The chemical structure of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one in a machine-readable format (e.g., SMILES or MOL file).

  • Access to in silico toxicology software. This guide will reference a combination of widely used commercial and freely available tools.[17]

Methodology:

  • Structure Input and Standardization (Step 1):

    • Obtain the canonical SMILES representation of the molecule.

    • Input the structure into the chosen software platforms. It is crucial to ensure the structure is correctly represented and standardized to avoid errors in prediction.

  • Calculation of Physicochemical Properties (Step 2):

    • Utilize software modules to calculate key physicochemical properties (e.g., LogP, molecular weight, pKa, water solubility). These properties are fundamental descriptors in many QSAR models and can provide initial insights into the molecule's potential behavior.[6]

  • Mutagenicity Assessment (Step 3):

    • Rationale: Mutagenicity is a critical endpoint, as it can be a precursor to carcinogenicity. The ICH M7 guideline mandates its assessment for all pharmaceutical impurities.[13]

    • Procedure:

      • Employ an expert rule-based system such as Derek Nexus to identify any structural alerts for mutagenicity.[11][12][18]

      • Concurrently, use a statistical-based (QSAR) model. Several platforms, including Sarah Nexus and the OECD QSAR Toolbox, provide models for predicting Ames mutagenicity.[13][17]

      • Analyze the results from both systems. A positive prediction from both methodologies provides strong evidence of mutagenic potential.

  • Carcinogenicity Prediction (Step 4):

    • Rationale: Assessing carcinogenic potential is a key component of long-term safety evaluation.

    • Procedure:

      • Utilize QSAR models trained on rodent carcinogenicity data (e.g., from the Carcinogenic Potency Database).[19]

      • Some platforms offer models that predict carcinogenicity based on structural alerts and statistical correlations.

  • Organ System Toxicity (Step 5):

    • Rationale: Drug-induced organ injury is a major cause of clinical trial failures.

    • Procedure:

      • Hepatotoxicity (Liver Injury): Employ models that predict the potential for a compound to cause liver damage. Derek Nexus, for instance, has specific alerts for hepatotoxicity.[18]

      • Cardiotoxicity (Heart Injury): Assess the potential for hERG channel inhibition, a key indicator of cardiotoxicity risk, using dedicated QSAR models.[20]

      • Nephrotoxicity (Kidney Injury): Utilize models designed to predict kidney damage.

  • Other Key Toxicological Endpoints (Step 6):

    • Rationale: A comprehensive assessment should cover a range of potential adverse effects.

    • Procedure:

      • Skin Sensitization: Predict the potential for the compound to cause an allergic skin reaction.[13]

      • Developmental and Reproductive Toxicity (DART): Use available models to screen for potential adverse effects on development and reproduction.[19]

  • Applicability Domain Analysis (Step 7):

    • Rationale: It is crucial to determine if the query molecule falls within the applicability domain of the QSAR models used. This ensures that the predictions are reliable.[8]

    • Procedure:

      • For each QSAR model, review the applicability domain report. This may be based on structural similarity to the training set compounds, descriptor ranges, or other metrics.

      • Predictions for compounds outside the applicability domain should be treated with low confidence.

  • Data Integration and Weight of Evidence (Step 8):

    • Rationale: Consolidate the predictions from all models to form a holistic view of the compound's toxicological profile.

    • Procedure:

      • Summarize the findings for each endpoint, noting the level of confidence for each prediction.

      • Identify any conflicting predictions and investigate the potential reasons for the discrepancies.

  • Reporting (Step 9):

    • Rationale: A clear and comprehensive report is essential for communicating the findings and supporting decision-making.

    • Procedure:

      • Generate a detailed report that includes the structure of the query molecule, the models used, the predictions for each endpoint, and the applicability domain analysis.

      • If structural alerts are identified, the report should include a description of the toxicophore and the mechanistic rationale, if available.[11]

Data Presentation and Interpretation: A Hypothetical Case Study

To illustrate the output of this workflow, the following table summarizes a hypothetical set of in silico toxicity predictions for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.

Toxicological EndpointPrediction Platform(s)Prediction OutcomeConfidence LevelNotes / Structural Alerts
Mutagenicity (Ames) Derek Nexus / Sarah NexusNegative / EquivocalMediumNo structural alerts for mutagenicity in Derek Nexus. Sarah Nexus prediction is equivocal, suggesting further investigation may be warranted.
Carcinogenicity Generic Rodent QSAR ModelNegativeLowThe molecule is outside the strict applicability domain of the model.
Hepatotoxicity Derek NexusPlausibleMediumAlert identified: "Aromatic Halogenated Hydrocarbon". This class of compounds has been associated with hepatotoxicity.
hERG Inhibition QSAR ModelLow RiskHighPredicted pIC50 > 6. The compound is within the model's applicability domain.
Skin Sensitization Derek NexusEquivocalMediumA potential structural alert for skin sensitization was noted, but the evidence is weak.
Developmental Toxicity QSAR ModelNegativeLowThe prediction is outside the model's applicability domain.

Concluding Remarks and Forward-Looking Strategy

This in silico toxicological assessment provides a preliminary but crucial insight into the potential safety profile of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. The predictions generated through this workflow serve as a valuable guide for subsequent experimental testing. For instance, the "plausible" prediction for hepatotoxicity suggests that in vitro assays using primary hepatocytes could be prioritized to confirm or refute this finding.

It is imperative to recognize that in silico predictions are not a substitute for experimental testing but rather a powerful tool for hypothesis generation, prioritization, and risk mitigation.[1][13] The integration of these computational approaches into the early stages of drug discovery can significantly enhance the efficiency and success rate of bringing safer, more effective therapies to patients.

References

  • Optibrium. (n.d.). Derek Nexus Toxicology Software.
  • ToxNavigation. (n.d.). Software Tools used in Computation Toxicology.
  • Joint Research Centre. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository.
  • Optibrium. (n.d.). Derek Nexus for toxicity prediction – What package is right for me?.
  • Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®.
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). RSC Publishing.
  • (n.d.). DEREK Nexus® toxicology modeling.
  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (n.d.). PMC - NIH.
  • Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered.
  • PozeSCAF. (n.d.). In Silico Toxicity Prediction.
  • QSAR Model for Predicting Pesticide Aquatic Toxicity. (n.d.). ACS Publications.
  • Cronin, M., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 33.
  • Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. (n.d.). NIH.
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024, January 30). PMC.
  • US EPA. (2025, November 24). Computational Toxicology and Exposure Online Resources.
  • In silico toxicology protocols. (n.d.). PMC - NIH.
  • ACD/Labs. (n.d.). Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™.
  • Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. (n.d.). ACS Publications.
  • Echemi. (n.d.). 6-Bromo-4-butyl-2H-1,4-benzoxazin-3(4H)-one.
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024, January 23). PDF.
  • US EPA. (n.d.). Toxicity Estimation Software Tool (TEST).
  • ProTox-3.0 - Prediction of TOXicity of chemicals. (n.d.).
  • Tsakovska, I., Diukendjieva, A., & Worth, A. P. (2022). In Silico Models for Predicting Acute Systemic Toxicity. In Silico Methods for Predicting Drug Toxicity.
  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (n.d.). PubMed.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.).
  • PubChem. (n.d.). 6,7-dibromo-2-butyl-4H-1,4-benzoxazin-3-one.
  • PubChem. (n.d.). tert-Butyl 6-bromo-2H-benzo[b][11][18]oxazine-4(3H)-carboxylate. Retrieved from

  • In Silico Approaches for Predicting Toxicity. (2018, January 26). YouTube.
  • Discovery of 4-phenyl-2H-benzo[b][11][18]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019, September 15). PubMed. Retrieved from

  • King-Pharm. (n.d.). 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one [1373233-46-5].
  • PubChem. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][11][18]oxazine. Retrieved from

  • PubChem. (n.d.). 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.
  • Fisher Scientific. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, 95%.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Vibrant Pharma Inc. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3-(4H)-one.
  • Use of in silico methods for assessing toxicity. (2021, July 12). YouTube.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).

Sources

Foundational

The Enduring Scaffold: A Technical Guide to the Bioactive Landscape of 1,4-Benzoxazin-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-benzoxazin-3-one core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and agrochemical resea...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazin-3-one core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and agrochemical research due to its presence in a wide array of natural products and synthetically accessible derivatives exhibiting potent and diverse biological activities.[1][2][3] Initially identified as key allelochemicals in gramineous plants, these compounds have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and herbicidal effects.[2][4][5] This in-depth technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and mechanisms of action of bioactive 1,4-benzoxazin-3-one derivatives. We will explore the synthetic strategies employed to access this versatile scaffold, delve into its key therapeutic applications with a focus on recent advancements, and elucidate the molecular pathways through which these derivatives exert their effects. This guide aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutic and agrochemical agents based on the 1,4-benzoxazin-3-one framework.

The 1,4-Benzoxazin-3-one Core: A Privileged Structure in Nature and the Lab

The 1,4-benzoxazin-3-one scaffold is a bicyclic heterocyclic system where an oxazine ring is fused to a benzene ring.[6] First discovered in rye in the 1960s, natural benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) play a crucial role in plant defense mechanisms against herbivores and pathogens.[1][2][4] The inherent biological activity and synthetic tractability of this scaffold have made it a focal point for the development of new bioactive molecules.[2][3]

The versatility of the 1,4-benzoxazin-3-one skeleton allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activities. This has led to the generation of extensive libraries of derivatives with a broad range of pharmacological applications.[7][8]

Synthetic Pathways to the 1,4-Benzoxazin-3-one Scaffold

The construction of the 1,4-benzoxazin-3-one core is a critical step in the exploration of its biological potential. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Classical Synthesis: Cyclization of 2-Aminophenols

A prevalent and straightforward method involves the reaction of a 2-aminophenol with a two-carbon electrophile, typically an α-haloacetyl halide or α-haloacetic acid derivative, followed by intramolecular cyclization.[6][9] This approach allows for the introduction of substituents on both the aromatic ring and the heterocyclic portion of the molecule.

Experimental Protocol: Synthesis of 2H-benzo[b][10]oxazin-3(4H)-one [6]

  • Step I: Acylation of 2-Aminophenol. To a cooled (0°C) suspension of 2-aminophenol (50.0 mmol), tetra-n-butylammonium bromide (TEBA) (50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL), add chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) dropwise over 20 minutes.

  • Reaction Progression. Stir the mixture for 1 hour at 0°C, then heat to 55°C for 16 hours.

  • Work-up. Concentrate the reaction mixture and dilute it with water.

  • Isolation and Purification. Filter the resulting precipitate, wash it with water, and dry it under a vacuum. Recrystallize the crude product from ethanol to yield the pure 2H-benzo[b][10]oxazin-3(4H)-one.

Modern Synthetic Approaches

More recent synthetic innovations have focused on improving efficiency, yield, and substrate scope. These include:

  • Copper-Catalyzed Cascade Reactions: An efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols provides a broad range of 2H-1,4-benzoxazin-3-(4H)-ones.[11]

  • Microwave-Assisted Synthesis: Microwave heating has been employed for the regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from 2-aminophenols and 2-bromoalkanoates, significantly reducing reaction times.[11]

G cluster_0 Classical Synthesis cluster_1 Modern Synthesis 2-Aminophenol 2-Aminophenol Acylation Acylation 2-Aminophenol->Acylation alpha-Haloacetyl_halide alpha-Haloacetyl_halide alpha-Haloacetyl_halide->Acylation Intramolecular_Cyclization Intramolecular_Cyclization Acylation->Intramolecular_Cyclization 1,4-Benzoxazin-3-one 1,4-Benzoxazin-3-one Intramolecular_Cyclization->1,4-Benzoxazin-3-one 2-Halophenol 2-Halophenol Cu-Catalyzed_Cascade Cu-Catalyzed_Cascade 2-Halophenol->Cu-Catalyzed_Cascade Chloroacetamide Chloroacetamide Chloroacetamide->Cu-Catalyzed_Cascade Modern_Product 1,4-Benzoxazin-3-one Cu-Catalyzed_Cascade->Modern_Product

Caption: General synthetic routes to 1,4-benzoxazin-3-one derivatives.

The Broad Spectrum of Bioactivity

The chemical versatility of the 1,4-benzoxazin-3-one scaffold has been exploited to develop derivatives with a wide array of biological activities.

Antimicrobial and Antifungal Activity

The rising threat of antimicrobial resistance has spurred the search for new therapeutic agents.[6] Synthetic derivatives of 1,4-benzoxazin-3-ones have shown promising activity against a range of bacteria and fungi.[6][7][8]

Quantitative structure-activity relationship (QSAR) studies have been instrumental in identifying the key structural features required for antimicrobial potency.[7][8] These studies have revealed that different substitution patterns are necessary for activity against fungi, gram-positive, and gram-negative bacteria.[7][8] For instance, the introduction of an acylhydrazone moiety has been shown to yield derivatives with significant antifungal activity against various plant pathogenic fungi.[1]

Derivative Type Target Organism Key Structural Features Reference
Acylhydrazone derivativesGibberella zeae, Pellicularia sasakiiAcylhydrazone moiety at various positions[1]
Sulfonated derivativesE. coli, S. aureus, B. subtilisAryl amine substitution on a sulfonylated core[6]
Triazole derivativesStaphylococcus aureusTriazole functionalization[12]

Molecular docking studies have suggested that some of these derivatives exert their antibacterial effect by targeting essential enzymes like DNA gyrase.[6]

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, including neurodegenerative disorders.[10][13] Several 1,4-benzoxazin-3-one derivatives have been synthesized and evaluated for their anti-inflammatory properties. A notable strategy involves the incorporation of a 1,2,3-triazole moiety, which is known for its anti-inflammatory effects.[10]

These derivatives have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (IL-1β, IL-6, and TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[10]

Mechanism of Action: Nrf2-HO-1 Pathway Activation

A key anti-inflammatory mechanism for some 2H-1,4-benzoxazin-3(4H)-one derivatives involves the activation of the Nrf2-HO-1 signaling pathway.[10] This pathway plays a crucial role in the cellular defense against oxidative stress. By activating this pathway, these compounds can reduce LPS-induced reactive oxygen species (ROS) production, thereby mitigating inflammation.[10] Molecular docking studies suggest that these derivatives may interact with Nrf2-related binding sites, preventing its degradation by Keap1.[10]

G LPS LPS BV2_Cell BV-2 Microglial Cell LPS->BV2_Cell stimulates ROS ROS Production BV2_Cell->ROS induces Inflammation Inflammation (NO, IL-1β, IL-6, TNF-α) ROS->Inflammation promotes Benzoxazinone 1,4-Benzoxazin-3-one Derivative Keap1 Keap1 Benzoxazinone->Keap1 inhibits degradation of Nrf2 by Nrf2 Nrf2 Keap1->Nrf2 HO1 HO-1 Nrf2->HO1 activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Antioxidant_Response->ROS reduces

Caption: Anti-inflammatory mechanism via the Nrf2-HO-1 pathway.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in oncology research.[14] The rigid, planar structure of the 1,4-benzoxazin-3-one scaffold makes it an attractive candidate for DNA intercalation, a mechanism employed by several anticancer drugs.[15][16]

Derivatives incorporating a 1,2,3-triazole group have shown notable inhibitory activity against various human tumor cell lines, including liver, lung, and breast cancer.[14][15][16]

Mechanisms of Anticancer Action:

  • DNA Damage Induction: These compounds can induce DNA damage, as evidenced by the upregulation of γ-H2AX, a marker of DNA double-strand breaks.[15]

  • Apoptosis and Autophagy: They can trigger programmed cell death (apoptosis) through the activation of caspases and induce autophagy.[14][15]

  • ROS Generation: An increase in intracellular reactive oxygen species (ROS) levels is another mechanism that can contribute to apoptosis.[14]

Compound Series Cancer Cell Line IC50 Values (µM) Proposed Mechanism Reference
c-series (triazole derivatives)Huh-7 (Liver)19.05 - 32.60DNA damage, apoptosis, autophagy[15][16]
14b and 14c (triazole derivatives)A549 (Lung)7.59 and 18.52Apoptosis, ROS elevation, DNA damage, autophagy[14]
Herbicidal and Phytotoxic Activity

The natural role of benzoxazinoids as allelochemicals has inspired the investigation of their derivatives as potential herbicides.[2][4] Structure-activity relationship studies have demonstrated that both natural benzoxazinones and their degradation products exhibit significant phytotoxicity.[4]

The degradation product 2-aminophenoxazin-3-one (APO) and several 2-deoxy derivatives have shown high inhibitory activity against the growth of various plant species.[4] This highlights the ecological importance of these compounds and their potential as leads for the development of new, natural product-based herbicides.[2][4]

Future Perspectives and Challenges

The 1,4-benzoxazin-3-one scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Future research will likely focus on:

  • Multitargeted Drug Design: The development of derivatives that can modulate multiple biological targets simultaneously to achieve synergistic therapeutic effects and overcome drug resistance.[8]

  • Elucidation of Novel Mechanisms of Action: Deeper investigation into the molecular targets and signaling pathways of these compounds will be crucial for their rational design and optimization.

  • Improving Pharmacokinetic Properties: Efforts to enhance the bioavailability, metabolic stability, and safety profiles of lead compounds will be essential for their translation into clinical candidates.

  • Green Synthesis: The development of more environmentally friendly and sustainable synthetic methods for the production of 1,4-benzoxazin-3-one derivatives.

Conclusion

The 1,4-benzoxazin-3-one framework represents a remarkably versatile and enduring scaffold in the fields of medicinal chemistry and agrochemical science. Its rich history, from its discovery as a natural defense chemical to its current status as a privileged structure for drug and herbicide development, underscores its significance. The diverse biological activities, coupled with the synthetic accessibility of its derivatives, ensure that the 1,4-benzoxazin-3-one core will remain a focal point of innovative research for years to come. This guide has provided a comprehensive overview of the current state of the art, offering valuable insights for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

  • Frontiers. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • Frontiers. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

  • ResearchGate. (n.d.). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • National Institutes of Health. (n.d.). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). [Link]

  • Frontiers. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives and Their Study on Inducing DNA Damage in Tumor Cells. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Benzoxazin-3-ones. [Link]

  • Frontiers. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. [Link]

  • National Institutes of Health. (n.d.). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. [Link]

  • National Institutes of Health. (n.d.). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. [Link]

  • ResearchGate. (n.d.). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. [Link]

  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. [Link]

  • Wiley Online Library. (n.d.). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. [Link]

  • National Institutes of Health. (n.d.). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][10]oxazin-3(4H). [Link]

  • National Institutes of Health. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC. [Link]

  • ResearchGate. (n.d.). 1,4-Benzoxazin-3(4H)-one (1) and its biologically active derivatives. [Link]

  • National Institutes of Health. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10]oxazin-3(4H). [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. [Link]

  • ResearchGate. (n.d.). Examples of some bioactive molecules derived from[10]-benzoxazine-3-one. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

Sources

Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzoxazinone Compounds

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazinone scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazinone scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzoxazinone derivatives. By dissecting the core molecular architecture and the impact of targeted substitutions, we will explore the nuanced chemical principles that govern their efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the benzoxazinone framework. We will delve into the causality behind experimental design, present detailed methodologies for key assays, and provide visual representations of critical concepts to facilitate a deeper understanding of this versatile chemical class.

The Benzoxazinone Core: A Privileged Scaffold in Drug Discovery

Benzoxazinones are bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring. The relative positions of the heteroatoms (nitrogen and oxygen) and the carbonyl group give rise to different isomers, with 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones being prominent in medicinal chemistry.[1] Their inherent structural rigidity and synthetic tractability make them ideal starting points for the development of targeted therapeutics.[2] The diverse biological profile of benzoxazinones stems from their ability to interact with a wide array of biological targets, including enzymes and receptors.[1][3]

The general structure of the 1,4-benzoxazin-3-one and 1,3-benzoxazin-4-one cores allows for substitutions at multiple positions on both the benzene and oxazine rings. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Benzoxazinone_Cores cluster_14 1,4-Benzoxazin-3-one cluster_13 1,3-Benzoxazin-4-one 14_structure 14_structure 13_structure 13_structure

Caption: General structures of 1,4-benzoxazin-3-one and 1,3-benzoxazin-4-one cores.

Structure-Activity Relationships Across Therapeutic Areas

The strategic modification of the benzoxazinone scaffold has yielded potent and selective agents against a variety of diseases. The following sections will detail the SAR for key therapeutic applications.

Anticancer Activity

Benzoxazinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[4][5][6][7]

A noteworthy SAR study on 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives revealed that the rigid planar structure of these compounds facilitates intercalation into tumor cell DNA, leading to DNA damage and apoptosis.[2] The introduction of a 1,2,3-triazole moiety at the 7-position of the benzoxazinone core was found to be a key determinant of activity.[2] Furthermore, some benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA, a crucial oncogene, by inducing the formation of G-quadruplexes in the c-Myc gene promoter.[5]

Compound Class Modification Effect on Anticancer Activity Mechanism of Action Reference
1,4-Benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybridsHybridization with quinazolinonePotent inhibition of A549, HeLa, and MDA-MB-231 cancer cells.Not specified[7]
6-cinnamoyl-2H-benzo[b][8][9]oxazin-3(4H)-one derivativesCinnamoyl group at C6Suppression of A549 lung cancer cell growth.Induction of autophagy and cell cycle arrest[7]
7-nitro-2-aryl-4H-benzo[d][4][8]oxazin-4-onesNitro group at C7 and aryl group at C2Significant cytotoxic potential against HeLa cells.Induction of apoptosis[10]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazoles1,2,3-triazole at C7Notable inhibitory activity against Huh-7 liver cancer cells.DNA damage induction, apoptosis, and autophagy[2]
Anti-inflammatory Activity

Benzoxazinone derivatives have been explored as promising anti-inflammatory agents.[9][11] A study involving the synthesis of novel benz[d][4][8]-oxazin-4-one derivatives from nonsteroidal anti-inflammatory drugs (NSAIDs) demonstrated significant anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity.[9][12] Specifically, a benzoxazinone-diclofenac hybrid emerged as a lead molecule with potent activity.[9][11] This suggests that incorporating known anti-inflammatory pharmacophores into the benzoxazinone scaffold can lead to synergistic effects and improved safety profiles.

Quantitative structure-activity relationship (QSAR) models have indicated that hydrophobicity, the number of halogen atoms, and the overall shape of the molecule are critical determinants of the anti-inflammatory and analgesic activities of 2-benzoxazolinone derivatives.[13]

Antimicrobial Activity

The benzoxazinone scaffold is a versatile platform for the development of novel antimicrobial agents.[14][15] Synthetic derivatives of 1,4-benzoxazin-3-ones have shown promising activity against a range of bacteria and fungi, whereas their naturally occurring counterparts are often less potent.[14][16]

QSAR studies have revealed that the structural requirements for antifungal, anti-gram-positive, and anti-gram-negative activities differ.[14][16] For instance, the presence of specific substituents that mimic those found in established antimicrobial drugs, such as linezolid or fluconazole, can significantly enhance the potency of benzoxazinone derivatives.[14] This highlights the potential for rational drug design in this chemical space.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

A significant area of research for benzoxazinone compounds is their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[17] Efavirenz (Sustiva®), a potent NNRTI, features a benzoxazinone core.[18][19] Structure-activity relationship studies on efavirenz and its analogs have provided valuable insights for the design of second-generation NNRTIs with improved resistance profiles.[18][19][20]

Key SAR findings for benzoxazinone-based NNRTIs include:

  • Substitutions on the Aromatic Ring: The introduction of 5,6-difluoro or 6-methoxy groups on the benzoxazinone ring can result in compounds with potency equivalent to efavirenz.[18][19]

  • Replacement of the Cyclopropylacetylene Side Chain: The cyclopropane ring of efavirenz can be replaced with small heterocycles, and the entire acetylenic side chain can be substituted with alkyloxy groups, yielding analogs with comparable potency against both wild-type and mutant HIV-1 strains.[20]

  • Importance of the Cyclopropyl Group: QSAR models suggest that a cyclopropyl group at the R1 position is highly favorable for HIV-1 RT inhibitory activity.[17]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the evaluation of benzoxazinone compounds.

Synthesis of Benzoxazinone Derivatives

A common method for the synthesis of 2-substituted-4H-benzo[d][4][8]oxazin-4-ones involves the reaction of anthranilic acid with various substituted benzoyl chlorides.[21]

Step-by-Step Protocol:

  • Dissolve anthranilic acid (1 equivalent) in a suitable solvent such as chloroform.

  • Add triethylamine (2 equivalents) to the solution and stir at room temperature.

  • Slowly add the desired substituted benzoyl chloride (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for the specified time (typically several hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired benzoxazinone derivative.

Synthesis_Workflow Start Start: Anthranilic Acid + Benzoyl Chloride Reaction Reaction: Triethylamine, Chloroform, Room Temperature Start->Reaction Workup Workup: Aqueous Wash, Drying Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Final Product: 2-Substituted Benzoxazinone Purification->Product

Caption: General workflow for the synthesis of 2-substituted benzoxazinone derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized benzoxazinone compounds and a vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Anti-inflammatory Activity Assay (Rat Paw Edema)

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.

Step-by-Step Protocol:

  • Acclimatize male Wistar rats for one week.

  • Administer the test benzoxazinone compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Concluding Remarks and Future Directions

The benzoxazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities and synthetic accessibility of these compounds make them highly attractive for further investigation. Future research should focus on:

  • Elucidation of Novel Mechanisms of Action: While some mechanisms are known, further studies are needed to fully understand how benzoxazinone derivatives exert their biological effects.

  • Development of More Selective Agents: By leveraging detailed SAR and computational modeling, it is possible to design benzoxazinones with improved selectivity for their intended targets, thereby reducing off-target effects.

  • Exploration of New Therapeutic Areas: The versatility of the benzoxazinone core suggests that its therapeutic potential may extend beyond the currently explored areas.

This guide has provided a comprehensive overview of the structure-activity relationships of benzoxazinone compounds. It is our hope that this information will serve as a valuable resource for researchers in the field and inspire the development of the next generation of benzoxazinone-based therapeutics.

References

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Discovery of novel benzoxazinones as potent and orally active long chain fatty acid elongase 6 inhibitors. PubMed. [Link]

  • Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. PubMed. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate. [Link]

  • Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. PubMed. [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • Synthesis and Evaluation of Analogs of Efavirenz (SUSTIVA) as HIV-1 Reverse Transcriptase Inhibitors. PubMed. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed. [Link]

  • Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. PubMed. [Link]

  • Synthesis and HIV-1 reverse transcriptase inhibitor activity of some 2,5,6-substituted benzoxazole, benzimidazole, benzothiazole and oxazolo(4,5-b)pyridine derivatives. PubMed. [Link]

  • The Efavirenz: Structure-Activity Relantionship and Synthesis Methods. ResearchGate. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed. [Link]

  • QSAR Prediction of HIV-1 Reverse Transcriptase Inhibitory Activity of Benzoxazinone Derivatives. Internet Electronic Journal of Molecular Design. [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]

  • Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. MDPI. [Link]

  • Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo-[5,1-c][8][9]benzoxazine-3-carboxamide (GSK588045). ResearchGate. [Link]

  • A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. PubMed. [Link]

  • Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}. ACS Publications. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][4][8]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolia Journals Online. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][9]oxazin-3(4H). National Institutes of Health. [Link]

  • Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 2. Tricyclic pyridobenzoxazepinones and dibenzoxazepinones. Journal of Medicinal Chemistry. [Link]

  • (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain. PubMed. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central. [Link]

  • Biological and Biochemical anti-HIV Activity of the Benzothiadiazine Class of Nonnucleoside Reverse Transcriptase Inhibitors. PubMed. [Link]

  • A proposed mechanism for benzoxazinone synthesis. ResearchGate. [Link]

  • Efavirenz and Efavirenz-like Compounds Activate Human, Murine, and Macaque Hepatic IRE1α-XBP1. PubMed Central. [Link]

  • O Efavirenz: Relação Estrutura-Atividade e Métodos de Síntese. SciSpace. [Link]

Sources

Foundational

A Strategic Guide to Unveiling the Therapeutic Targets of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

Abstract The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflamma...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific, under-explored derivative, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. While its direct biological targets remain uncharacterized, its structural features—a lipophilic N-butyl group and an electron-withdrawing bromine atom—suggest a unique pharmacological profile. This document outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of its therapeutic targets. We present a synergistic workflow that integrates robust computational prediction with state-of-the-art experimental methodologies, providing a practical roadmap for researchers in drug discovery and chemical biology. The protocols and rationale described herein are designed to be self-validating, ensuring a high degree of scientific rigor from initial hypothesis generation to final target confirmation.

Introduction: The Therapeutic Potential of the Benzoxazinone Core

The 1,4-benzoxazin-3-one core is a recurring motif in a variety of biologically active compounds.[5] Its derivatives have been successfully developed as potent inhibitors for a range of therapeutic targets.[1][6] Understanding the target landscape of this chemical class is crucial for harnessing its full therapeutic potential.

The subject of this guide, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, presents a novel iteration of this scaffold. The N-butyl substitution increases lipophilicity, potentially influencing membrane permeability and interaction with hydrophobic binding pockets. The bromine at the C6 position alters the electronic distribution of the aromatic ring, which can modulate binding affinity and selectivity. Given the lack of direct studies on this compound, a systematic approach to target deconvolution is essential.

This guide proposes a logical progression from broad, computational screening to focused, experimental validation.[7][8] This strategy is designed to efficiently identify high-confidence targets, manage resources effectively, and build a robust data package for subsequent drug development efforts.

Table 1: Known Biological Activities of the 1,4-Benzoxazin-3-one Scaffold
Biological ActivityIdentified Molecular Target(s) / MechanismRepresentative DerivativesReference(s)
Anticancer PI3K/mTOR dual inhibition4-phenyl-2H-benzo[b][8][9]oxazin-3(4H)-one derivatives[6]
Downregulation of c-Myc via G-quadruplex stabilizationSynthesized benzoxazinone derivatives[10]
Inhibition of Tyrosine Kinases (KDR, ABL)Novel 1,4-benzoxazin-3-one derivatives[1]
Antimicrobial Potential DNA Gyrase Inhibition2H-benzo[b][8][9]oxazin-3(4H)-one derivatives[2][11]
Enzyme Inhibition α-Chymotrypsin InhibitionSubstituted benzoxazinones[12]
Phytotoxicity Not specified2-deoxy derivatives of natural benzoxazinones[4]

Phase 1: In Silico Target Prediction – Generating Actionable Hypotheses

The initial phase of target identification leverages computational power to scan the entire proteome for potential binding partners, providing a cost-effective method to generate a tractable list of candidate targets.[9][13][14]

Reverse Docking: A Ligand-Centric Approach

Reverse docking, or inverse docking, flips the conventional drug discovery paradigm: instead of screening many compounds against one target, we screen one compound against a vast library of protein structures.[15][16] This approach is invaluable for identifying potential targets of orphan compounds and predicting off-target effects.[15]

The causality behind this method rests on the principle of molecular recognition. By computationally modeling the interaction energy between 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one and thousands of protein binding pockets, we can rank potential targets based on their predicted binding affinity.[15][16]

G cluster_exec Execution cluster_analysis Analysis Ligand 3D Structure of 6-Bromo-4-butyl-2H-1,4- benzoxazin-3-one PrepLigand Ligand Preparation (Energy Minimization, Charge Assignment) Ligand->PrepLigand ProteinDB Protein Structure Database (e.g., PDB, AlphaFold DB) PrepProtein Receptor Library Prep (Remove Water/Ligands, Add Hydrogens) ProteinDB->PrepProtein Docking High-Throughput Docking (e.g., AutoDock Vina, GOLD) PrepLigand->Docking PrepProtein->Docking Scoring Calculate Binding Affinity Scores (kcal/mol) Docking->Scoring Ranking Rank Proteins by Binding Score Scoring->Ranking Clustering Cluster Hits by Family/Pathway Ranking->Clustering FinalList Prioritized Target List for Experimental Validation Clustering->FinalList

Caption: Workflow for Reverse Docking Target Identification.

  • Ligand Preparation: a. Obtain the 2D structure of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (e.g., from PubChem CID 16218142, modifying the N-H to an N-butyl group).[17] b. Convert the 2D structure to a 3D conformer using software like Open Babel. c. Perform energy minimization using a suitable force field (e.g., MMFF94). d. Prepare the ligand PDBQT file using MGLTools, which assigns Gasteiger charges and defines rotatable bonds. The N-butyl chain introduces conformational flexibility that must be accounted for.

  • Receptor Library Preparation: a. Download a curated set of protein structures. A common source is the PDBbind refined set or a custom-built library of human proteins implicated in disease. b. For each protein, remove existing ligands, water molecules, and co-factors not essential for binding. c. Add polar hydrogens and assign charges. d. Convert each receptor structure into the PDBQT format using MGLTools.[18]

  • Docking Execution: a. Automate the docking process using a scripting language (e.g., Python).[15][19] b. For each receptor, define a search space (grid box) that encompasses the known active site or the entire protein surface for blind docking.[18][20] c. Run AutoDock Vina for each ligand-receptor pair. The exhaustiveness parameter should be set appropriately (e.g., 16) to ensure a thorough conformational search.

  • Results Analysis & Prioritization: a. Collect the binding affinity scores (in kcal/mol) for the top-ranked pose of each docking run.[18] b. Rank all proteins based on their predicted affinity for the compound. A more negative value indicates stronger predicted binding. c. Filter the results, setting a threshold (e.g., < -7.0 kcal/mol). d. Group the top hits by protein family (e.g., kinases, proteases, GPCRs) and analyze their roles in signaling pathways to identify therapeutically relevant clusters. This step transforms a simple list of proteins into a network of potential biological impact.

Phase 2: Experimental Target Identification – Finding Direct Binders

Following computational prioritization, experimental methods are required to identify direct physical interactions between the compound and its protein targets within a biological context.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a cornerstone of target identification.[21] It involves immobilizing a modified version of the compound (a probe) onto a solid support, incubating it with a cell lysate, and then identifying the proteins that specifically bind to it using mass spectrometry.[22][23]

The experiment is designed to isolate binding partners from a complex proteome. The key is the synthesis of an affinity probe that retains the core structure and bioactivity of the parent compound while allowing for immobilization. Extensive washing removes non-specific, low-affinity interactors, and a specific elution step (or on-bead digestion) releases the high-confidence binders for MS analysis.[21][24]

G cluster_probe Probe Synthesis & Immobilization cluster_binding Binding & Wash cluster_analysis Elution & Analysis Probe Synthesize Affinity Probe (Compound + Linker + Biotin) Immobilize Immobilize Probe onto Beads Probe->Immobilize Beads Streptavidin-Coated Magnetic Beads Beads->Immobilize Incubate Incubate Lysate with Probe-Beads Immobilize->Incubate Lysate Prepare Native Cell/Tissue Lysate Lysate->Incubate Wash Extensive Washing (Remove Non-Specific Binders) Incubate->Wash Elute Elute Bound Proteins (or On-Bead Digestion) Wash->Elute SDS SDS-PAGE Separation & Staining Elute->SDS MS LC-MS/MS Analysis of Protein Bands SDS->MS ID Protein Identification & Hit Prioritization MS->ID

Sources

Exploratory

A Technical Guide to the Discovery of Novel 2H-1,4-Benzoxazin-3-one Analogs: Synthesis, Biological Evaluation, and Future Drug Design

Executive Summary The 2H-1,4-benzoxazin-3-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Originally identified in plants as a class of defense compounds, its rigid, planar structu...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2H-1,4-benzoxazin-3-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Originally identified in plants as a class of defense compounds, its rigid, planar structure and favorable toxicological profile have made it a fertile ground for the development of novel therapeutics.[1][2] This guide provides an in-depth exploration of the discovery of novel analogs based on this scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will dissect proven synthetic strategies, survey the expansive landscape of biological activities, delve into critical structure-activity relationships (SAR), and provide detailed, field-tested experimental protocols. The narrative is grounded in the principle of explaining the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction: The 2H-1,4-Benzoxazin-3-one Scaffold – A Privileged Structure in Medicinal Chemistry

The journey of the 1,4-benzoxazinone scaffold began in phytochemistry with the isolation of compounds like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) and DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) from gramineous plants such as maize and wheat.[3][4] These natural products play a crucial role in allelopathic phenomena, defending the plant against insects and microbes.[2]

From a medicinal chemistry perspective, the scaffold's value lies in its unique combination of properties. Its rigid bicyclic structure provides a well-defined conformational framework, which can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity. This structural rigidity, coupled with a low toxicity profile, has established it as a valuable starting point for drug discovery campaigns.[1] Consequently, derivatives have been investigated for a vast array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) disorders.[5][6][7]

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs is predicated on robust and flexible synthetic methodologies. The strategies for 2H-1,4-benzoxazin-3-one derivatives can be broadly categorized into core scaffold synthesis and subsequent functionalization.

Core Scaffold Synthesis

Classical Approach: Reductive Cyclization A prevalent and reliable method for constructing the benzoxazinone core is the two-step process involving O-alkylation of a substituted 2-nitrophenol followed by a reductive cyclization.[8] This method is valued for its simplicity and the accessibility of starting materials. The choice of a "green" reducing agent like iron in acetic acid is a key consideration, avoiding harsher reagents and simplifying workup procedures.

Modern Catalytic Approaches More contemporary methods leverage catalysis to improve efficiency and expand substrate scope. A notable example is the ligand-free copper-catalyzed cascade reaction between substituted 2-halophenols and chloroacetamides.[9] This approach offers the advantage of milder reaction conditions and avoids the need for often expensive and air-sensitive ligands, making it highly attractive for scalable synthesis.

Functionalization and Diversification

With the core scaffold in hand, diversification is key to exploring the chemical space and optimizing biological activity. A powerful technique for this is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." By introducing an alkyne or azide handle onto the benzoxazinone core, it can be readily conjugated with a variety of fragments. This has been successfully used to append 1,2,3-triazole moieties, which are known to act as stable linkers and engage in favorable interactions with biological targets.[1][10][11]

Below is a generalized workflow illustrating these synthetic pathways.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_core Core Scaffold cluster_diversification Diversification cluster_final Final Products Nitrophenol Substituted 2-Nitrophenol OAlkylation Step 1: O-Alkylation Nitrophenol->OAlkylation Classical Route Bromoalkanoate Methyl 2-Bromoalkanoate Bromoalkanoate->OAlkylation Classical Route Halophenol Substituted 2-Halophenol CuCatalysis Copper-Catalyzed Cascade Reaction Halophenol->CuCatalysis Modern Route Chloroacetamide Substituted Chloroacetamide Chloroacetamide->CuCatalysis Modern Route ReductiveCyclization Step 2: Reductive Cyclization (e.g., Fe/AcOH) OAlkylation->ReductiveCyclization Core 2H-1,4-Benzoxazin-3-one Scaffold ReductiveCyclization->Core CuCatalysis->Core ClickChem Click Chemistry (CuAAC) Core->ClickChem Other N-Alkylation, C-Halogenation, etc. Core->Other Analogs Diverse Library of Novel Analogs ClickChem->Analogs Other->Analogs

Caption: General synthetic workflow for novel 2H-1,4-benzoxazin-3-one analogs.

Spectrum of Biological Activities & Therapeutic Targets

The versatility of the 2H-1,4-benzoxazin-3-one scaffold is reflected in its broad spectrum of biological activities.

Anticancer Activity

Many analogs have demonstrated potent anticancer activity. A key mechanism involves the intercalation of their rigid, planar structure into tumor cell DNA, which induces DNA damage and triggers apoptosis.[1] This is often evidenced by the upregulation of DNA damage markers like γ-H2AX and the activation of executioner caspases such as caspase-7.[1] Certain derivatives have also shown targeted activity, for instance, by inhibiting the Epidermal Growth Factor Receptor (EGFR), a well-known oncogenic driver.[1]

G Analog Benzoxazinone Analog DNA Tumor Cell DNA Analog->DNA Intercalation Damage DNA Damage DNA->Damage gH2AX Upregulation of γ-H2AX Damage->gH2AX Caspase Activation of Caspase-7 Damage->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: DNA damage-induced apoptosis pathway activated by benzoxazinone analogs.

Anti-inflammatory Effects

Chronic inflammation, particularly neuroinflammation, is implicated in numerous neurodegenerative diseases.[5] Novel 2H-1,4-benzoxazin-3-one derivatives, often incorporating a 1,2,3-triazole moiety, have emerged as potent anti-inflammatory agents.[10] Their mechanism involves the activation of the Nrf2-HO-1 signaling pathway, a critical cellular defense system against oxidative stress.[5] By activating this pathway, these compounds reduce the production of reactive oxygen species (ROS) and downregulate key pro-inflammatory mediators, including nitric oxide (NO), iNOS, COX-2, and cytokines like IL-1β, IL-6, and TNF-α in microglia.[5][10]

G cluster_pathway Nrf2-HO-1 Pathway LPS LPS Stimulation ROS ROS Production LPS->ROS Induces Inflammation Pro-inflammatory Mediators (NO, iNOS, etc.) LPS->Inflammation Induces Analog Benzoxazinone Analog Keap1 Keap1 Analog->Keap1 Inhibits Binding Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Degradation Degradation Nrf2->Degradation Nucleus Nucleus Nrf2->Nucleus Translocation HO1 HO-1 Expression Nucleus->HO1 Upregulates HO1->ROS Inhibits HO1->Inflammation Inhibits

Caption: Anti-inflammatory mechanism via activation of the Nrf2-HO-1 pathway.

Central Nervous System (CNS) Applications

The scaffold has been extensively explored for its effects on the CNS. By attaching various arylpiperazine moieties via alkyl linkers, researchers have developed potent ligands for serotonin receptors. Structure-activity relationship studies have shown that subtle changes, such as the length of the alkyl spacer, can dramatically influence binding affinity and functional activity at 5-HT1A and 5-HT2A receptors, leading to potential anxiolytic and antidepressant agents.[12] Other analogs have shown activity as dopamine D2 receptor antagonists, indicating potential for treating neuropsychiatric disorders.[5]

Antimicrobial and Antifungal Properties

Synthetic derivatives of 1,4-benzoxazin-3-ones have demonstrated promising broad-spectrum antimicrobial activity.[7] Quantitative structure-activity relationship (QSAR) models have been developed to predict the antibacterial and antifungal potency of these compounds, revealing that molecular shape, H-bonding properties, and specific substitutions are critical for activity.[7] For example, 2-alkyl substituted analogs have shown potent inhibition of mycelial growth against several agricultural fungi.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2H-1,4-benzoxazin-3-one scaffold has yielded crucial insights into the structural requirements for various biological activities.

  • Substitution at C2: Introducing small alkyl groups, such as ethyl, at the C2 position can significantly enhance antifungal activity.[8]

  • Substitution at N4: The nitrogen atom is a common point for diversification. Attaching arylpiperazine moieties via an alkyl chain is a proven strategy for targeting CNS receptors.[12] Acetylation at this position has also been shown to modulate antifungal potency.[8]

  • Substitution on the Benzene Ring: The electronic properties and position of substituents on the aromatic ring are critical. For instance, in a series of antifungal acylhydrazone derivatives, a 6-Cl substituent on the benzoxazinone skeleton conferred superior activity compared to other substitutions.[13] In anticancer analogs, the nature of the substituent on a linked 1,2,3-triazole ring can drastically alter IC50 values.[1]

Data Tables for SAR Comparison

Table 1: Representative Anticancer Activity of 7-(1,2,3-Triazolyl)-2H-1,4-benzoxazin-3(4H)-one Analogs

Compound ID R-Group on Triazole Target Cell Line IC50 (µM) Reference
c18 4-Fluorophenyl Huh-7 (Liver) 19.05 [1]
c5 4-Methylphenyl Huh-7 (Liver) 28.48 [1]
c16 4-Chlorophenyl Huh-7 (Liver) 31.87 [1]

| c14 | 3-Fluorophenyl | Huh-7 (Liver) | 32.60 |[1] |

Table 2: Representative Anti-inflammatory Activity of 1,2,3-Triazole Modified Analogs in LPS-induced BV-2 Cells

Compound ID R-Group on Triazole NO Production Inhibition (%) at 10 µM Reference
e2 3,5-Dimethylbenzyl High [10]
e16 3,5-Difluorobenzyl High [10]

| e20 | 3,5-Dichlorobenzyl | High |[10] |

Table 3: CNS Receptor Binding Affinities of N4-substituted Arylpiperazine Analogs

Compound ID Spacer Length R-Group on Piperazine 5-HT1A Ki (nM) 5-HT2A Ki (nM) Reference
1d n-butyl 2-methoxyphenyl 1.25 27 [12]
1e n-butyl 2-pyridinyl 1.81 35 [12]

| 2d | n-butyl | 2-methoxyphenyl | 1.83 | 41 |[12] |

Key Experimental Protocols

The trustworthiness of experimental data relies on well-designed, self-validating protocols. Below are two representative methodologies.

Protocol 1: Synthesis of 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (A Representative Analog)

This protocol is adapted from methodologies focused on reductive cyclization.[8]

  • Rationale: This two-step synthesis is a foundational method. Step 1 (O-alkylation) builds the key ester intermediate. Step 2 (Reductive Cyclization) uses iron powder in an acidic medium, a cost-effective and environmentally benign choice for reducing the nitro group to an amine, which then spontaneously undergoes intramolecular cyclization to form the desired lactam.

  • Step-by-Step Methodology:

    • Step 1: Synthesis of Methyl 2-(2-nitrophenoxy)butanoate.

      • To a solution of 2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

      • Stir the mixture at room temperature for 30 minutes.

      • Add methyl 2-bromobutanoate (1.2 eq) dropwise to the reaction mixture.

      • Reflux the mixture for 12-18 hours, monitoring completion by TLC.

      • After cooling, filter off the solid K₂CO₃ and wash with acetone.

      • Evaporate the solvent under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ester intermediate.

    • Step 2: Synthesis of 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one.

      • Dissolve the intermediate from Step 1 in a 4:1 mixture of ethanol and acetic acid.

      • Add iron powder (5.0 eq) portion-wise to the solution.

      • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

      • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

      • Evaporate the solvent from the filtrate under reduced pressure.

      • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

      • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

    • Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS) to ensure the protocol's success.

Protocol 2: In Vitro Anti-inflammatory Assay – Nitric Oxide (NO) Inhibition in LPS-stimulated BV-2 Microglia

This protocol is based on established methods for assessing anti-inflammatory activity in microglial cells.[5][10]

  • Rationale: Lipopolysaccharide (LPS) is a potent activator of microglia, inducing an inflammatory response characterized by the production of nitric oxide (NO). The Griess assay is a simple, colorimetric method to quantify nitrite (a stable product of NO), providing a reliable measure of iNOS activity and, by extension, the inflammatory state. Including vehicle and positive controls is critical for validating the results.

  • Step-by-Step Methodology:

    • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment:

      • Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration <0.1%) for 2 hours.

      • Controls: Include wells with vehicle (DMSO) only and a positive control (e.g., a known iNOS inhibitor).

    • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A "no LPS" control group should also be included.

    • Griess Assay:

      • After incubation, collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes in the dark.

      • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis and Validation:

      • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

      • The results are valid if the LPS-stimulated group shows a significant increase in NO compared to the unstimulated control, and the positive control shows significant inhibition.

      • Calculate the percentage inhibition of NO production for each test compound relative to the LPS-only group. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed NO reduction is not due to cytotoxicity.

Future Perspectives & Drug Design Principles

The 2H-1,4-benzoxazin-3-one scaffold remains a highly promising platform for future drug discovery. The path forward will likely be guided by several key principles:

  • Multi-Target Directed Ligands (MTDLs): For complex diseases like neuropsychiatric disorders, designing single molecules that can modulate multiple targets (e.g., both 5-HT1A and 5-HT2A receptors) is a highly valuable strategy.[12] The benzoxazinone core is an excellent starting point for such endeavors.

  • Exploring New Therapeutic Frontiers: While significant progress has been made in oncology, inflammation, and CNS disorders, the scaffold's versatility suggests potential in other areas. Exploring its utility against viral diseases, metabolic disorders, and as a novel class of antidiabetic agents are promising avenues for future research.[11]

By integrating rational design with versatile synthetic chemistry and robust biological evaluation, the 2H-1,4-benzoxazin-3-one scaffold will undoubtedly continue to yield novel and impactful therapeutic candidates.

References

  • Title: 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC Source: PubMed Central URL: [Link]

  • Title: Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) Source: PubMed URL: [Link]

  • Title: Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells Source: Frontiers in Chemistry URL: [Link]

  • Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC Source: PubMed Central URL: [Link]

  • Title: Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control Source: MDPI URL: [Link]

  • Title: Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines Source: Open Ukrainian Citation Index (OUCI) URL: [Link]

  • Title: Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines | Request PDF Source: ResearchGate URL: [Link]

  • Title: Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities Source: PubMed URL: [Link]

  • Title: Recent Advances in the Synthesis of 2H‐1,4‐Benzoxazin‐3‐(4H)‐ones and 3,4‐Dihydro‐2H‐1,4‐benzoxazines | Request PDF Source: ResearchGate URL: [Link]

  • Title: QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives Source: PubMed URL: [Link]

  • Title: Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][14]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase Source: PubMed Central URL: [Link]

Sources

Protocols & Analytical Methods

Method

Ligand-Free Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-ones: An Application Guide

Introduction: The Significance of 2H-1,4-Benzoxazin-3-ones The 2H-1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Molecules incorporating...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2H-1,4-Benzoxazin-3-ones

The 2H-1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Molecules incorporating this core structure exhibit a wide array of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties.[1] The development of efficient and scalable synthetic routes to access these valuable compounds is therefore a critical endeavor for researchers in pharmaceuticals and life sciences. This guide provides a detailed overview and a robust protocol for the ligand-free, copper-catalyzed synthesis of N-substituted 2H-1,4-benzoxazin-3-ones, a method prized for its operational simplicity, cost-effectiveness, and broad substrate applicability.[2]

Mechanistic Insights: The "Why" Behind the "How"

The synthesis proceeds as a one-pot cascade reaction, combining an initial nucleophilic substitution followed by a copper(I)-catalyzed intramolecular cyclization.[2] Understanding the underlying mechanism is paramount for troubleshooting and optimization.

Step 1: In Situ Formation of the Amide Intermediate

The reaction commences with the deprotonation of the o-halophenol by a mild base, typically potassium carbonate (K₂CO₃). The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of a 2-chloroacetamide. This classic Williamson ether synthesis-like step forms an intermediate N-substituted 2-(o-haloaryloxy)acetamide. The choice of K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but generally not so strong as to promote unwanted side reactions. Its heterogeneous nature in many organic solvents also simplifies workup.

Step 2: The Copper(I)-Catalyzed Intramolecular Cyclization

This is the key bond-forming event where the copper catalyst orchestrates the formation of the benzoxazinone ring. The currently accepted mechanism involves an Ullmann-type coupling.

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (preferentially an aryl iodide or bromide), forming a Cu(III)-aryl intermediate.

  • Deprotonation & Coordination: The amide N-H is deprotonated by the base. The resulting amidate anion coordinates to the copper center.

  • Reductive Elimination: The crucial C-N bond is formed via reductive elimination from the Cu(III) complex, releasing the final 2H-1,4-benzoxazin-3-one product and regenerating the active Cu(I) catalyst, thus completing the catalytic cycle.[3]

The "ligand-free" nature of this reaction is a significant advantage, reducing cost and simplifying the reaction mixture. It is hypothesized that the solvent or the reactants themselves may play a coordinating role, stabilizing the copper intermediates.[4]

Visualizing the Catalytic Cycle

Catalytic_Cycle cluster_main Copper(I) Catalytic Cycle CuI Cu(I) Catalyst CuIII_Complex Cu(III)-Aryl Intermediate CuI->CuIII_Complex Oxidative Addition Intermediate N-substituted 2-(o-haloaryloxy)acetamide Intermediate->CuIII_Complex Aryl Halide Substrate Amide_Anion Coordinated Amide Anion CuIII_Complex->Amide_Anion Deprotonation & Coordination (Base) Product 2H-1,4-Benzoxazin-3-one Amide_Anion->Product Reductive Elimination Product->CuI Catalyst Regeneration Start o-Halophenol + 2-Chloroacetamide Start->Intermediate Base (K₂CO₃) Nucleophilic Substitution

Caption: Proposed catalytic cycle for the synthesis.

Experimental Workflow Overview

The entire process, from setup to isolation, is designed for efficiency and simplicity, making it highly attractive for library synthesis and routine production.

Workflow start Start: Reagent Assembly setup Reaction Setup: - Add o-halophenol, 2-chloroacetamide, K₂CO₃, CuI to solvent (e.g., DMF) - Seal vessel start->setup reaction Heating & Reaction: - Stir mixture at elevated temperature (e.g., 110-120 °C) - Monitor progress by TLC/LC-MS setup->reaction workup Aqueous Workup: - Cool to room temperature - Dilute with water - Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup purify Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify product Final Product: - Characterize (NMR, MS) - Assess purity purify->product

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is provided as a representative example.[2][5] Researchers should perform their own optimization based on the specific substrates used.

Materials and Reagents:

  • o-Iodophenol or o-bromophenol (1.0 mmol, 1.0 equiv)

  • Substituted 2-chloroacetamide (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or a sealable reaction vial equipped with a magnetic stir bar, add the o-halophenol (1.0 mmol), the corresponding 2-chloroacetamide (1.2 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting o-halophenol is consumed (typically 8-24 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2H-1,4-benzoxazin-3-one product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Performance Data

This ligand-free copper-catalyzed method demonstrates broad applicability across a range of substituted o-halophenols and 2-chloroacetamides.[2] The following table summarizes representative yields for various substrate combinations.

Entryo-Halophenol (Substituent)2-Chloroacetamide (N-Substituent)Product Yield (%)
12-IodophenolBenzyl85
22-Iodophenol4-Methoxybenzyl88
32-IodophenolPropyl78
42-IodophenolPhenyl75
52-Bromo-4-methylphenolBenzyl82
62-Iodo-4-chlorophenolBenzyl80
72-Iodophenol2-Phenylethyl83

Yields are isolated yields after purification and are representative of typical outcomes reported in the literature.[2][5]

Conclusion and Outlook

The ligand-free, copper-catalyzed synthesis of 2H-1,4-benzoxazin-3-ones from o-halophenols and 2-chloroacetamides represents a highly efficient and practical method for accessing this important class of heterocycles. The use of an inexpensive and low-toxicity copper catalyst, coupled with the absence of costly or complex ligands, makes this protocol particularly appealing for both academic research and industrial applications. The straightforward one-pot procedure and broad substrate tolerance ensure its utility in generating diverse molecular libraries for drug discovery and development programs.

References

  • Feng, E., Huang, H., Zhou, Y., Ye, D., Jiang, H., & Liu, H. (2009). Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. The Journal of Organic Chemistry, 74(7), 2846–2849. [Link]

  • Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synthesis, 55(20), 3179-3185. [Link]

  • An efficient cascade synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides catalyzed by CuI. Organic & Biomolecular Chemistry, (2009). Available at: [Link]

  • Ge, Z.-Y., Xu, Q.-M., Fei, X.-D., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2013). Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524–4529. [Link]

  • Saha, P., Ramana, T., Purkait, N., Ali, M. A., Paul, R., & Punniyamurthy, T. (2009). Ligand-free copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles. The Journal of Organic Chemistry, 74(22), 8719–8725. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]

  • Shridhar, D. R., Jogibhukta, M., & Krishnan, V. S. H. (1982). A general and convenient synthesis of 2H-1,4-benzoxazin-3(4H)-ones. Organic Preparations and Procedures International, 14(3), 195-197. [Link]

  • Sperotto, E., van Klink, G. P. M., & van Koten, G. (2010). The mechanism of the Ullmann reaction. Dalton Transactions, 39(43), 10338-10351. [Link]

  • Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). (2025). Semantic Scholar. Available at: [Link]

Sources

Application

Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via O-Alkylation and Reductive Cyclization: Application Notes and Protocols

Introduction: The Significance of the Benzoxazinone Scaffold The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and natural products. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazinone Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and natural products. Its derivatives exhibit a wide spectrum of biological activities, including antifungal, antibacterial, herbicidal, and anticancer properties.[1][2] Notably, compounds like DIBOA, found in maize and wheat, protect plants from pests and pathogens. The versatile biological profile of benzoxazinones continues to drive interest in the development of efficient and robust synthetic methodologies for their preparation.[3] This guide provides a detailed technical overview and field-proven protocols for a reliable two-step synthesis of 2H-1,4-benzoxazin-3(4H)-ones, commencing with the O-alkylation of 2-nitrophenols followed by a catalytic reductive cyclization.

Synthetic Strategy Overview

The described synthetic pathway is a robust and widely applicable method for the preparation of a variety of substituted benzoxazinones. The strategy is bifurcated into two primary stages:

  • O-Alkylation: A nucleophilic substitution reaction where a deprotonated 2-nitrophenol displaces a halide from an α-halo ester, forming a 2-nitrophenoxy ester intermediate.

  • Reductive Cyclization: The nitro group of the intermediate is reduced to an amine, which subsequently undergoes an intramolecular cyclization to form the desired benzoxazinone ring system.

This approach is favored for its use of readily available starting materials and generally high yields.

Synthetic_Workflow Start 2-Nitrophenol Intermediate 2-Nitrophenoxy Ester Start->Intermediate O-Alkylation (Base, α-halo ester) Product 2H-1,4-Benzoxazin-3(4H)-one Intermediate->Product Reductive Cyclization (H₂ source, Catalyst)

Caption: Overall workflow for benzoxazinone synthesis.

Part 1: O-Alkylation of 2-Nitrophenols

Mechanistic Insight: Driving Selective O-Alkylation

The O-alkylation of phenols is a classic Williamson ether synthesis. The reaction proceeds via an S(_N)2 mechanism.[4] A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[5] This phenoxide then attacks the electrophilic carbon of the alkyl halide.

The choice of solvent is a critical parameter that can influence the regioselectivity of the alkylation (O- versus C-alkylation).[4] In the case of phenoxides, which are ambident nucleophiles, polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (MeCN) are preferred. These solvents solvate the cation of the base but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and favoring O-alkylation.[4] Protic solvents, in contrast, can hydrogen bond with the oxygen atom of the phenoxide, shielding it and potentially leading to a higher proportion of C-alkylation.[4]

O_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack 2-Nitrophenol Ar-OH Phenoxide Ar-O⁻ 2-Nitrophenol->Phenoxide + Base Product Ar-O-R Phenoxide->Product + R-X Base Base Conjugate_Acid Base-H⁺ Base->Conjugate_Acid + H⁺ Alkyl_Halide R-X Halide_Ion X⁻ Alkyl_Halide->Halide_Ion

Caption: Mechanism of O-alkylation of 2-nitrophenol.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-nitrophenoxy)acetate

This protocol is adapted from established procedures for the O-alkylation of phenols.[3][6]

Materials:

  • 2-Nitrophenol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (or Acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Standard glassware for workup

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol (e.g., 10.0 g, 71.9 mmol, 1.0 equiv.).

  • Add anhydrous acetone (150 mL) to dissolve the 2-nitrophenol.

  • To this solution, add anhydrous potassium carbonate (e.g., 19.9 g, 143.8 mmol, 2.0 equiv.). The potassium carbonate acts as the base to deprotonate the phenol.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (e.g., 13.2 g, 79.1 mmol, 1.1 equiv.) to the reaction mixture dropwise using a dropping funnel. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.[6]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (for acetone, this is approximately 56°C).

  • Maintain the reflux with vigorous stirring for 5-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-nitrophenol is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and any other inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary. The resulting product is ethyl 2-(2-nitrophenoxy)acetate, which is often an oil or a low-melting solid.

ReagentMolar Equiv.Purpose
2-Nitrophenol1.0Starting material
Ethyl bromoacetate1.1 - 1.2Alkylating agent
Potassium Carbonate2.0 - 3.0Base for deprotonation of phenol
Acetone/Acetonitrile-Polar aprotic solvent favoring O-alkylation

Table 1: Typical Reagent Stoichiometry for O-Alkylation.

Part 2: Reductive Cyclization

Mechanistic Insight: From Nitroarene to Benzoxazinone

The reductive cyclization step is a cascade reaction. The first and rate-determining step is the reduction of the aromatic nitro group to an amine. A variety of methods can be employed for this transformation, with catalytic transfer hydrogenation being a "green" and efficient option.[1] In catalytic transfer hydrogenation, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C).[7][8] Common hydrogen donors include formic acid, ammonium formate, or amine-borane complexes.[8]

Once the amino group is formed in situ, the nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the ester moiety in an intramolecular fashion. This nucleophilic acyl substitution results in the formation of the six-membered heterocyclic ring and the elimination of ethanol, yielding the final 2H-1,4-benzoxazin-3(4H)-one product.

Reductive_Cyclization_Mechanism cluster_0 Nitro Reduction cluster_1 Intramolecular Cyclization Nitro_Intermediate Ar-NO₂ Amino_Intermediate Ar-NH₂ Nitro_Intermediate->Amino_Intermediate [H] (Pd/C, H₂ source) Cyclization_Product Benzoxazinone Amino_Intermediate->Cyclization_Product - EtOH Ethanol EtOH

Caption: Mechanism of reductive cyclization.

Detailed Experimental Protocol: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This protocol utilizes a catalytic transfer hydrogenation approach, which is often preferred for its milder conditions and operational simplicity compared to using pressurized hydrogen gas.

Materials:

  • Ethyl 2-(2-nitrophenoxy)acetate (from Part 1)

  • Palladium on carbon (10% Pd/C)

  • Dimethylamine borane complex (DMAB) or Ammonium formate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Reaction flask (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 2-(2-nitrophenoxy)acetate (e.g., 5.0 g, 22.2 mmol, 1.0 equiv.) in methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 5-10 mol%) to the solution under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition of the dry catalyst. Safety Note: Pd/C can be pyrophoric and should be handled with care. It is often supplied water-wet to mitigate this risk.[5]

  • Hydrogen Donor Addition: To the stirred suspension, add dimethylamine borane (e.g., 3.9 g, 66.6 mmol, 3.0 equiv.) portion-wise at room temperature. The addition may cause gas evolution (hydrogen) and a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 10-60 minutes. The reaction is typically rapid. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford the pure 2H-1,4-benzoxazin-3(4H)-one as a solid.

Catalyst SystemHydrogen DonorSolventTemperatureTypical Yields
10% Pd/CH₂ gasEtOHRoom Temp.>90%
10% Pd/CAmmonium FormateMeOHReflux85-95%
10% Pd/CDMABMeOH/H₂ORoom Temp.>95%
Fe powder / Acetic Acid- (in situ H₂ source)EtOHReflux80-90%

Table 2: Comparison of Reductive Cyclization Conditions.

Characterization of 2H-1,4-Benzoxazin-3(4H)-one

The final product should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR: Expect signals for the aromatic protons, a singlet for the O-CH₂-C=O protons, and a broad singlet for the N-H proton.[9][10]

  • ¹³C NMR: Look for characteristic signals for the carbonyl carbon, the O-CH₂ carbon, and the aromatic carbons.[10][11]

  • IR Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹, and an N-H stretching band around 3200-3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Troubleshooting and Key Considerations

  • Low Yield in O-Alkylation:

    • Incomplete deprotonation: Ensure the base is anhydrous and used in sufficient excess. The reaction should be protected from atmospheric moisture.

    • Poor quality alkylating agent: Use freshly distilled or high-purity ethyl bromoacetate.

    • Side reactions: C-alkylation can compete with O-alkylation. Using a polar aprotic solvent is crucial to minimize this.[4]

  • Incomplete Reductive Cyclization:

    • Catalyst deactivation: The Pd/C catalyst can be poisoned by impurities. Ensure clean glassware and high-purity solvents.

    • Insufficient hydrogen donor: Ensure an adequate excess of the hydrogen donor is used.

    • Reaction monitoring: The reduction can be very fast. Monitor closely by TLC to avoid over-reduction or side reactions.

Safety Precautions

  • Ethyl bromoacetate: Is a potent lachrymator and toxic. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle under an inert atmosphere and avoid exposure to air. The wet catalyst is safer to handle.[5]

  • Dimethylamine borane (DMAB): Reacts with acids to release flammable hydrogen gas. Handle with care and avoid contact with strong acids.

Conclusion

The O-alkylation of 2-nitrophenols followed by reductive cyclization is a highly effective and versatile strategy for the synthesis of the valuable 2H-1,4-benzoxazin-3(4H)-one scaffold. By carefully selecting reaction conditions, particularly the base and solvent for the alkylation step and the catalyst system for the reduction, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for drug development professionals and scientists to successfully synthesize and explore the potential of this important class of heterocyclic compounds.

References

  • Patil, N. M., Bhosale, M. A., & Bhanage, B. M. (2015). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. RSC Advances, 5(111), 91831-91838.
  • Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synlett, 34(12), 3179-3185.
  • Skała, A., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
  • Wiedemann, S., et al. (2007). A synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton tolerating various R substituents with access to the hemiacetal by acetal cleavage. Tetrahedron, 63(4), 931-936.
  • Various Authors. (n.d.). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones.
  • BenchChem. (2025).
  • PharmaXChange.info. (2011).
  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine.
  • Santa Cruz Biotechnology. (n.d.). Palladium 10% on Carbon (wetted with ca. 55% Water)
  • SpectraBase. (n.d.). 2H-1,4-benzoxazin-3(4H)-one, 7-nitro- - Optional[1H NMR] - Spectrum.
  • Bhongale, P., Joshi, S., & Mali, N. (2023). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • Royal Society of Chemistry. (2016).
  • ResearchGate. (n.d.).
  • An-Najah, A., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090.
  • Mohammadi, F., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12724.
  • Marvel Pharm Limited. (2024).
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Eker, A., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PLoS ONE, 14(12), e0225984.
  • Reich, H. (2020).
  • Google Patents. (n.d.).
  • ResearchGate. (2015).
  • Gilla, G., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4945.
  • Ragaini, F., et al. (2023). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogate Phenyl Formate. Chemistry – An Asian Journal, e202300647.
  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.
  • ResearchGate. (n.d.). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.
  • Kelly, C. (2013).
  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712.
  • Scribd. (n.d.).
  • Mekala, S. P., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • ResearchGate. (n.d.). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)
  • University at Buffalo. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • ResearchGate. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • Cantillo, D., et al. (2017). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. Organic Process Research & Development, 21(1), 123-132.
  • Ostrovskii, D. A., et al. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 483-490.

Sources

Method

Application Notes &amp; Protocols for Antimicrobial Studies of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

Abstract The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The 1,4-benzoxazin-3-one scaffold has emerged as a pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The 1,4-benzoxazin-3-one scaffold has emerged as a promising chemotype, with synthetic derivatives demonstrating significant antibacterial and antifungal properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one , a specific derivative of this class. We present detailed, field-proven protocols for determining its antimicrobial efficacy, selectivity, and potential mechanisms of action. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3][4]

Introduction: The Rationale for Investigating 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

The 1,4-benzoxazin-3-one core is a privileged heterocyclic structure found in various biologically active compounds. While naturally occurring benzoxazinoids serve as defense chemicals in plants, synthetic modifications have unlocked potent antimicrobial activities not present in the natural counterparts.[2][5] Quantitative Structure-Activity Relationship (QSAR) models have indicated that substitutions on both the aromatic ring and the heterocyclic nitrogen are critical for modulating activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[1]

The selection of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one for investigation is based on a strategic design rationale:

  • The 6-Bromo Substitution: Halogenation, particularly bromination, at this position can enhance lipophilicity, potentially improving membrane permeability and interaction with microbial targets. Bromo-derivatives of other heterocyclic compounds have shown potent antimicrobial activity.

  • The N-Butyl Group: The addition of an N-alkyl chain, such as a butyl group, significantly increases the lipophilicity of the molecule. This modification can be crucial for traversing the complex cell envelopes of bacteria, particularly the outer membrane of Gram-negative species.

Studies on related benzoxazinones suggest that their mechanism of action may be multifaceted, potentially involving the inhibition of essential enzymes like DNA gyrase or the disruption of cell membrane integrity.[5][6] This application note provides the experimental framework to systematically test these hypotheses for the title compound.

Materials and Reagents

  • Test Compound: 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (purity ≥95%).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Bacterial Strains (ATCC recommended):

    • Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive

    • Escherichia coli (e.g., ATCC 25922) - Gram-negative

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative, opportunistic pathogen

    • Candida albicans (e.g., ATCC 90028) - Fungal pathogen

  • Cell Lines (ATCC recommended):

    • HEK293 (Human Embryonic Kidney cells) or HepG2 (Human Liver Cancer cells) for cytotoxicity assessment.

  • Media and Buffers:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

    • RPMI-1640 Medium (for fungal testing)

    • Dulbecco's Modified Eagle Medium (DMEM) for mammalian cell culture

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS), sterile

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Resazurin sodium salt

    • Propidium Iodide (PI)

    • E. coli DNA Gyrase Supercoiling Assay Kit (commercially available)

  • Equipment:

    • Biosafety cabinet (Class II)

    • CO₂ incubator (37°C, 5% CO₂)

    • Shaking incubator (37°C)

    • Microplate reader (absorbance and fluorescence capabilities)

    • Spectrophotometer

    • 96-well sterile microtiter plates (flat-bottom)

    • Multichannel pipettes

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the CLSI M07 guidelines for broth microdilution.[3][4] It is the foundational experiment to determine the lowest concentration of the compound that inhibits visible microbial growth.

Causality: The broth microdilution method is chosen for its efficiency, low sample volume requirement, and its status as the gold standard for quantitative susceptibility testing. It allows for the simultaneous testing of multiple concentrations and replicates, ensuring robust data.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a 1280 µg/mL stock solution of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one in sterile DMSO. The high concentration allows for serial dilutions where the final DMSO concentration remains non-inhibitory (typically ≤1%).

  • Plate Preparation: In a sterile 96-well plate, add 100 µL of sterile CAMHB (or RPMI-1640 for C. albicans) to wells 2 through 12. Add 200 µL of the compound stock solution to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 640 down to 1.25 µg/mL).

  • Controls:

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well receives bacteria but no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives neither bacteria nor compound.

    • Solvent Control: Prepare a separate well with the highest concentration of DMSO used in the assay to ensure it does not inhibit growth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an MHA plate, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours (24-48 hours for C. albicans).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be confirmed by measuring absorbance at 600 nm or by using a viability indicator like Resazurin (added post-incubation).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to the MIC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[5][7][8]

Causality: An agent is considered bactericidal if it causes a ≥99.9% (3-log) reduction in the initial inoculum. This is determined by subculturing from the clear wells of the MIC assay onto agar, where only viable cells can form colonies.

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a sterile MHA plate. Be sure to label each spot corresponding to its concentration.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no colony formation (or a ≥99.9% reduction compared to the initial inoculum count). An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[8]

Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound_Stock Prepare Compound Stock (1280 µg/mL in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate (CAMHB) Compound_Stock->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Inoculate Inoculate wells with bacteria (Final: 5x10^5 CFU/mL) Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate Plate (37°C, 18-24h) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture 10 µL from clear wells onto MHA plate Read_MIC->Subculture Incubate_MBC Incubate MHA Plate (37°C, 18-24h) Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for determining MIC and MBC.

Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)

To be a viable therapeutic candidate, an antimicrobial agent must exhibit selective toxicity against microbes over host cells. The MTT assay is a standard colorimetric method to assess this.[9][10]

Causality: This assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9] The amount of formazan is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (50% inhibitory concentration).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 or HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL sterile MTT solution to each well. Incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value. The Selectivity Index (SI) can be calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbial target.

Representative Data Summary

Disclaimer: The following data are illustrative, based on the expected activity of this chemical class, and serve as a template for data presentation. Actual values must be determined experimentally.

Organism ATCC Number MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
S. aureus29213482
E. coli2592216644
P. aeruginosa2785332>128>4
C. albicans900288324
Cell Line Assay Exposure Time IC₅₀ (µg/mL) Selectivity Index (vs. S. aureus)
HEK293MTT24 hours8521.25

Proposed Mechanism of Action Studies

Based on literature for related compounds, two plausible mechanisms of action are DNA gyrase inhibition and membrane permeabilization.

Protocol 4A: DNA Gyrase Inhibition Assay

Causality: DNA gyrase is a bacterial topoisomerase essential for DNA replication and is a validated antibiotic target.[11][12] An in vitro supercoiling assay directly measures the enzyme's activity. Inhibition of supercoiling indicates the compound may target this enzyme.

Step-by-Step Methodology:

  • Assay Kit: Utilize a commercial E. coli DNA Gyrase Supercoiling Assay Kit.

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, relaxed pBR322 plasmid DNA (substrate), and ATP as per the manufacturer's protocol.

  • Inhibitor Addition: Add varying concentrations of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. Include a positive control (e.g., Ciprofloxacin) and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination & Analysis: Stop the reaction by adding a loading dye containing SDS/proteinase K. Analyze the DNA topoisomers by running the samples on a 1% agarose gel.

  • Interpretation: Relaxed plasmid DNA runs slower than supercoiled DNA. A potent inhibitor will prevent the conversion of the relaxed form to the supercoiled form, resulting in a band pattern similar to the no-enzyme control.

Protocol 4B: Bacterial Membrane Permeability Assay

Causality: This assay assesses whether the compound disrupts the bacterial inner membrane. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[13] If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces strongly.

Step-by-Step Methodology:

  • Bacterial Preparation: Grow bacteria to mid-log phase, then wash and resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.

  • Compound Addition: Add the test compound at concentrations around its MIC value (e.g., 0.5x, 1x, 2x MIC). Include a positive control (e.g., a membrane-active peptide like Melittin) and an untreated control.

  • PI Addition: Add PI to a final concentration of 1-5 µM.

  • Fluorescence Monitoring: Immediately begin monitoring fluorescence using a microplate reader (Excitation: ~535 nm, Emission: ~617 nm). Record measurements every 1-2 minutes for 30-60 minutes.

  • Interpretation: A rapid and dose-dependent increase in fluorescence compared to the untreated control indicates that the compound causes membrane permeabilization.

Logical Flow for Mechanism of Action Studies

MoA cluster_gyrase Hypothesis 1: Enzyme Inhibition cluster_membrane Hypothesis 2: Membrane Damage Start Antimicrobial Activity Confirmed (MIC/MBC) Hypothesis Formulate Hypotheses: 1. DNA Gyrase Target 2. Membrane Disruption Start->Hypothesis Gyrase_Assay Perform in vitro DNA Gyrase Supercoiling Assay Hypothesis->Gyrase_Assay Membrane_Assay Perform Propidium Iodide Uptake Assay Hypothesis->Membrane_Assay Gyrase_Result Result: Inhibition of Supercoiling? Gyrase_Assay->Gyrase_Result Conclusion Elucidate Primary Mechanism of Action Gyrase_Result->Conclusion Membrane_Result Result: Increased Fluorescence? Membrane_Assay->Membrane_Result Membrane_Result->Conclusion

Caption: Decision pathway for investigating the mechanism of action.

Conclusion

This application note outlines a systematic and robust workflow for the preliminary antimicrobial evaluation of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. By adhering to standardized protocols for MIC, MBC, and cytotoxicity, researchers can generate high-quality, comparable data. The subsequent mechanism of action studies provide a clear path to understanding how the compound exerts its effect at a molecular level. The promising 1,4-benzoxazin-3-one scaffold, combined with rational chemical modifications, warrants thorough investigation, and the protocols herein provide the essential tools for that endeavor.

References

  • De Vita, D., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. European Journal of Medicinal Chemistry, 15(161), 567-577. [Link]

  • Matos, M. J., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate. [Link]

  • Zhang, S., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Bio-protocol, 10(5), e3544. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Grokipedia. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]

  • Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 142, 11-22. [Link]

  • Springer Protocols. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Nature. [Link]

  • Gravel, J., et al. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. Analytical Methods, 9(46), 6511-6517. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2827-2836. [Link]

  • Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Labtoo. (n.d.). Mechanism of action of antibacterial compounds. Labtoo. [Link]

  • The Royal Society of Chemistry. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as membrane disrupting agent. The Royal Society of Chemistry. [Link]

  • Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Ekins, S., et al. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 50(11), 3629-3637. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

  • ANSI Webstore. (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. ANSI Webstore. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. [Link]

  • Stokes, J. M., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. ASM.org. [Link]

  • Al-Ani, L. K. T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(9), e19322. [Link]

  • Sharma, D., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 28(17), 6290. [Link]

Sources

Application

Application Notes and Protocols: 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one as a Potential Herbicide

Introduction: The Quest for Novel Herbicidal Scaffolds The relentless evolution of herbicide-resistant weeds necessitates a continuous search for novel chemical entities with unique modes of action. The 1,4-benzoxazin-3-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicidal Scaffolds

The relentless evolution of herbicide-resistant weeds necessitates a continuous search for novel chemical entities with unique modes of action. The 1,4-benzoxazin-3-one scaffold represents a promising class of compounds for agrochemical development. Naturally occurring benzoxazinoids, such as DIBOA and DIMBOA, are known for their allelopathic and defensive roles in plants like maize and wheat.[1][2][3] These natural products have inspired the synthesis of new derivatives with enhanced phytotoxic properties.[3] This document outlines the potential of a novel synthetic derivative, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, as a selective herbicide and provides detailed protocols for its synthesis and bioactivity evaluation.

The introduction of a bromine atom at the 6-position and a butyl group at the N-4 position is hypothesized to enhance lipophilicity, a critical factor for improving the penetration of the active ingredient through the waxy cuticle of plant leaves and subsequent translocation within the plant.[3] Enhanced lipophilicity has been shown to empower the phytotoxic effects of the benzoxazinone template.[3] The core hypothesis is that 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one will exhibit significant pre- and post-emergent herbicidal activity against a range of common agricultural weeds.

Proposed Synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

While the direct synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is not explicitly described in the reviewed literature, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for analogous benzoxazinone derivatives.[4][5][6] The synthesis commences with the N-alkylation of the commercially available 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

Materials and Reagents
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (starting material)

  • 1-Bromobutane (or 1-iodobutane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol: N-Butylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
  • Reaction Setup: To a solution of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one SM 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Reaction N-Alkylation (60-70 °C, 4-6h) SM->Reaction Reagents 1-Bromobutane, K₂CO₃, DMF Reagents->Reaction Workup Aqueous Work-up (EtOAc extraction) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one Purification->Product

Caption: Proposed N-alkylation synthesis workflow.

Protocols for Herbicidal Efficacy Evaluation

A tiered approach, starting with in vitro assays and progressing to whole-plant bioassays, is recommended to comprehensively evaluate the herbicidal potential of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.[7][8]

In Vitro Seed Germination and Seedling Growth Assay

This primary screening assay provides rapid assessment of phytotoxicity on seed germination and early seedling development.[9]

3.1.1. Materials and Methods
  • Test Species: A panel of monocot and dicot weeds, such as Echinochloa crus-galli (barnyardgrass), Lolium rigidum (annual ryegrass), and Amaranthus retroflexus (redroot pigweed).[1]

  • Test Compound: 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, dissolved in a minimal amount of acetone or DMSO and diluted with distilled water containing a surfactant (e.g., 0.1% Tween-20).

  • Control Groups: Negative control (solvent + surfactant in water) and positive control (a commercial herbicide with a known mode of action, e.g., Pendimethalin).[1]

  • Apparatus: Petri dishes (9 cm diameter) with sterile filter paper.

3.1.2. Experimental Protocol
  • Preparation: Place two layers of sterile filter paper in each Petri dish.

  • Treatment Application: Apply 5 mL of the test solution at various concentrations (e.g., 10, 50, 100, 250, 500 µM) to the filter paper in each dish. Ensure the filter paper is saturated but not flooded.

  • Seed Plating: Place 20-25 surface-sterilized seeds of a single weed species in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber with a controlled environment (e.g., 25°C, 16h/8h light/dark cycle).

  • Data Collection: After 7-10 days, record the germination percentage, and measure the root and shoot length of the seedlings.

  • Analysis: Calculate the inhibition percentage relative to the negative control. Determine the IC₅₀ (concentration causing 50% inhibition) values for germination, root growth, and shoot growth.

Whole-Plant Pot Assay (Pre- and Post-Emergence)

This secondary assay evaluates the herbicidal efficacy on established plants, simulating real-world application conditions.[10][11]

3.2.1. Materials and Methods
  • Plant Material: Healthy, uniform seedlings of the selected weed species grown in pots containing a standard potting mix.

  • Application: The test compound is formulated as an emulsifiable concentrate or a wettable powder and applied using a laboratory track sprayer to ensure uniform coverage.

  • Growth Conditions: Greenhouse with controlled temperature, humidity, and lighting.

3.2.2. Pre-Emergence Application Protocol
  • Sowing: Sow seeds of the target weed species at a uniform depth in pots.

  • Application: Within 24 hours of sowing, apply the test compound at various rates (e.g., 50, 100, 250, 500 g a.i./ha) to the soil surface.

  • Watering: Lightly water the pots after application.

  • Evaluation: After 21 days, count the number of emerged seedlings and assess their health (e.g., stunting, chlorosis, necrosis). Calculate the percentage of weed control relative to the untreated control.

3.2.3. Post-Emergence Application Protocol
  • Plant Growth: Grow the target weed species until they reach the 2-4 leaf stage.

  • Application: Apply the test compound at various rates to the foliage of the plants.

  • Evaluation: Assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT) using a visual rating scale (0% = no effect, 100% = complete plant death).[12]

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight. Calculate the percentage reduction in biomass compared to the untreated control.

Efficacy Evaluation Workflow

G cluster_evaluation Herbicidal Efficacy Evaluation Workflow cluster_invitro In Vitro Screening cluster_wholeplant Whole-Plant Bioassay start Test Compound: 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one invitro Seed Germination & Seedling Growth Assay start->invitro invitro_params Parameters: - Germination % - Root/Shoot Length - Calculate IC₅₀ invitro->invitro_params pre Pre-Emergence Assay invitro->pre post Post-Emergence Assay invitro->post decision Promising Activity? pre->decision whole_plant_params Parameters: - Visual Injury Rating (%) - Dry Biomass Reduction (%) post->whole_plant_params post->decision end Further Development: - Mode of Action Studies - Crop Selectivity decision->end Yes

Caption: Tiered workflow for evaluating herbicidal efficacy.

Hypothesized Mechanism of Action

The precise molecular target of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is unknown. However, based on the activity of other synthetic benzoxazinone herbicides, a plausible hypothesis is the inhibition of protoporphyrinogen oxidase (Protox or PPO).[12][13] Protox is a key enzyme in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to cellular leakage and ultimately, plant death.[13] The symptoms of Protox-inhibiting herbicides, such as leaf cupping, crinkling, bronzing, and necrosis, should be monitored during the whole-plant assays.[12][13]

Data Presentation and Interpretation

In Vitro Assay Data

Data from the seed germination and seedling growth assays should be tabulated to clearly present the IC₅₀ values for each species and parameter.

Table 1: Hypothetical IC₅₀ Values (µM) for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

Weed SpeciesGermination IC₅₀Root Growth IC₅₀Shoot Growth IC₅₀
Echinochloa crus-galli>500125.5180.2
Lolium rigidum>50098.7155.4
Amaranthus retroflexus450.175.395.8

Interpretation: Lower IC₅₀ values indicate higher phytotoxicity. In this hypothetical example, the compound is more effective at inhibiting root and shoot growth than germination, and it shows greater activity against the dicot weed (A. retroflexus).

Whole-Plant Assay Data

Results from the post-emergence pot assay should be summarized to show the dose-response relationship.

Table 2: Hypothetical Post-Emergence Herbicidal Efficacy (% Control) at 21 DAT

Application Rate (g a.i./ha)Echinochloa crus-galliLolium rigidumAmaranthus retroflexus
5045 ± 555 ± 770 ± 6
10070 ± 880 ± 595 ± 3
25090 ± 495 ± 3100 ± 0
50098 ± 2100 ± 0100 ± 0
Untreated Control0 ± 00 ± 00 ± 0

Interpretation: The data should demonstrate a clear dose-dependent increase in herbicidal activity. The compound's effectiveness against different weed species can be compared to identify its spectrum of control.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the synthesis and evaluation of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one as a potential herbicide. The proposed protocols are based on established, robust methodologies in weed science.[11] If the compound demonstrates significant and selective herbicidal activity in the primary and secondary screenings, further research will be warranted. This includes mode of action studies to confirm the inhibition of Protox or identify a novel target, crop selectivity trials to assess its safety on important crops like soybean, maize, and cotton,[13] and toxicology studies to evaluate its environmental and human safety profile. The 1,4-benzoxazin-3-one scaffold continues to be a fertile ground for the discovery of new agrochemicals, and systematic evaluation of novel derivatives like the one described herein is a critical step in developing the next generation of weed management tools.

References

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. Available at: [Link]

  • de Bruijn, W. J. C., Gruppen, H., & Vincken, J. P. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 233-243. Available at: [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. (2006). Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. Journal of agricultural and food chemistry, 54(25), 9357–9365. Available at: [Link]

  • Pesticide Testing Using the In Vitro Approach. IML Testing & Research. Available at: [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • Lee, H. J., et al. (2009). Synthesis and Herbicidal Activity of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gercheva, P., Rankova, Z., & Ivanova, K. (2002). IN VITRO TEST SYSTEM FOR HERBICIDE PHYTOTOXICITY ON MATURE EMBRYOS OF FRUIT SPECIES. Acta Horticulturae, (577), 391-394. Available at: [Link]

  • Synthesis and Herbicidal Activity of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group. (2009). ResearchGate. Available at: [Link]

  • Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. (2024). Taylor & Francis Online. Available at: [Link]

  • Herbicidal benzoxazinones. (2015). Google Patents.
  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (2016). Royal Society of Chemistry. Available at: [Link]

  • In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Protocol for Identifying, Evaluating, and Using New Herbicides. (2007). Bureau of Land Management. Available at: [Link]

  • The use of in vitro testing to refine cumulative assessment groups of pesticides: The example of teratogenic conazoles. (2019). ResearchGate. Available at: [Link]

  • Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada Publications. Available at: [Link]

  • Recent advances in synthetic strategies for benzoxazole derivatives since 2018. (2023). National Center for Biotechnology Information. Available at: [Link]

  • F. M. Macías, J. M. G. Molinillo, A. Oliveros-Bastidas, D. Marín. (2009). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Química Nova. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). MDPI. Available at: [Link]

  • Illustrative representation of the reaction of 2-aminophenol with glycerol through a combined mechanochemical and microwave-assisted approach. (2020). ResearchGate. Available at: [Link]

  • In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary. Available at: [Link]

  • Synthesis of Benzoxazinones. Organic Chemistry Portal. Available at: [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Available at: [Link]

  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (2018). Royal Society of Chemistry. Available at: [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2017). ResearchGate. Available at: [Link]

Sources

Method

Molecular Docking Studies of 1,4-Benzoxazin-3-one Derivatives: A Protocol for Target Enzyme Interaction Analysis

An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiplatelet, and antiviral properties.[1][2][3] Understanding the molecular interactions between these compounds and their protein targets is paramount for rational drug design and lead optimization. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor.[4][5] This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies of 1,4-benzoxazin-3-one derivatives against target enzymes, designed for researchers in drug discovery and computational biology.

The Principle of Molecular Docking: Beyond the Static Lock and Key

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) at an atomic level.[4] The primary goal is to predict the most stable binding pose of the ligand within the receptor's binding site and to estimate the strength of this interaction, typically expressed as a binding affinity or score.[6][7] This process is governed by two key components:

  • Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the binding site. They generate a multitude of potential binding poses.

  • Scoring Functions: A scoring function is a mathematical model used to estimate the binding free energy for each generated pose.[8][9] It calculates the energy of the ligand-receptor complex, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.[8][9][10] The pose with the lowest (most negative) energy score is predicted to be the most stable and likely binding mode.[6]

The accuracy of a docking simulation is heavily dependent on the quality of the force field employed. A force field is a set of parameters that defines the potential energy of the molecular system, dictating how atoms interact during the simulation.[8][11] The choice of force field can significantly impact the reliability of the results.[11]

Overall Docking Workflow

The entire process can be visualized as a multi-stage pipeline, beginning with data preparation and culminating in detailed analysis and validation.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation P1 Target Identification & Retrieval (PDB) P2 Receptor Preparation (Remove water, Add H+) P1->P2 D1 Define Binding Site (Grid Box Generation) P2->D1 P3 Ligand Preparation (2D to 3D, Minimize Energy) P3->D1 D2 Run Docking (e.g., AutoDock Vina) D1->D2 A1 Analyze Docking Scores (Binding Affinity, RMSD) D2->A1 A2 Visualize Binding Pose (H-Bonds, Interactions) A1->A2 A3 Validate Protocol (Control Docking) A2->A3

Caption: High-level overview of the molecular docking workflow.

Part I: Pre-Docking Preparation (The Foundation)

The quality of your input structures directly determines the reliability of your docking results. Meticulous preparation is a non-negotiable prerequisite for a scientifically valid study.

Protocol 1.1: Target Enzyme Identification and Retrieval
  • Identify the Target: Based on literature or experimental data, select the target enzyme for your 1,4-benzoxazin-3-one derivatives. Examples include bacterial DNA gyrase, viral proteases, or human enzymes like Cathepsin G.[12][13]

  • Retrieve the Structure: Download the 3D crystallographic structure of the target protein from the RCSB Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand, if possible. This provides a known reference for the binding site.

Protocol 1.2: Receptor (Protein) Preparation

This protocol uses UCSF Chimera, a widely-used molecular visualization program, for receptor preparation.[14]

  • Load PDB Structure: Open the downloaded PDB file in UCSF Chimera.

  • Remove Unnecessary Chains: The PDB file may contain multiple identical protein chains (e.g., Chains A and B). For docking, a single chain is typically sufficient. Delete the extraneous chains (Select -> Chain -> B, then Actions -> Atoms/Bonds -> delete).[15]

  • Delete Solvent and Heteroatoms: Remove water molecules and other non-essential ions or small molecules. These can interfere with the docking process. The Dock Prep tool in Chimera is highly effective for this.[14][15]

    • Path: Tools -> Surface/Binding Analysis -> Dock Prep

  • Add Hydrogens: Crystal structures often lack hydrogen atoms. Adding them is crucial for correct charge and hydrogen bond calculations. The Dock Prep tool handles this automatically.[16][17]

  • Assign Charges: Compute partial charges for each atom. This is essential for calculating electrostatic interactions. Gasteiger charges are a common choice for initial studies and are integrated into the Dock Prep workflow.[18]

  • Save the Prepared Receptor: Save the cleaned receptor in the .pdbqt format, which is required by AutoDock Vina.[19] This format includes atomic coordinates, partial charges, and atom type information.

Senior Application Scientist Insight: Why remove crystallographic water molecules? While some water molecules can be critical for mediating ligand-protein interactions (bridging waters), most bulk solvent waters will sterically hinder the ligand from exploring the binding site. Unless you are performing advanced docking protocols that specifically account for key water molecules, it is standard practice to remove them to ensure the ligand has unobstructed access to the protein surface.[17][18]

Protocol 1.3: Ligand (1,4-Benzoxazin-3-one Derivative) Preparation

Ligands must be converted from 2D representations to energy-minimized 3D structures.[20]

  • Draw 2D Structure: Use software like ChemDraw or Marvin Sketch to draw the 2D structure of your benzoxazinone derivative.

  • Convert to 3D: Convert the 2D drawing into a 3D structure. Most chemical drawing software has this functionality. Save the structure as an .sdf or .mol2 file.

  • Energy Minimization: The initial 3D conformation may be energetically unfavorable. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done in software like Avogadro or UCSF Chimera.

  • Prepare for Docking: Open the 3D ligand file in AutoDockTools (ADT).[21]

    • ADT will automatically detect the root and rotatable bonds, which is critical for flexible ligand docking.[16]

    • Assign Gasteiger charges.

    • Save the prepared ligand in the .pdbqt format.

Preparation_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation R1 PDB File (e.g., 4H2M) R2 Remove Water & Heteroatoms R1->R2 R3 Add Polar Hydrogens R2->R3 R4 Assign Partial Charges R3->R4 R5 Save as Receptor.pdbqt R4->R5 L1 2D Structure (ChemDraw) L2 Generate 3D Conformation L1->L2 L3 Energy Minimization L2->L3 L4 Define Rotatable Bonds & Charges L3->L4 L5 Save as Ligand.pdbqt L4->L5

Caption: Detailed workflow for receptor and ligand preparation.

Part II: Performing the Molecular Docking Simulation

With properly prepared files, you can now define the search space and run the simulation.

Protocol 2.1: Defining the Binding Site (Grid Box Generation)

The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

  • Load Molecules into ADT: Open your prepared receptor.pdbqt and ligand.pdbqt files in AutoDockTools.

  • Open Grid Box Tool: Navigate to Grid -> Grid Box.

  • Position the Grid Box:

    • Targeted Docking: If the binding site is known (e.g., from a co-crystallized ligand), center the grid box on this site. Adjust the dimensions (size_x, size_y, size_z) to encompass the entire active site, typically with a 4-5 Å buffer around the known ligand.

    • Blind Docking: If the binding site is unknown, adjust the grid box to cover the entire protein surface. This requires a much larger box and more computational resources.

  • Save Grid Parameters: Note the center coordinates (center_x, center_y, center_z) and dimensions. These will be used in the configuration file.

Protocol 2.2: Running the Docking Simulation (AutoDock Vina)

AutoDock Vina is a widely-used, efficient, and accurate open-source docking program.[22][23]

  • Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.[23]

  • Run Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

  • Await Completion: Vina will perform the docking simulation. The results will be saved in the specified output files (output_poses.pdbqt and output_log.txt).

Part III: Post-Docking Analysis & Validation

Raw docking output is just numbers; the real scientific insight comes from careful analysis, visualization, and validation.

Protocol 3.1: Analyzing the Docking Output
  • Examine the Log File (output_log.txt): This file contains a table of the top binding poses (usually 9) ranked by their binding affinity.

    • Binding Affinity (kcal/mol): This is the primary scoring metric. More negative values indicate stronger predicted binding.[6] A significant difference between ligands can suggest which may be more effective.[6]

    • RMSD (Root Mean Square Deviation): RMSD values (l.b. and u.b.) compare the docked poses to each other. Low RMSD values among the top poses suggest convergence to a stable binding mode.[7]

  • Examine the Poses File (output_poses.pdbqt): This file contains the 3D coordinates for each of the top-ranked binding poses.

Protocol 3.2: Visualization of Binding Poses

Visual inspection is crucial to understand the specific interactions driving the binding.

  • Load Complex into Visualizer: Open your receptor.pdbqt and output_poses.pdbqt files in a molecular visualizer like PyMOL or BIOVIA Discovery Studio.

  • Analyze Interactions: For the top-ranked pose (Mode 1), identify key interactions:

    • Hydrogen Bonds: Look for H-bonds between the ligand and specific amino acid residues in the binding site. The presence of multiple H-bonds often indicates a strong interaction.[6]

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic residues (e.g., Leu, Val, Phe).

    • Pi-Stacking/Cation-Pi: Look for interactions between aromatic rings.

  • Generate 2D Interaction Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler to generate 2D schematic diagrams that clearly summarize these interactions.[10][24]

Protocol 3.3: In Silico Validation

A self-validating protocol is essential for trustworthiness.

  • Use a Positive Control: If the PDB structure contained a co-crystallized inhibitor, use that inhibitor as a positive control.

  • Re-docking: Perform a docking simulation with the known inhibitor.

  • Compare RMSD: Superimpose the top-ranked docked pose of the inhibitor with its original crystallographic pose. Calculate the RMSD between the two. An RMSD value < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[6][25]

Senior Application Scientist Insight: Docking scores do not always perfectly correlate with experimental binding affinities (e.g., IC50).[26] They are best used for ranking a series of compounds and prioritizing them for experimental testing. A successful re-docking experiment (RMSD < 2.0 Å) provides confidence that your chosen parameters and protocol are appropriate for the target system.[25][27]

Analysis_Logic cluster_eval Quantitative Evaluation cluster_qual Qualitative Evaluation cluster_valid Protocol Validation Input Docking Output Files (log.txt, poses.pdbqt) Score Analyze Binding Affinity (kcal/mol) Rank Compounds Input->Score Visualize Visualize Top Pose in PyMOL / Chimera Input->Visualize RMSD Check RMSD Assess Pose Convergence Score->RMSD Conclusion Prioritize Compounds for Experimental Testing RMSD->Conclusion Interactions Identify Key Interactions (H-Bonds, Hydrophobic) Visualize->Interactions Interactions->Conclusion Redock Re-dock Known Inhibitor (Positive Control) Compare Calculate RMSD vs. Crystal Pose (< 2.0 Å) Redock->Compare Compare->Conclusion

Caption: Logical flow for the analysis and validation of docking results.

Data Presentation: Example Docking Results

Summarize quantitative data in a clear, structured table for easy comparison.

Compound ID2D StructureBinding Affinity (kcal/mol)Key Interacting ResiduesH-Bonds
BZO-001 (Structure)-9.2TYR 151, GLU 233, ASP 3003
BZO-002 (Structure)-8.5TYR 151, HIS 2992
BZO-003 (Structure)-7.1GLU 233, ALA 1981
Control (Structure)-9.8TYR 151, GLU 233, ASP 3004

Table represents hypothetical data for 1,4-benzoxazin-3-one derivatives docked against α-amylase.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery for screening virtual libraries, elucidating structure-activity relationships, and prioritizing candidates for synthesis and biological evaluation. By following a rigorous and self-validating protocol, researchers can generate reliable and insightful data on the interaction between 1,4-benzoxazin-3-one derivatives and their enzymatic targets. This computational insight, when integrated with experimental validation, accelerates the journey from a promising scaffold to a potential therapeutic agent.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Available at: [Link]

  • UCSF Chimera. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Available at: [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Available at: [Link]

  • Drug Marvel. (2023). The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. Available at: [Link]

  • Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available at: [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Available at: [Link]

  • Bentham Science. (n.d.). Molecular Mechanics Force Fields and their Applications in Drug Design. Available at: [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. Available at: [Link]

  • Dr. A. S. S. I. R. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. Available at: [Link]

  • Farhan Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • ResearchGate. (2009). Molecular Mechanics Force Fields and their Applications in Drug Design. Available at: [Link]

  • Bioinformatics online. (2024). Perform Ligand Protein Docking in 2 min With AutoDockVina (Swiss-Dock). YouTube. Available at: [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. Available at: [Link]

  • University of Nottingham. (n.d.). 6. Preparing the protein and ligand for docking. Available at: [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]

  • Ligand Preparation. (2024). Ligands preparation: Significance and symbolism. Available at: [Link]

  • ResearchGate. (2020). How is a docking result validated? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Force fields for small molecules. PubMed Central. Available at: [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Available at: [Link]

  • Quora. (2018). How well do molecular docking scores correlate with experimental binding affinities? Available at: [Link]

  • Chemical Methodologies. (n.d.). A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]

  • chemRxiv. (n.d.). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Available at: [Link]

  • ResearchGate. (n.d.). Correlation between molecular docking and experiment. Available at: [Link]

  • Preprints.org. (n.d.). A Comprehensive Review on Molecular Docking in Drug Discovery. Available at: [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Available at: [Link]

  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Available at: [Link]

  • Chemgenie. (2022). Importance of Force Fields in Drug design. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Available at: [Link]

  • ResearchGate. (n.d.). Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. Available at: [Link]

  • International Journal of Pharmaceutical Research. (2020). Preparation, Antimicrobial Evaluation and Molecular docking of New 2,3- Substituted[6][22] Benzooxazin-4-one derivatives. Available at: [Link]

  • Chemical Methodologies. (2023). A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. Available at: [Link]

  • Molelixir Informatics. (2025). Ligand Preparation for Molecular docking #biotech. YouTube. Available at: [Link]

  • ResearchGate. (2022). How to prepare this type of compounds for molecular docking? Available at: [Link]

  • MDPI. (n.d.). Molecular Docking: Shifting Paradigms in Drug Discovery. Available at: [Link]

  • Medium. (2024). The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. PubMed Central. Available at: [Link]

  • SSR Institute of International Journal of Life Sciences. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. PubMed Central. Available at: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Benzoxazinone Libraries

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Benzoxazinone Scaffolds in Drug Discovery Benzoxazinones represent a versatile class of heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzoxazinone Scaffolds in Drug Discovery

Benzoxazinones represent a versatile class of heterocyclic compounds that have captured significant attention in medicinal chemistry.[1] Their inherent structural features make them privileged scaffolds, capable of interacting with a wide array of biological targets with high affinity and specificity.[1][2] Members of this chemical family have demonstrated a broad spectrum of biological activities, including but not limited to, the inhibition of kinases,[1] proteases, and topoisomerases,[3] positioning them as promising candidates for the development of novel therapeutics in oncology, inflammation, and infectious diseases.

The exploration of the vast chemical space accessible through benzoxazinone libraries necessitates robust and efficient high-throughput screening (HTS) methodologies. This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful implementation of HTS campaigns targeting benzoxazinone-based compound collections. We will delve into the intricacies of assay selection, development, and validation, with a focus on mitigating common challenges associated with this particular chemical class.

I. Foundational Principles for Screening Benzoxazinone Libraries

The success of any HTS campaign hinges on a thorough understanding of the interplay between the chemical library, the biological target, and the detection methodology. For benzoxazinone libraries, several key aspects warrant careful consideration.

A. Target-Centric Assay Selection

The choice of the primary screening assay is dictated by the biological question at hand. Benzoxazinones have shown promise against several key enzyme families.

  • Kinases: As crucial regulators of cellular signaling, kinases are prominent targets in oncology and immunology.[1] Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ Kinase Assay, are particularly well-suited for screening kinase inhibitors due to their high sensitivity and resistance to interference from colored or fluorescent compounds.[4][5]

  • Serine Proteases: This class of enzymes is implicated in a multitude of physiological and pathological processes, making them attractive drug targets. Fluorescence-based assays, often employing a FRET (Förster Resonance Energy Transfer) substrate, provide a sensitive and continuous readout of protease activity.[3][6]

  • Topoisomerases: These enzymes are essential for DNA replication and are validated targets for anticancer therapies.[3] DNA relaxation assays, which monitor the conversion of supercoiled DNA to its relaxed form, can be adapted to a high-throughput format using fluorescence-based detection.[7]

B. Physicochemical Properties of Benzoxazinones: A Double-Edged Sword

The aromatic nature of the benzoxazinone scaffold, while contributing to its binding capabilities, also presents potential challenges in HTS.

  • Solubility: Like many heterocyclic compounds, the aqueous solubility of benzoxazinones can be limited.[8] This can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate concentration-response data. It is imperative to assess the solubility of the library and typically, stock solutions are prepared in 100% DMSO.[8] The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to avoid solvent-induced effects.[9]

  • Autofluorescence: The conjugated ring systems in benzoxazinones can impart intrinsic fluorescence to the molecules.[10] This autofluorescence can interfere with fluorescence-based assays, leading to false positives or negatives.[10] It is crucial to characterize the fluorescence profile of the library to select assay reagents and filter sets that minimize spectral overlap.

II. The HTS Workflow: A Step-by-Step Guide

A well-structured HTS workflow is essential for generating high-quality, reproducible data. The following diagram illustrates a typical workflow for screening a benzoxazinone library.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen & Hit Identification cluster_2 Phase 3: Hit Confirmation & Triage Assay_Dev Assay Development (Miniaturization & Optimization) Assay_Val Assay Validation (Z'-factor, S/B ratio) Assay_Dev->Assay_Val Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Lib_Prep Library Preparation (Solubility & QC) Lib_Prep->Assay_Val Hit_ID Hit Identification (Activity Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_ID->Dose_Response Counter_Screens Counter-Screens (Cytotoxicity, Assay Interference) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays (Alternative Detection Method) Counter_Screens->Orthogonal_Assays SAR_Expansion Structure-Activity Relationship (SAR) Expansion Orthogonal_Assays->SAR_Expansion Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign of a benzoxazinone library.

III. Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key assays in a benzoxazinone screening campaign.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for screening a benzoxazinone library against a kinase of interest.[4][5][11][12]

A. Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction.

B. Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Benzoxazinone library (in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Plate-reading luminometer

C. Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the benzoxazinone library compounds in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound dilution into the wells of a 384-well assay plate.

    • Include wells with DMSO only for negative (100% activity) and positive (0% activity, no enzyme) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the reaction plate at 30°C for 60 minutes.

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate-reading luminometer with an integration time of 0.25–1 second per well.

D. Data Analysis:

  • Normalize the data using the no-enzyme (0% activity) and vehicle-only (100% activity) controls.

  • Calculate the percent inhibition for each compound.

  • Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the library).

Protocol 2: Fluorescence-Based Topoisomerase I Relaxation Assay

This protocol describes a high-throughput method to screen for inhibitors of human topoisomerase I.[7][13][14][15][16]

A. Principle: This assay is based on the differential ability of supercoiled and relaxed DNA to form intermolecular triplex DNA. A triplex-forming oligonucleotide (TFO) is immobilized on the surface of a microplate well. Following the topoisomerase I-mediated relaxation of a supercoiled plasmid, the relaxed plasmid is captured by the TFO. The amount of captured plasmid is then quantified using a DNA intercalating dye.

B. Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322 or pNO1)

  • Triplex-forming oligonucleotide (TFO)

  • Benzoxazinone library (in 100% DMSO)

  • Streptavidin-coated 384-well plates

  • DNA intercalating dye (e.g., PicoGreen)

  • Fluorescence plate reader

C. Step-by-Step Protocol:

  • Plate Preparation:

    • Immobilize a biotinylated TFO onto the streptavidin-coated plate according to the manufacturer's instructions.

  • Topoisomerase I Reaction:

    • Prepare a reaction mix containing assay buffer, supercoiled plasmid DNA, and water.

    • Aliquot the reaction mix into the wells of a separate 384-well reaction plate.

    • Add the benzoxazinone compounds (and DMSO controls) to the appropriate wells.

    • Add dilution buffer to the "no enzyme" control wells.

    • Dilute the topoisomerase I in dilution buffer and add it to all other wells to initiate the reaction.

    • Incubate for 30 minutes at 37°C.

  • Capture and Detection:

    • Transfer the reaction mixtures to the TFO-coated plate.

    • Incubate for 30 minutes at room temperature to allow for triplex formation and capture of the relaxed plasmid.

    • Wash the wells to remove unbound plasmid.

    • Add a solution of the DNA intercalating dye to each well.

    • Incubate for 10-20 minutes.

    • Read the fluorescence in a plate reader (e.g., Ex: 495 nm; Em: 537 nm).

D. Data Analysis:

  • Calculate the percent inhibition of topoisomerase I activity for each compound relative to the DMSO control.

  • Identify hits based on a pre-defined activity threshold.

Protocol 3: Cell-Based Cytotoxicity Counter-Screen (CellTiter-Glo®)

This is a critical counter-screen to eliminate compounds that exhibit activity in the primary assay due to cytotoxicity.[17][18][19][20]

A. Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

B. Materials:

  • Mammalian cell line (relevant to the disease area of interest)

  • Cell culture medium

  • Benzoxazinone library (in 100% DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 384-well white, clear-bottom plates

  • Plate-reading luminometer

C. Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells into 384-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Add the benzoxazinone compounds to the wells at the same concentration used in the primary screen.

    • Include DMSO controls.

    • Incubate for a period relevant to the primary assay (e.g., 1-24 hours).

  • Signal Generation:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

D. Data Analysis:

  • Calculate the percent cell viability for each compound relative to the DMSO control.

  • Flag any compounds that show significant cytotoxicity (e.g., >20-30% reduction in cell viability) for further investigation or exclusion from the hit list.

IV. Assay Validation and Data Interpretation: Ensuring Robustness and Reliability

The quality and reliability of HTS data are paramount. Rigorous assay validation and careful data interpretation are non-negotiable steps in the screening process.

A. Key Performance Metrics

Before initiating a full-scale screen, the assay must be validated using key statistical parameters.

  • Z'-Factor: This parameter is a measure of the statistical effect size and is used to assess the quality of an HTS assay. It reflects the dynamic range of the assay and the data variation associated with the signal and background measurements. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the signal of the negative control and provides an indication of the assay window.

Table 1: Assay Performance Metrics and Acceptance Criteria

ParameterFormulaAcceptance Criteria
Z'-Factor 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|≥ 0.5
Signal-to-Background Meanpos / Meanneg> 5 (assay dependent)
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%

(SDpos and SDneg are the standard deviations of the positive and negative controls, respectively. Meanpos and Meanneg are the means of the positive and negative controls, respectively.)

B. Dose-Response Analysis and IC50 Determination

For confirmed hits, a dose-response experiment is performed to determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Procedure: A serial dilution of the hit compound is prepared and tested in the primary assay.

  • Data Fitting: The resulting data are plotted with the compound concentration on a logarithmic x-axis and the percent inhibition on a linear y-axis. The data are then fitted to a sigmoidal dose-response curve using a four-parameter logistic model.

  • IC50 Value: The IC50 is the concentration of the inhibitor at which the response is reduced by half.

V. Mitigating Assay Interference: Strategies for Success

Assay interference from library compounds is a common source of false positives in HTS.[21] Proactive measures and follow-up counter-screens are essential for identifying and eliminating these artifacts.

A. Addressing Autofluorescence
  • Pre-Screening Characterization: Before initiating a fluorescence-based HTS, it is advisable to perform a pre-screen of the benzoxazinone library to identify compounds with intrinsic fluorescence at the excitation and emission wavelengths of the assay.

  • Spectral Shift: If a significant number of hits are found to be autofluorescent, consider using fluorescent dyes with emission spectra in the red or far-red region, as fewer library compounds tend to fluoresce at these longer wavelengths.

  • Orthogonal Assays: Confirmed hits from a fluorescence-based assay should always be validated in an orthogonal assay that utilizes a different detection modality (e.g., luminescence or absorbance).[22]

B. Counter-Screening Cascade

A well-designed counter-screening cascade is crucial for triaging hits and eliminating false positives.

Counter_Screen_Cascade Primary_Hits Primary Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Cytotoxicity Cytotoxicity Counter-Screen Dose_Response->Cytotoxicity Tech_Interference Technology-Specific Interference Screen (e.g., Luciferase Inhibition) Cytotoxicity->Tech_Interference Orthogonal_Assay Orthogonal Assay Validation Tech_Interference->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits

Caption: A logical flow for a counter-screening cascade to validate primary hits.

VI. Conclusion: A Pathway to Novel Discoveries

The benzoxazinone scaffold holds immense potential for the discovery of novel therapeutics. A successful HTS campaign for a benzoxazinone library requires a multi-faceted approach that combines careful assay selection, rigorous validation, and a proactive strategy to mitigate potential compound-specific artifacts. By implementing the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS and unlock the full potential of their benzoxazinone libraries, paving the way for the identification of the next generation of innovative medicines.

References

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation High Throughput Plate Assay. Retrieved from [Link]

  • Kesuma, D., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4993.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. Retrieved from [Link]

  • ACS Publications. (2011). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Medicinal Chemistry Letters, 2(6), 453-457.
  • protocols.io. (2018). Assay of topoisomerase I activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • MDPI. (2020).
  • LinkedIn. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • PubMed. (1987). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of Medicinal Chemistry, 30(5), 891-896.
  • SLAS Discovery. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(6), 575-582.
  • MDPI. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712.
  • PubMed Central. (2019). Benzoxazines as New Human Topoisomerase I Inhibitors and Potential Poisons. Pharmaceutical Chemistry Journal, 53(9), 833-840.
  • ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Liverpool School of Tropical Medicine. (2021). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides.
  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3144.
  • PubMed Central. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 986543.
  • ResearchGate. (2021). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. Retrieved from [Link]

  • PubMed Central. (2011). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Biomolecular Screening, 16(7), 671-686.
  • PubMed Central. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PLoS One, 11(11), e0165961.
  • PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(3), 337-349.
  • ResearchGate. (2018). Solubility of hybrid perovskites of different compositions in DMF (a) and DMSO (b) within the range of 30–120 °C. Retrieved from [Link]

Sources

Method

Development of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one for Anticancer Research: Application Notes and Protocols

Introduction: The Therapeutic Potential of Benzoxazinones in Oncology The landscape of anticancer drug discovery is continually evolving, with a significant focus on the development of novel heterocyclic compounds that c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoxazinones in Oncology

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the development of novel heterocyclic compounds that can overcome the limitations of current chemotherapies, such as drug resistance and off-target toxicity. Among these, the 1,4-benzoxazin-3-one scaffold has emerged as a privileged structure due to its broad spectrum of biological activities.[1][2] Derivatives of this core have demonstrated promising anticancer effects, often attributed to their ability to induce DNA damage, trigger programmed cell death (apoptosis), and modulate other critical cellular pathways.[3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo assessment of a specific derivative, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for investigating the anticancer potential of this and related compounds.

Section 1: Synthesis and Characterization of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

The synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is achieved through a straightforward N-alkylation of the commercially available precursor, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.[7][8] The butyl group is introduced at the N-4 position, a common modification to enhance the lipophilicity and potentially the cell permeability of the molecule.

Protocol 1: Synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

Materials:

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

  • 1-Iodobutane (or 1-Bromobutane)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

  • Add 1-iodobutane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2: Proposed Mechanism of Anticancer Action

While the specific molecular targets of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one require empirical validation, studies on structurally related benzoxazinones suggest a multi-faceted mechanism of action. The prevailing hypothesis is that these compounds exert their anticancer effects through the induction of DNA damage, leading to cell cycle arrest and subsequent apoptosis.[3][4][5][9] Furthermore, the modulation of autophagy has also been implicated in the cellular response to benzoxazinone treatment.[6][10][11]

Key Mechanistic Pillars:

  • DNA Damage Induction: The planar structure of the benzoxazinone core may facilitate intercalation into DNA, leading to conformational changes that trigger the DNA damage response (DDR).[4][5] A key marker of this process is the phosphorylation of histone H2AX (γ-H2AX), which can be detected by immunofluorescence or Western blotting.

  • Apoptosis Induction: Persistent DNA damage often leads to the activation of the intrinsic apoptotic pathway. This involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][3] The subsequent disruption of the mitochondrial membrane potential leads to the release of cytochrome c and the activation of a caspase cascade, including initiator caspase-9 and effector caspases-3 and -7, ultimately leading to cell death.[12][13]

  • Autophagy Modulation: Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death.[11][14][15] Some anticancer agents can induce autophagic cell death, characterized by the formation of autophagosomes.[6][10] The interplay between autophagy and apoptosis is complex; inhibiting pro-survival autophagy can enhance the efficacy of apoptosis-inducing drugs.[16]

Anticancer_Mechanism cluster_drug 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one cluster_cellular_effects Cellular Events cluster_apoptosis Apoptotic Pathway Drug Compound DNA_Damage DNA Damage (γ-H2AX ↑) Drug->DNA_Damage Autophagy Autophagy Modulation (LC3-II ↑) Drug->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis Autophagy->Apoptosis Context-dependent Cell_Cycle_Arrest->Apoptosis Bax_Bcl2 Bax/Bcl-2 Ratio ↑ p53->Bax_Bcl2 Mito Mitochondrial Dysfunction Bax_Bcl2->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Proposed mechanism of action for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.

Section 3: In Vitro Anticancer Evaluation

A systematic in vitro evaluation is the first step in characterizing the anticancer activity of a novel compound. The following protocols describe standard assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_data Data Output start Cancer Cell Lines compound_treatment Treat with 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one start->compound_treatment mtt MTT Assay (Cell Viability) compound_treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) compound_treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) compound_treatment->cell_cycle ic50 IC50 Value mtt->ic50 apoptosis_quant Apoptotic Cell Percentage apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for in vitro evaluation.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control01.25 ± 0.08100
Compound X11.10 ± 0.0688
Compound X100.65 ± 0.0552
Compound X500.20 ± 0.0316
Compound X1000.10 ± 0.028

Table 1: Example data from an MTT assay.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell PopulationAnnexin V-FITCPropidium Iodide (PI)Interpretation
Q1-+Necrotic
Q2++Late Apoptotic/Necrotic
Q3--Live
Q4+-Early Apoptotic

Table 2: Interpretation of Annexin V/PI staining results.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in 1 mL of cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™).

Section 4: In Vivo Efficacy Studies

Preclinical in vivo models are essential for evaluating the therapeutic efficacy and potential toxicity of a lead compound. The human tumor xenograft model in immunodeficient mice is a widely used system for this purpose.

Protocol 5: Human Tumor Xenograft Model

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line (e.g., the one most sensitive in vitro)

  • Matrigel (optional, to improve tumor take rate)

  • Test compound formulation (e.g., in a vehicle like corn oil or a solution with Solutol/ethanol)

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group.

References

  • Al-Suwaidan, I. A., et al. (2019). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Anticancer Agents in Medicinal Chemistry, 19(13), 1625-1636. [Link]

  • Liu, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1369651. [Link]

  • El-Sayed, M. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1637-1651. [Link]

  • El-Sayed, M. A., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Link]

  • Liu, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. ResearchGate. [Link]

  • Liu, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Erdag, E., et al. (2021). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Anticancer Agents in Medicinal Chemistry, 21(1), 84-90. [Link]

  • Yang, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][3]oxazin-3(4H). National Institutes of Health. [Link]

  • Conejo-García, A., et al. (2022). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Molecules, 27(15), 4991. [Link]

  • Radhamani, S., et al. (2017). Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair. Oncotarget, 8(26), 42129-42140. [Link]

  • Napiórkowska, E., et al. (2021). Activity of caspase 3 and 7 in K562 cells treated with the test... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]

  • Paik, S., et al. (2020). Role of autophagy in regulation of cancer cell death/apoptosis during anti-cancer therapy: focus on autophagy flux blockade. Archives of Pharmacal Research, 43(5), 475-488. [Link]

  • MDPI. (2020). Autophagy in Cancer Cell Death. MDPI. [Link]

  • Lee, Y. J., & Jang, B. K. (2018). The Roles of Autophagy in Cancer. International Journal of Molecular Sciences, 19(11), 3466. [Link]

  • ecancer. (2018). Turning off autophagy helps chemotherapy stress cancer cells to death. ecancer. [Link]

  • Goodall, M. L., et al. (2016). Cell Survival and Cell Death at the Intersection of Autophagy and Apoptosis: Implications for Current and Future Cancer Therapeutics. Cancers, 8(7), 65. [Link]

  • Hanson, J. R., et al. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(10), 681-682. [Link]

Sources

Application

Application Notes &amp; Protocols: Spectroscopic Characterization of Synthesized Benzoxazinones

<_> For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a detailed guide to the spectroscopic characterization of synthesized benzox...

Author: BenchChem Technical Support Team. Date: January 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a detailed guide to the spectroscopic characterization of synthesized benzoxazinones, a critical class of N,O-heterocyclic compounds with significant applications in medicinal chemistry, materials science, and agrochemicals.[1][2] The structural integrity and purity of these synthesized molecules are paramount for their intended applications, necessitating rigorous analytical confirmation. This document outlines the principles, protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction: The Imperative of Structural Verification

Benzoxazinones are a diverse family of compounds whose biological and material properties are intrinsically linked to their precise molecular architecture.[2] Minor variations in substituents or stereochemistry can lead to profound differences in activity. Therefore, unambiguous structural elucidation is not merely a procedural step but the foundation upon which all subsequent research is built. This guide emphasizes a multi-technique approach, as the synergistic use of NMR, MS, and IR provides a comprehensive and self-validating dataset for confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are indispensable for characterizing benzoxazinones.

Causality in Experimental Design: Solvent Selection

The choice of deuterated solvent is a critical first step that can significantly impact spectral resolution and chemical shifts.

  • Chloroform-d (CDCl₃): Often the first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, for benzoxazinones with acidic protons (e.g., N-H), proton exchange with trace acid impurities in CDCl₃ can lead to peak broadening.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for polar compounds and for observing exchangeable protons like N-H, which typically appear as sharp singlets.[3] Its high boiling point is also advantageous for variable temperature NMR studies. For polyaza heterocycles that are poorly soluble, DMSO-d₆ is often a universal solvent.[3]

  • Acetone-d₆: A good alternative to CDCl₃ and DMSO-d₆, offering a different polarity and chemical shift dispersion.

  • Methanol-d₄ (CD₃OD): Useful for highly polar compounds, but will readily exchange with N-H protons, causing their signals to disappear from the ¹H NMR spectrum. This can be used as a diagnostic tool to identify N-H protons.

The choice of solvent can influence the chemical shifts of heterocyclic protons, making consistent solvent use important for comparing data across a series of compounds.[4]

¹H NMR Spectroscopy: Proton Environments and Coupling

The ¹H NMR spectrum provides a map of the proton environments within the benzoxazinone scaffold.

Expected Chemical Shifts (δ) in ppm:

Proton Type Typical Chemical Shift (ppm) Notes
Aromatic Protons (on Benzene Ring)6.5 - 8.5The specific chemical shifts and splitting patterns are highly dependent on the substitution pattern on the aromatic ring.
O-CH₂-N Protons (Oxazine Ring)4.9 - 5.8Often appear as a singlet or an AB quartet, depending on the stereochemistry at the adjacent carbon.[5][6]
Ar-CH₂-N Protons (Oxazine Ring)4.0 - 5.0Typically a singlet, providing a key signature for the benzoxazine ring.[5][6]
N-H Proton8.0 - 11.0 (in DMSO-d₆)Often a broad singlet, its position is solvent and concentration dependent.
Protons on SubstituentsVariableDependent on the nature of the substituent.

Protocol 1: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized benzoxazinone and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm). Modern spectrometers often reference the residual solvent peak.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (adjust for sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals and reference the spectrum to TMS or the residual solvent peak.

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule.

Expected Chemical Shifts (δ) in ppm:

Carbon Type Typical Chemical Shift (ppm) Notes
Carbonyl Carbon (C=O)160 - 170A key diagnostic peak, often of lower intensity.[7]
Aromatic Carbons110 - 150The number of signals depends on the symmetry of the substitution pattern.
O-C H₂-N Carbon (Oxazine Ring)65 - 85
Ar-C H₂-N Carbon (Oxazine Ring)45 - 55[8]
Carbons on SubstituentsVariableDependent on the nature of the substituent.

Protocol 2: ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio, especially for less sensitive spectrometers.

  • Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled for singlets for each unique carbon.

    • Number of scans: 512 - 2048 or more (¹³C is much less sensitive than ¹H).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the compound and, through fragmentation patterns, offers valuable structural information. Electrospray Ionization (ESI) is a common "soft" ionization technique for nitrogen-containing heterocycles, often yielding the protonated molecular ion [M+H]⁺.[9][10][11]

Causality in Experimental Design: Ionization Method
  • Electrospray Ionization (ESI): Ideal for polar and thermally labile molecules like many benzoxazinones. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal fragmentation.[11][12] This is advantageous for confirming the molecular weight.

  • Electron Impact (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation.[13] While this can make identifying the molecular ion challenging, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing rich structural information.

Interpreting Fragmentation Patterns

The fragmentation of benzoxazinones is influenced by the substituents on the ring system.[12][14] Common fragmentation pathways involve the loss of small neutral molecules (e.g., CO, CO₂) and cleavage of the oxazinone ring. The stability of the resulting fragments dictates the observed peaks in the mass spectrum. For example, hydroxamic acid derivatives of benzoxazinones have shown greater instability and higher fragmentation in the spectrometer compared to their more stable benzoxazolinone counterparts.[14]

Protocol 3: ESI-MS Sample Preparation and Acquisition

  • Sample Preparation: Prepare a dilute solution of the benzoxazinone (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.[9][14] A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode analysis.[9]

  • Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV

    • Nebulizer Gas (N₂): Set to the manufacturer's recommendation.

    • Drying Gas (N₂): Set to the manufacturer's recommendation.

    • Scan Range: m/z 50-1000.

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. For tandem MS (MS/MS) experiments, select the [M+H]⁺ ion and apply collision-induced dissociation (CID) to generate fragment ions for further structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For benzoxazinones, IR is particularly useful for confirming the presence of the key carbonyl (C=O) group and other characteristic bonds.

Causality in Experimental Design: Sampling Technique
  • Attenuated Total Reflectance (ATR): The most common and convenient method for solid and liquid samples. It requires minimal to no sample preparation and allows for easy analysis of powders, films, or liquids.[15][16]

  • Potassium Bromide (KBr) Pellet: A traditional method for solid samples. The sample is finely ground with dry KBr powder and pressed into a transparent pellet.[17][18] This technique can provide high-quality spectra but is more labor-intensive.

Characteristic Absorption Bands

Expected IR Absorption Frequencies (cm⁻¹):

Functional Group Typical Absorption Frequency (cm⁻¹) Notes
N-H Stretch3200 - 3400Can be sharp or broad depending on hydrogen bonding.
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Carbonyl (C=O) Stretch1740 - 1760This is a strong, sharp, and highly diagnostic peak for the benzoxazinone ring.[19]
Aromatic C=C Stretch1450 - 1600A series of bands of variable intensity.[6]
C-O-C Asymmetric Stretch1230 - 1250Characteristic of the oxazine ring.[8][20]
C-N Stretch1300 - 1350[8]

Protocol 4: ATR-FTIR Sample Acquisition

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue.[17] Acquire a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid benzoxazinone powder directly onto the ATR crystal.[16][17]

  • Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.[17]

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands to confirm the presence of key functional groups.

Integrated Data Analysis and Structure Confirmation

The true power of this multi-technique approach lies in the integration of all spectroscopic data. The molecular weight from MS provides the molecular formula. The functional groups identified by IR must be consistent with this formula. Finally, the detailed connectivity and stereochemistry are pieced together from the ¹H and ¹³C NMR data.

Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synth Synthesized Benzoxazinone IR IR Spectroscopy Synth->IR MS Mass Spectrometry Synth->MS NMR NMR Spectroscopy Synth->NMR IR_Data Functional Groups (e.g., C=O, N-H) IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure Final Structure Confirmation IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

Welcome to the technical support center for the synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will explore the causality behind experimental choices, provide data-driven optimization strategies, and offer detailed troubleshooting in a practical question-and-answer format.

The synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is typically achieved via a two-step sequence: first, the cyclization of 2-amino-4-bromophenol to form the benzoxazinone core, followed by N-alkylation with a butyl group. While conceptually straightforward, achieving high yield and purity requires careful control over reaction conditions to mitigate potential side reactions.

Overall Synthetic Workflow

The diagram below outlines the standard two-step synthetic pathway. Each step presents unique challenges that this guide will address.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Alkylation A 2-Amino-4-bromophenol C 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Intermediate) A->C Base (e.g., NaOAc) Solvent (e.g., Acetic Acid) B Chloroacetyl Chloride B->C E 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (Final Product) C->E Strong Base (e.g., NaH) Solvent (e.g., DMF, THF) D Butyl Bromide or Iodide D->E

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Troubleshooting the Cyclization Step

Reaction: 2-Amino-4-bromophenol + Chloroacetyl Chloride → 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

This step involves the acylation of 2-amino-4-bromophenol followed by an intramolecular Williamson ether synthesis to form the heterocyclic ring. The primary challenge is controlling the chemoselectivity of the initial acylation.

Q1: My cyclization yield is low, and TLC analysis shows a complex mixture of products. What are the likely side reactions and how can I prevent them?

Answer: The most significant issue in this step is poor chemoselectivity. 2-Amino-4-bromophenol has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Chloroacetyl chloride is a potent acylating agent that can react with either group.

Primary Side Reactions:

  • O-Acylation: Reaction at the hydroxyl group forms an ester. This is a common side reaction that leads to an intermediate that cannot cyclize to the desired product.[1] The phenolic hydroxyl group's reactivity can compete significantly with the amine.[2]

  • N,O-Diacylation: If excess acylating agent is used or conditions are too harsh, both the amine and hydroxyl groups can be acylated.

  • Polymerization: Under certain conditions, starting materials or reactive intermediates can polymerize, leading to intractable tars.[3]

G cluster_main Reaction Pathways for 2-Amino-4-bromophenol cluster_desired Desired Pathway cluster_side Side Reactions Start 2-Amino-4-bromophenol + Chloroacetyl Chloride N_Acyl N-Acylation Intermediate Start->N_Acyl N-Acylation (Favored) O_Acyl O-Acylation (Ester Formation) Start->O_Acyl O-Acylation (Competing) Product Cyclized Product (6-Bromo-2H-1,4-benzoxazin-3-one) N_Acyl->Product Intramolecular Cyclization Di_Acyl N,O-Diacylation N_Acyl->Di_Acyl Excess Acylating Agent

Caption: Competing reaction pathways during the acylation of 2-aminophenol.

Troubleshooting Strategies:

  • Control Stoichiometry and Addition: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. Crucially, add the acylating agent slowly and at a reduced temperature (e.g., 0-5 °C) to the solution of 2-amino-4-bromophenol. The amino group is generally more nucleophilic than the phenolic hydroxyl group, and lower temperatures will favor the kinetically preferred N-acylation.

  • Choice of Solvent and Base: The solvent system can influence selectivity. Acetic acid is often used as it can protonate the amine, modulating its reactivity, while also being a good solvent for the reactants. A weaker base like sodium acetate (NaOAc) is often sufficient to act as a scavenger for the HCl generated without promoting side reactions.

  • Anhydrous Conditions: Chloroacetyl chloride is highly moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the reagent, which would lower its effective concentration and introduce acidic impurities.

ParameterRecommendationRationale
Temperature 0-5 °C during addition, then warm to refluxMaximizes kinetic N-acylation selectivity; heating drives cyclization.
Acyl Chloride 1.05 - 1.1 equivalentsMinimizes di-acylation while ensuring full conversion of starting material.
Base Sodium AcetateSufficiently basic to neutralize HCl without promoting O-acylation or other side reactions.
Solvent Glacial Acetic AcidGood solvent for reactants and facilitates the desired reaction pathway.

Part 2: Optimizing the N-Alkylation (N-Butylation) Step

Reaction: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one + Butyl Halide → 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

In this step, the amide proton of the benzoxazinone ring is removed by a strong base to generate a nucleophilic anion, which then attacks the butyl halide in an Sₙ2 reaction.

Q2: My N-butylation reaction is slow or incomplete, even after prolonged reaction times. How can I improve the conversion rate?

Answer: The N-H proton of the benzoxazinone is only weakly acidic (pKa ≈ 17-18), requiring a sufficiently strong base for complete deprotonation. Incomplete deprotonation is the most common reason for a sluggish or incomplete reaction.

Troubleshooting Strategies:

  • Choice of Base and Solvent: This is the most critical factor. Sodium hydride (NaH) is a highly effective, non-nucleophilic base for this transformation. It irreversibly deprotonates the amide, driving the reaction forward. It is typically used in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Potassium carbonate (K₂CO₃) is a milder, safer alternative but often requires higher temperatures and longer reaction times.

BaseSolventTypical Temp.ProsCons
NaH (60% disp.)DMF, THF0 °C to RTHigh reactivity, irreversible deprotonation, fast reaction.Flammable, moisture-sensitive, requires inert atmosphere.
K₂CO₃ Acetone, DMFRefluxSafer, easier to handle, inexpensive.Slower, may require phase-transfer catalyst, equilibrium issues.
Cs₂CO₃ DMFRT to 60 °CHigh reactivity due to carbonate solubility and cation effect.Expensive.
  • Alkylating Agent Reactivity: The choice of leaving group on the butyl chain matters. Butyl iodide is significantly more reactive than butyl bromide due to iodide being a better leaving group. If you are using butyl bromide and experiencing slow conversion, switching to butyl iodide can dramatically increase the reaction rate.

  • Inert Atmosphere: When using reactive bases like NaH, it is imperative to maintain an inert atmosphere (Nitrogen or Argon) to prevent the base from being quenched by atmospheric moisture and oxygen.

Q3: I am concerned about potential O-alkylation. How do I favor N-alkylation and how would I identify the O-alkylated isomer?

Answer: The amide anion formed upon deprotonation is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen of the carbonyl group. Alkylation can therefore occur at either atom.

Favoring N-Alkylation (Desired): According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen anion is a "softer" nucleophile than the oxygen anion. Alkyl halides are "soft" electrophiles. Soft-soft interactions are favored. To further promote N-alkylation:

  • Use Polar Aprotic Solvents: Solvents like DMF and THF are excellent. They solvate the cation (Na⁺ or K⁺) effectively, leaving a "naked," highly reactive anion where the nitrogen's nucleophilicity is enhanced.

  • Counter-ion: The nature of the counter-ion can play a role. Potassium (from K₂CO₃) or Cesium (from Cs₂CO₃) salts are often more dissociated in solution than sodium salts, which can sometimes improve selectivity for N-alkylation.

Identifying the O-Alkylated Isomer: The O-alkylated product is a vinyl ether-type species. It can be distinguished from the N-alkylated product by spectroscopic methods:

  • ¹H NMR: The N-alkylated product will show a characteristic triplet for the -N-CH₂ - group adjacent to the nitrogen, typically around 3.8-4.0 ppm. The O-alkylated isomer would lack an N-H proton and show different shifts for the methylene groups.

  • ¹³C NMR: The carbonyl carbon (C=O) in the N-alkylated product will appear around 165-170 ppm. The O-alkylated product no longer has a carbonyl group; instead, it has two new sp² carbons corresponding to C=N and C-O-R, which would appear at different chemical shifts.

  • FTIR: The N-alkylated product will show a strong amide carbonyl (C=O) stretch around 1680-1700 cm⁻¹. The O-alkylated isomer will lack this band and instead show a C=N stretch (around 1640-1660 cm⁻¹) and a C-O-C stretch.

Appendix: Experimental Protocols

Protocol A: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one[4][5]

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 2-amino-4-bromophenol (1.0 eq) and sodium acetate (1.5 eq).

  • Add glacial acetic acid to the flask until the solids are fully dissolved and stirring freely.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in a small amount of glacial acetic acid via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker of ice water with stirring.

  • The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid and salts.

  • Recrystallize the crude solid from ethanol or isopropanol to yield the pure intermediate as a white to light yellow powder.[6]

Protocol B: Synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one[7]

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq).

  • Add anhydrous DMF via syringe and stir to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen gas evolution ceases. The solution should become a clear, dark color upon formation of the sodium salt.

  • Slowly add butyl bromide or butyl iodide (1.2 eq) via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed. Gentle heating (40-50 °C) may be required if the reaction is slow.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

References

  • Royal Society of Chemistry. "Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement." Organic & Biomolecular Chemistry. URL: [Link]

  • RSC Publishing. "Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement." URL: [Link]

  • ResearchGate. "(PDF) Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement." URL: [Link]

  • MDPI. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." Molecules. URL: [Link]

  • National Institutes of Health (NIH). "Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one." Molecules. URL: [Link]

  • Quora. "When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?" URL: [Link]

  • PubMed. "Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters." International Journal of Peptide and Protein Research. URL: [Link]

  • Organic Chemistry Portal. "Synthesis of Benzoxazinones." URL: [Link]

  • Byju's. "Friedel-Crafts Acylation Reaction." URL: [Link]

  • National Institutes of Health (NIH). "1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone." Acta Crystallographica Section E. URL: [Link]

  • PubMed. "1-(6-Bromo-3,4-dihydro-2H-1,4-benz-oxazin-4-yl)-2,2-dichloro-ethanone." Acta Crystallographica Section E. URL: [Link]

  • PubChem. "6-Bromo-2H-1,4-benzoxazin-3(4H)-one." URL: [Link]

  • National Institutes of Health (NIH). "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." URL: [Link]

  • Atlantis Press. "Synthesis of 6-bromo-4-iodoquinoline." International Conference on Material Engineering and Application (ICMEA 2015). URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Copper-Catalyzed C-N Coupling for Benzoxazinone Formation

Welcome to the technical support center for the synthesis of benzoxazinones via copper-catalyzed C-N coupling. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzoxazinones via copper-catalyzed C-N coupling. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during this crucial synthetic transformation, providing in-depth, field-proven insights to help you navigate your experiments successfully. Our approach is rooted in a deep understanding of the reaction mechanism and extensive hands-on experience.

Section 1: Common Issues & Immediate Solutions

This section provides a quick-reference guide to the most frequently encountered problems and actionable steps to resolve them.

Issue Potential Cause(s) Immediate Action(s)
Low or No Product Yield Inactive catalyst, poor quality reagents, suboptimal reaction conditions (temperature, solvent, base), presence of oxygen or moisture.[1][2]Verify catalyst activity, use fresh, high-purity reagents, optimize reaction parameters, and ensure an inert atmosphere with anhydrous solvents.[1][2]
Incomplete Reaction Insufficient reaction time, low temperature, or catalyst deactivation.[1]Extend the reaction time and monitor by TLC/LC-MS, increase the temperature, or add a fresh portion of the catalyst.[1]
Formation of Side Products Incorrect stoichiometry, overly harsh reaction conditions, or competing reaction pathways.[1][3]Carefully control reactant ratios, screen different solvents and bases, and consider lowering the reaction temperature.[1][3]
Poor Reproducibility Inconsistent reagent quality, variations in reaction setup (e.g., stirring rate, vessel type), or sensitivity to trace impurities.[4]Standardize all reaction parameters, use reagents from the same batch, and ensure meticulous cleaning of glassware.
Product Degradation Instability of the benzoxazinone product under the reaction or workup conditions.[1]Modify the workup procedure to be milder (e.g., avoid strong acids/bases) and consider purification at lower temperatures.

Section 2: In-Depth Troubleshooting Guides

Low or No Yield: A Deeper Dive

Low or non-existent yields are a common frustration in cross-coupling reactions. Let's break down the potential culprits and how to systematically address them.

2.1.1 The Catalyst: The Heart of the Reaction

The copper catalyst is the linchpin of this transformation. Its activity can be compromised by several factors:

  • Copper Source and Oxidation State: While various copper sources can be used (e.g., CuI, Cu₂O, Cu(OAc)₂), Cu(I) salts are often preferred as they are typically the active species in the catalytic cycle.[5][6][7] If using a Cu(II) salt, an in-situ reduction step may be necessary, which can sometimes be inefficient.

  • Catalyst Deactivation: The catalyst can be deactivated through various pathways, including the formation of inactive copper aggregates or oxidation to an inactive Cu(II) species.[8][9][10] Ensuring a truly inert atmosphere is critical to prevent oxidation.

Troubleshooting Steps:

  • Use a Fresh, High-Quality Copper Source: Ensure your copper salt is from a reliable supplier and has been stored properly under inert conditions.

  • Consider a Different Copper Precursor: If you are using a Cu(II) source with limited success, switching to a Cu(I) salt like CuI may be beneficial.[5]

  • Ligand Selection: The choice of ligand is crucial for stabilizing the copper catalyst and promoting the desired reactivity.[11][12] If you are running the reaction ligand-free, consider adding a suitable ligand to enhance catalyst stability and turnover. Common ligands for copper-catalyzed C-N coupling include diamines, amino acids, and phenanthrolines.[12][13]

2.1.2 Reagents and Solvents: The Supporting Cast

The quality of your starting materials and the reaction environment are just as important as the catalyst.

  • Starting Material Purity: Impurities in your aryl halide or the amine precursor can poison the catalyst or lead to unwanted side reactions.[1][14]

  • Solvent Choice and Purity: The solvent not only dissolves the reactants but also influences the reaction rate and selectivity.[2] Polar aprotic solvents like DMF, DMSO, or toluene are commonly used.[5][15] The solvent must be anhydrous, as water can hydrolyze starting materials and intermediates, and also contribute to catalyst deactivation.[16]

  • The Role of the Base: The base is required to deprotonate the amine nucleophile.[11] The choice of base can significantly impact the reaction outcome. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] The strength and solubility of the base are key considerations.

Troubleshooting Steps:

  • Purify Starting Materials: If you suspect impurities, purify your starting materials by recrystallization, distillation, or column chromatography.[14]

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Screen Different Bases: If your reaction is sluggish, consider a stronger or more soluble base. Conversely, if you are observing side reactions, a milder base may be beneficial.

Side Product Formation: Navigating Competing Pathways

The formation of side products can significantly reduce the yield of your desired benzoxazinone and complicate purification.

Common Side Products:

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl byproduct.[17]

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[17]

  • Over-arylation: In cases where the amine has multiple reactive sites, poly-arylation can occur.

Strategies to Minimize Side Products:

  • Optimize Reaction Temperature: Higher temperatures can sometimes promote side reactions.[15] Try running the reaction at a lower temperature for a longer period.

  • Adjust Stoichiometry: Carefully control the molar ratios of your reactants. Using a slight excess of one reactant can sometimes suppress the formation of certain side products.

  • Ligand Effects: The ligand can influence the selectivity of the reaction. Screening different ligands may help to favor the desired C-N coupling pathway.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the copper-catalyzed C-N coupling to form benzoxazinones?

The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[6][7] The cycle is initiated by the oxidative addition of the aryl halide to the Cu(I) catalyst, forming a Cu(III) intermediate. This is followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst.

Catalytic Cycle of Copper-Catalyzed C-N Coupling

Copper-Catalyzed C-N Coupling Cu(I)L Active Cu(I) Catalyst Oxidative_Addition Oxidative Addition (+ Ar-X) Cu(I)L->Oxidative_Addition Cu(III)_Intermediate Cu(III) Intermediate (Ar-Cu(III)(X)L) Oxidative_Addition->Cu(III)_Intermediate Ligand_Exchange Ligand Exchange (+ R-NH2) Cu(III)_Intermediate->Ligand_Exchange Amine_Complex Amine Complex (Ar-Cu(III)(NH2R)L) Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (- Base-H+) Amine_Complex->Deprotonation Amido_Complex Amido Complex (Ar-Cu(III)(NHR)L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)L Regeneration Product Product (Ar-NHR) Reductive_Elimination->Product

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for C-N cross-coupling.

Q2: How do I choose the right ligand for my reaction?

Ligand selection is often empirical, but some general guidelines can be helpful. Bidentate ligands, such as diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline), are often effective in stabilizing the copper catalyst and accelerating the reaction.[12] The electronic and steric properties of the ligand can significantly influence the outcome, so it may be necessary to screen a few different options. Recently, sterically hindered N1,N2-diaryl diamine ligands have shown promise in preventing catalyst deactivation.[9][10]

Q3: Can I run this reaction without a glovebox?

While a glovebox provides the ideal inert environment, it is possible to successfully run copper-catalyzed C-N coupling reactions using standard Schlenk techniques.[14] The key is to meticulously exclude oxygen and moisture from the reaction. This involves using oven-dried glassware, properly degassing your solvents, and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[14]

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity (Fresh Source, Correct Oxidation State) start->check_catalyst check_reagents Verify Reagent Purity (Starting Materials, Solvent, Base) check_catalyst->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions side_products Analyze for Side Products (TLC, LC-MS, NMR) check_conditions->side_products screen_ligands Screen Ligands check_conditions->screen_ligands adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Yes purification Optimize Purification side_products->purification No success Successful Synthesis adjust_stoichiometry->success screen_ligands->success purification->success

Sources

Troubleshooting

Technical Support Center: Enhancing Regioselectivity in Electrophilic Aromatic Substitution of Benzoxazinones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for benzoxazinone chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzoxazinone chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution (EAS) on the 4H-3,1-benzoxazin-4-one scaffold. Our goal is to provide you with expert-driven insights and actionable troubleshooting protocols to enhance regioselectivity and optimize your synthetic outcomes.

Section 1: Foundational Principles & Common Challenges

Understanding the Electronic Landscape of the Benzoxazinone Core

The regiochemical outcome of EAS on the benzoxazinone ring is governed by the complex interplay of electronic and steric effects. The benzene ring is fused to a heterocyclic system containing two key directing groups: an ether-like oxygen and an amide moiety.

  • Activating Effects: The ring oxygen atom acts as a powerful activating group, donating electron density into the aromatic ring via resonance (+M effect). This effect strongly enriches the positions ortho (C8) and para (C6) to the oxygen.

  • Deactivating Effects: The amide group is generally considered deactivating due to the electron-withdrawing nature of the carbonyl group through resonance (-M effect), which pulls electron density out of the aromatic ring.

The net result is that the activating influence of the oxygen atom dominates, making the benzoxazinone ring more reactive towards electrophiles than benzene itself. The positions of highest electron density, and therefore the most probable sites of electrophilic attack, are C6 and C8.[1][2][3]

G start Mixture of C6/C8 Isomers Observed temp Lower Reaction Temperature (e.g., 0°C to -20°C) start->temp check Analyze Isomer Ratio (1H NMR, LC-MS) temp->check solvent Change Solvent System solvent->check reagent Modify Electrophile/Catalyst reagent->check improved Selectivity Improved: Optimize & Scale check->improved Yes not_improved Selectivity Unchanged: Proceed to Next Variable check->not_improved No not_improved2 Selectivity Unchanged: Proceed to Next Variable check->not_improved2 No not_improved->solvent not_improved2->reagent

Sources

Optimization

Minimizing by-product formation during the synthesis of 1,4-benzoxazin-3-ones

A Guide to Minimizing By-product Formation and Optimizing Reaction Outcomes Welcome to the technical support center for the synthesis of 1,4-benzoxazin-3-ones. As a Senior Application Scientist, I have compiled this guid...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing By-product Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of 1,4-benzoxazin-3-ones. As a Senior Application Scientist, I have compiled this guide to address the common challenges and frequently encountered by-products in this synthetic process. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot their experiments, understand the underlying reaction mechanisms, and ultimately improve the yield and purity of their target compounds.

The synthesis of the 1,4-benzoxazin-3-one scaffold, a privileged core in many biologically active molecules, most commonly involves the reaction of a 2-aminophenol with an α-halo-ester or related C2 electrophile, followed by intramolecular cyclization. While seemingly straightforward, this pathway is often complicated by competing reactions that lead to a variety of undesirable by-products. This guide provides in-depth, question-and-answer-based solutions to these specific issues.

Troubleshooting & FAQs

Issue 1: Low Yields due to Competing N-Alkylation vs. O-Alkylation

Question: My reaction of 2-aminophenol with ethyl chloroacetate is giving a complex mixture, and the desired O-alkylated intermediate is only a minor component. The major by-product appears to be from N-alkylation. How can I improve the selectivity for O-alkylation?

Answer:

This is the most common challenge in this synthesis. The 2-aminophenol starting material is an ambident nucleophile, containing two nucleophilic centers: the amino group (-NH2) and the hydroxyl group (-OH). The desired pathway begins with the alkylation of the hydroxyl group (O-alkylation) to form a 2-aminophenoxyacetate intermediate, which then undergoes intramolecular cyclization to form the lactam. The competing and often kinetically favored reaction is the alkylation of the more nucleophilic amino group (N-alkylation), which leads to by-products that will not cyclize to the desired benzoxazinone.

Causality & Mechanistic Insight: The selectivity between N- and O-alkylation is governed by several factors, including the nucleophilicity of the competing sites and Pearson's Hard and Soft Acid-Base (HSAB) theory. Nitrogen is generally more nucleophilic than oxygen because it is less electronegative[1]. However, the phenoxide, formed under basic conditions, is a "harder" nucleophile than the neutral amine. The electrophilic carbon of the alkylating agent (e.g., ethyl chloroacetate) is a relatively "hard" acid. According to HSAB theory, hard-hard interactions are favored. Therefore, promoting the formation of the phenoxide anion is key to favoring the desired O-alkylation pathway.

Troubleshooting Protocol:

  • Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases that can selectively deprotonate the phenolic hydroxyl group over the amine are preferred.

    • Recommended: Potassium carbonate (K2CO3) or sodium hydride (NaH). K2CO3 is often sufficient and is operationally simpler and safer than NaH.

    • Avoid: Strong organic bases like triethylamine (TEA) or pyridine, which may not be strong enough to fully deprotonate the phenol, leading to a higher proportion of N-alkylation.

  • Solvent Selection: Aprotic polar solvents are ideal as they can solvate the cation of the base without interfering with the nucleophile.

    • Recommended: Dimethylformamide (DMF) or Acetone. DMF is particularly effective at promoting SN2 reactions.

  • Temperature Control: Add the base to the solution of 2-aminophenol and allow it to stir for a period (e.g., 30-60 minutes) at room temperature to ensure complete formation of the phenoxide before adding the alkylating agent. The subsequent alkylation should be performed at a controlled temperature, typically starting at 0°C and slowly warming to room temperature or slightly above (e.g., 40-50°C) to facilitate the reaction without promoting side reactions.

  • Protecting Groups (Alternative Strategy): For particularly challenging substrates, a protecting group strategy can be employed. The amino group can be protected, for instance, as a Schiff base by reacting it with benzaldehyde. The hydroxyl group is then alkylated, followed by acidic hydrolysis to remove the protecting group and subsequent cyclization[2][3].

Issue 2: Formation of Dimeric or Polymeric By-products

Question: My reaction is producing a significant amount of an insoluble, high-molecular-weight material, and my overall yield of the desired 1,4-benzoxazin-3-one is very low. What is causing this polymerization?

Answer:

The formation of dimeric or polymeric materials is typically a result of intermolecular reactions competing with the desired intramolecular cyclization. This can happen in a few ways:

  • Intermolecular N-acylation: The O-alkylated intermediate, 2-aminophenoxyacetate, can react with another molecule of itself. The amino group of one molecule can attack the ester carbonyl of another, leading to a dimer, and subsequently, oligomers.

  • Starting Material Dimerization: 2-aminophenol can undergo oxidative dimerization, especially in the presence of air (oxygen) and certain metal catalysts.

Causality & Mechanistic Insight: Intramolecular cyclization to form a six-membered ring is generally thermodynamically and kinetically favored over intermolecular reactions. However, if the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times), the energy barrier for intermolecular reactions can be overcome. High concentrations can also favor intermolecular reactions by increasing the probability of molecules colliding with each other.

Troubleshooting Protocol:

  • Promote Intramolecular Cyclization: The key is to facilitate the desired ring-closing step.

    • Thermal Cyclization: After the initial alkylation, the intermediate ester can often be cyclized by heating in a high-boiling point solvent like toluene or xylene, often with azeotropic removal of water/ethanol.

    • Acid/Base Catalysis: Mild acid (e.g., acetic acid) or base catalysis can promote the lactamization. Some methods even achieve a one-pot alkylation and cyclization[4].

  • Apply High Dilution Principles: If dimerization is a persistent issue, perform the cyclization step under high-dilution conditions. This involves the slow addition of the 2-aminophenoxyacetate intermediate to a large volume of heated solvent. This keeps the instantaneous concentration of the intermediate low, favoring the intramolecular pathway over the intermolecular one.

  • Temperature Management: Avoid excessively high temperatures. The optimal temperature for cyclization should be determined experimentally, aiming for the lowest temperature that provides a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.

  • Inert Atmosphere: To prevent oxidative dimerization of the 2-aminophenol starting material, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 3: Poor Yields During the Cyclization Step

Question: I have successfully synthesized and isolated my ethyl 2-(2-aminophenoxy)acetate intermediate in good purity, but the subsequent thermal cyclization to the 1,4-benzoxazin-3-one is low-yielding. What can I do to optimize this ring-closing reaction?

Answer:

A low-yielding cyclization step, even with a pure starting intermediate, points to suboptimal reaction conditions for the lactamization. The formation of the six-membered lactam ring requires the intramolecular nucleophilic attack of the amino group on the ester carbonyl, followed by the elimination of ethanol. This process can be sensitive to catalysts, temperature, and solvent.

Causality & Mechanistic Insight: The cyclization is an intramolecular nucleophilic acyl substitution. The nucleophilicity of the aniline-type amine is relatively low, and the electrophilicity of the ester carbonyl may not be high enough for a spontaneous reaction at low temperatures. Therefore, catalysis or thermal activation is required to drive the reaction to completion.

Optimized Cyclization Protocol:

  • Catalyst Screening:

    • Acid Catalysis: A catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA) or acetic acid in a solvent like toluene can protonate the ester carbonyl, making it more electrophilic and accelerating the cyclization.

    • Base Catalysis: A non-nucleophilic base like sodium methoxide or potassium tert-butoxide in catalytic amounts can deprotonate the amine, increasing its nucleophilicity. This must be done carefully to avoid ester hydrolysis.

  • Dehydrating/Dealcoholating Conditions: The elimination of ethanol is a reversible step. Driving the equilibrium towards the product side can significantly improve yields.

    • Azeotropic Removal: Refluxing in toluene or xylene with a Dean-Stark apparatus to remove the ethanol by-product is a highly effective classical method.

  • Alternative Reagents: For difficult cyclizations, the ester can be converted to a more reactive intermediate.

    • First, hydrolyze the ester to the corresponding carboxylic acid.

    • Then, treat the acid with a peptide coupling agent (e.g., EDC, DCC) or convert it to an acid chloride (e.g., with thionyl chloride) followed by cyclization, which is often spontaneous or requires only a mild base. This multi-step process can be more robust for complex substrates[5].

Comparative Table of Cyclization Conditions
MethodCatalyst/ReagentSolventTemperatureKey AdvantagePotential Issue
Thermal NoneToluene / XyleneRefluxSimple, one-componentCan require high temperatures; equilibrium issues
Acid-Catalyzed p-TSA (cat.)TolueneRefluxActivates carbonylPotential for side reactions with sensitive groups
Base-Catalyzed NaOMe (cat.)THF / TolueneRT to RefluxEnhances nucleophilicityRisk of ester hydrolysis if not anhydrous
Two-Step 1. NaOH2. SOCl₂ or EDC1. H₂O/MeOH2. DCM / TolueneRT to RefluxHighly efficient, robustMore steps, requires purification of intermediate
Visualizing the Key Pathways

To better understand the critical branching point of the reaction, the following diagrams illustrate the desired O-alkylation pathway versus the undesired N-alkylation side reaction.

G SM 2-Aminophenol + Ethyl Chloroacetate Base Base (e.g., K2CO3) SM->Base O_Alk O-Alkylation Intermediate (2-Aminophenoxyacetate) Base->O_Alk Desired Pathway (Hard-Hard) N_Alk N-Alkylation By-product (Glycine Derivative) Base->N_Alk Undesired Pathway (Kinetically Favored) Product 1,4-Benzoxazin-3-one O_Alk->Product Intramolecular Cyclization Waste Further By-products (No Cyclization) N_Alk->Waste G start Start: 2-Aminophenol, K2CO3 in DMF (N2 atmosphere) phenoxide Stir at RT, 30 min (Phenoxide Formation) start->phenoxide cool Cool to 0°C phenoxide->cool add_ester Add Ethyl Chloroacetate (dropwise) cool->add_ester react Warm to RT, then heat to 60-70°C (Alkylation & Cyclization) add_ester->react monitor Monitor by TLC until SM consumed react->monitor workup Quench with Ice-Water monitor->workup filter Filter and Wash Solid workup->filter purify Recrystallize from Ethanol filter->purify end End: Pure Product purify->end

Caption: Optimized one-pot experimental workflow.

References
  • Osinubi, A. D., et al. (n.d.). Scheme 18: Proposed mechanism for 1,4-benoxazin-3-one formation in the presence of butyl lithium. ResearchGate. Available at: [Link]

  • Ben-Aoun, Z., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[6][7]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. Available at: [Link]

  • Pawar, S. S., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Advanced Scientific Research. Available at: [Link]

  • Gómez-de-la-Cruz, V., et al. (2024). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
  • Wang, B., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reagent and catalyst. Available at: [Link]

  • Wang, S., et al. (2018). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). A proposed mechanism for benzoxazinone synthesis. Available at: [Link]

  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]

  • Yildirim, P., et al. (n.d.). Selective alkylation of the amino group of aminophenols. ResearchGate. Available at: [Link]

  • Reddy, T. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Available at: [Link]

  • Yildirim, P., et al. (2010). Selective alkylation of aminophenols. ARKIVOC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to the Scalable Synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and scale-up of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. As a key intermed...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and scale-up of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. As a key intermediate for various preclinical candidates, ensuring a robust, reproducible, and scalable synthetic route is paramount to advancing drug discovery programs.[1][2] This document moves beyond a simple protocol, offering in-depth troubleshooting, frequently asked questions (FAQs), and the scientific rationale behind key process decisions, reflecting our commitment to empowering your research and development.

The journey from a lab-scale discovery to a preclinical candidate involves meticulous optimization and a deep understanding of chemical principles.[3][4] The synthesis of this target molecule, while straightforward on paper, presents challenges common to many multi-step organic syntheses, particularly concerning reaction control, impurity profiles, and scalability.[5][6]

Core Synthetic Protocol: From Precursor to Final Compound

The synthesis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is efficiently achieved via an N-alkylation of the corresponding benzoxazinone precursor. This section details the standard lab-scale procedure.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Work-up & Purification A 6-Bromo-2H-1,4-benzoxazin-3(4H)-one C Deprotonation to form Anion (Stir at 0°C to RT) A->C B Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) B->C E Alkylation Reaction (Stir at RT to 50°C) C->E D 1-Bromobutane (Alkylating Agent) D->E F Reaction Quench (e.g., with Water/Ice) E->F Reaction Monitoring by TLC/LC-MS G Extraction (e.g., with Ethyl Acetate) F->G H Crude Product Isolation G->H I Purification (Column Chromatography or Recrystallization) H->I J Final Product: 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one I->J

Caption: General workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology (10g Scale)
  • Preparation: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (10.0 g, 43.8 mmol).[7][8]

  • Deprotonation: Add anhydrous N,N-Dimethylformamide (DMF, 200 mL) to the flask and stir to dissolve the starting material. Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.1 g, 52.6 mmol, 1.2 equiv) in portions. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry and the reaction is under an inert atmosphere.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the benzoxazinone is typically observed.

  • Alkylation: Cool the reaction mixture back to 0°C and add 1-bromobutane (6.6 g, 5.7 mL, 48.2 mmol, 1.1 equiv) dropwise via a syringe.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-water (500 mL). A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.

Reagent & Stoichiometry Table
ReagentMW ( g/mol )Amount (10g Scale)Moles (mmol)Equivalents
6-Bromo-2H-1,4-benzoxazin-3(4H)-one228.0410.0 g43.81.0
Sodium Hydride (NaH), 60% in oil40.002.1 g52.61.2
1-Bromobutane137.026.6 g (5.7 mL)48.21.1
N,N-Dimethylformamide (DMF)73.09200 mL--
Ethyl Acetate88.11~600 mL--
Water/Brine-As needed--

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base and solvent critical for the N-alkylation step?

A1: The success of the N-alkylation hinges on the efficient deprotonation of the lactam nitrogen. The pKa of the N-H in benzoxazinones is such that a sufficiently strong base is required for complete anion formation.

  • Base: A strong base like Sodium Hydride (NaH) is often used to irreversibly deprotonate the nitrogen, driving the reaction forward.[9] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, especially with more reactive alkylating agents or under phase-transfer catalysis conditions, but may require higher temperatures and longer reaction times, potentially leading to side reactions.[10]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are essential.[11] They effectively dissolve the starting material and the resulting anion, facilitating the Sₙ2 reaction with the alkyl halide. The choice of solvent can significantly impact reaction rates and solubility.[9]

Q2: What are the primary challenges when scaling this synthesis from 10g to 100g or 1kg?

A2: Scaling up introduces complexities beyond simply multiplying reagent quantities.[6] Key challenges include:

  • Heat Transfer: The deprotonation with NaH and the alkylation itself can be exothermic. The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation less efficient.[5] This can lead to temperature spikes, causing solvent decomposition (especially DMF with a base at high temperatures) and increased side product formation.[12] Controlled, slower addition of reagents and robust reactor cooling are critical.

  • Mixing Efficiency: Achieving homogeneous mixing in a large reactor is more difficult than in a small flask. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent reaction progress and a higher impurity profile.[5]

  • Safety and Handling: Handling large quantities of reactive materials like NaH and flammable solvents requires stringent safety protocols and specialized equipment.[13] The volume of hydrogen gas evolved during deprotonation also becomes a significant safety consideration at scale.

Q3: What are the expected Critical Quality Attributes (CQAs) for the final compound intended for preclinical studies?

A3: For preclinical use, the final active pharmaceutical ingredient (API) must meet stringent criteria:[1][14]

  • High Purity: Typically >98% or >99%, with no single impurity exceeding a specific threshold (e.g., 0.1%).

  • Identity Confirmation: Confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

  • Low Residual Solvents: Solvents used in the final purification steps must be below limits defined by regulatory guidelines (e.g., ICH Q3C).

  • Absence of Genotoxic Impurities: Starting materials and byproducts (e.g., residual 1-bromobutane) must be controlled to exceptionally low levels.

  • Physical Properties: Consistent crystalline form, particle size, and melting point are important for formulation development.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Troubleshooting Workflow: Diagnosing Low Reaction Yield

G decision decision action action start Low Yield Observed decision1 Is Starting Material (SM) Still Present? start->decision1 Check TLC/LC-MS decision2 Incomplete Deprotonation? decision1->decision2 Yes decision4 Multiple Spots/ Side Products Observed? decision1->decision4 No (SM consumed) action1 Use stronger/more base (NaH). Ensure anhydrous conditions. Increase deprotonation time. decision2->action1 Yes decision3 Poor Alkylating Agent Reactivity? decision2->decision3 No action2 Check 1-bromobutane purity. Consider adding NaI/KI (Finkelstein reaction). Increase temperature/time. decision3->action2 Yes action3 Review reaction time/temp. Ensure proper stoichiometry. decision3->action3 No action4 Potential O-alkylation. Lower reaction temperature. Ensure complete deprotonation first. decision4->action4 Yes action5 Product lost during work-up? Review extraction/purification steps. Check product solubility. decision4->action5 No

Caption: A decision tree for troubleshooting low yields in the N-alkylation step.

Q: My reaction yield is consistently low, and I see a lot of unreacted starting material. What's wrong?

A: This is a classic issue in N-alkylation and typically points to two main culprits: incomplete deprotonation or insufficient reactivity of the alkylating agent.[11][15]

  • Cause 1: Incomplete Deprotonation. The N-H bond must be fully deprotonated to generate the nucleophilic anion.

    • Solution: Ensure your solvent (DMF) is anhydrous and your NaH is fresh and active. Moisture will quench the base. Consider increasing the equivalents of NaH slightly (e.g., to 1.3-1.5 eq.) and extending the stirring time after its addition to ensure complete anion formation before adding the alkyl halide.

  • Cause 2: Low Reactivity. The Sₙ2 reaction may be sluggish under the current conditions.

    • Solution: Increase the reaction temperature moderately (e.g., to 60-70°C), but be mindful of potential side reactions. A highly effective strategy is to add a catalytic amount of sodium or potassium iodide (NaI or KI). The iodide will displace the bromide on the butyl group in-situ (Finkelstein reaction) to form 1-iodobutane, which is a much more reactive alkylating agent.[15]

Q: My LC-MS analysis shows a second product with the same mass as my desired product. What is it and how can I avoid it?

A: You are likely observing the formation of the O-alkylated isomer. The benzoxazinone anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen of the amide. Alkylation can occur at either site.

  • Cause: While N-alkylation is usually thermodynamically favored, O-alkylation can become competitive under certain conditions. This is often influenced by the counter-ion, solvent, and temperature.

  • Solution: To favor N-alkylation, ensure complete deprotonation with a strong base like NaH in a polar aprotic solvent like DMF. This combination generally promotes reaction at the nitrogen atom.[11] Adding the alkylating agent at a lower temperature (0°C) before slowly warming can also increase selectivity for the N-alkylated product. If the problem persists, screening other bases like potassium tert-butoxide (KOt-Bu) might be necessary, as the choice of base can alter the selectivity.[16]

Q: The reaction works, but purification is difficult due to a dark, tarry crude product.

A: This often indicates decomposition, either of the solvent or the product, due to excessive heat or prolonged reaction times in the presence of a strong base.

  • Cause: DMF can decompose at elevated temperatures (especially >100°C) in the presence of a base, producing dimethylamine, which can act as a competing nucleophile or lead to colored byproducts.[12]

  • Solution:

    • Temperature Control: Strictly control the reaction temperature and avoid overheating. A reaction that takes 6 hours at 50°C is preferable to one that takes 2 hours at 90°C if it yields a cleaner product.

    • Solvent Change: For larger scales where heat transfer is a concern, consider switching to a more thermally stable solvent like DMSO or N-methyl-2-pyrrolidone (NMP), though be aware that they have higher boiling points and can be more difficult to remove.[15]

    • Work-up: After quenching the reaction, perform a thorough aqueous wash to remove residual DMF and salts before concentrating the organic layer. This can prevent the "baking" of impurities onto the crude product during solvent evaporation.

References

  • UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules). Available from: [Link]

  • Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1314077. Available from: [Link]

  • Frontiers Media S.A. (2023). Introduction to small molecule drug discovery and preclinical development. Available from: [Link]

  • Frontiers Media S.A. (2023). Introduction to small molecule drug discovery and preclinical development. Available from: [Link]

  • Shandong Look Chemical Co., Ltd. (2021). Problems needing attention in synthesis process scaling up. Available from: [Link]

  • PureSynth. (2024). Key Factors for Successful Scale-Up in Organic Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available from: [Link]

  • ACS Publications. Microscale synthesis of heterocyclic compounds. Journal of Chemical Education. Available from: [Link]

  • Centre for Process Innovation. (2024). 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Available from: [Link]

  • Longdom Publishing SL. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmacy & Organic Process Research. Available from: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available from: [Link]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules. Available from: [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Available from: [Link]

  • ACS Publications. Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. Available from: [Link]

  • Royal Society of Chemistry. (2011). The preparation of 2H-1,4-benzoxazin-3-(4H)-ones via palladium-catalyzed intramolecular C–O bond formation. Chemical Communications. Available from: [Link]

  • Semantic Scholar. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][11]-Benzoxazin-3-one and Their Inhibitory Effe. Available from: [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. Available from: [Link]

  • Sci-Hub. ChemInform Abstract: The Preparation of 2H‐1,4‐benzoxazin‐3‐(4H)‐ones via Palladium‐Catalyzed Intramolecular C—O Bond Formation. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Available from: [Link]

  • Taylor & Francis Online. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Available from: [Link]

  • ResearchGate. 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Available from: [Link]

  • Organic Chemistry Portal. Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Available from: [Link]

  • ResearchGate. Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem. Available from: [Link]

  • Beilstein Journals. (2019). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Available from: [Link]

  • Synthetic Communications. (1995). RAPID N-ALKYLATION OF BENZOXAZINONES AND BENZOTHIAZINONES UNDER MICROWAVE IRRADIATION. Available from: [Link]

  • National Center for Biotechnology Information. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Available from: [Link]

  • ProQuest. Synthesis and Characterization of Benzoxazinone Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Available from: [Link]

  • ResearchGate. Can someone suggest to me some method to purify it or other method for N-alkylation of benzoazole?. Available from: [Link]

  • Royal Society of Chemistry. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available from: [Link]

  • Royal Society of Chemistry. Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry. Available from: [Link]

  • ACS Publications. (2023). Construction of Benzoxazinones from Anilines and Their Derivatives. Organic Letters. Available from: [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • Beilstein Archives. (2019). KOtBu Promoted Selective Ring-Opening N-alkylation of 2-Oxazolines to Access 2-Aminoethyl Acetates and N-Substituted Thiazolidinones. Available from: [Link]

Sources

Optimization

Technical Support Center: Refining Molecular Models for Predicting Benzoxazinone Bioactivity

Welcome to the technical support center dedicated to the robust development and refinement of molecular models for predicting the bioactivity of benzoxazinones. This guide is designed for researchers, computational chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust development and refinement of molecular models for predicting the bioactivity of benzoxazinones. This guide is designed for researchers, computational chemists, and drug development professionals who are navigating the complexities of in silico modeling for this versatile class of natural products. Here, we move beyond simple protocols to address the nuanced challenges and critical thinking required for building predictive and experimentally valid models.

Section 1: Troubleshooting Common Model Inaccuracies

Predicting the biological activity of benzoxazinones, which exhibit a wide range of effects from herbicidal to antimicrobial and even potential as pharmaceuticals, is a significant challenge.[1][2][3] When your computational model's predictions don't align with experimental reality, it's crucial to diagnose the underlying issues. This section provides a troubleshooting guide for common pitfalls.

Issue 1: Poor Correlation Between Predicted and Experimental Bioactivity

Symptoms: Your Quantitative Structure-Activity Relationship (QSAR) model shows low predictive power (e.g., low Q² or R²ext values), or your docking scores do not correlate with IC50 values from in vitro assays.

Root Cause Analysis and Solutions:

  • Inadequate Descriptor Selection: The molecular descriptors chosen may not be capturing the physicochemical properties critical for the specific bioactivity. Benzoxazinone activity can be influenced by subtle differences in shape, hydrogen bonding capacity, and lipophilicity.[4]

    • Solution: Expand your descriptor set. Include 3D descriptors that account for molecular shape and conformation. For instance, in QSAR models for antimicrobial benzoxazinones, shape, VolSurf, and H-bonding property descriptors have been shown to be important.[4] Consider using machine learning algorithms, like genetic algorithms, to perform feature selection and identify the most relevant descriptors from a larger pool.[4]

  • Incorrect Binding Mode Prediction: In molecular docking, the predicted binding pose of the benzoxazinone derivative in the target protein's active site might be incorrect. This can lead to inaccurate binding affinity estimations.

    • Solution: Refine the docking results with more rigorous computational methods. Molecular dynamics (MD) simulations can be used to assess the stability of the predicted binding pose over time.[5][[“]] A stable pose throughout an MD simulation is more likely to be representative of the true binding mode.[7][8]

  • Ignoring Target Flexibility: Proteins are not static entities. Docking into a rigid receptor structure can miss induced-fit effects that are crucial for ligand binding.

    • Solution: Employ flexible docking protocols where key active site residues are allowed to move. Alternatively, use an ensemble of receptor structures generated from MD simulations for docking to account for protein flexibility.

Issue 2: Model Overfitting in QSAR and Machine Learning Approaches

Symptoms: Your model performs exceptionally well on the training data but fails to predict the activity of new, unseen compounds (the external test set).

Root Cause Analysis and Solutions:

  • Model Complexity: The model might be too complex for the size of the dataset, essentially "memorizing" the training data, including its noise.

    • Solution: Simplify the model by reducing the number of descriptors or using a less complex algorithm. For machine learning models, techniques like cross-validation are essential to assess and tune the model's complexity.

  • Lack of Rigorous Validation: The model was not adequately validated with an external test set.

    • Solution: Always split your data into a training set for model building and an independent test set for validation. The test set should not be used in any part of the model development process. For robust validation, use multiple metrics such as the coefficient of determination (R²), root mean square error (RMSE) for the test set, and predictive R² (Q²).

Issue 3: Challenges with the Structural Complexity of Natural Products

Symptoms: Your models struggle to generalize across different benzoxazinone scaffolds or fail to accurately represent their stereochemistry and tautomeric states.

Root Cause Analysis and Solutions:

  • Handling Diverse Scaffolds: Benzoxazinones and their derivatives can have a wide variety of substituents and ring modifications, making it difficult for a single model to capture all relevant interactions.[9][10][11]

    • Solution: Consider developing multiple models for different structural classes of benzoxazinones. Alternatively, advanced machine learning techniques like deep learning, particularly graph neural networks (GNNs), can be more effective at learning from diverse and complex molecular structures.[12]

  • Incorrect Protonation and Tautomeric States: The bioactivity of a molecule can be highly dependent on its protonation state at physiological pH.

    • Solution: Use software tools to predict the most likely protonation and tautomeric states of your ligands before docking or generating descriptors. It is also good practice to consider multiple possible states in your calculations if there is uncertainty.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of predictive models for benzoxazinone bioactivity.

Q1: Which computational method should I start with for a new series of benzoxazinone derivatives?

A1: The choice of method depends on your research question and the available data.

  • If you have a known protein target: Start with molecular docking to predict the binding modes and estimate the binding affinities of your compounds.[5][13] This can help prioritize compounds for synthesis and testing. Docking results can be further refined using molecular dynamics (MD) simulations to assess pose stability and calculate binding free energies.[[“]][14]

  • If the target is unknown, but you have bioactivity data for a set of compounds: A QSAR study is a good starting point.[4][15] QSAR models can help you understand the relationship between the chemical structure of your benzoxazinones and their biological activity, guiding the design of more potent analogs.[16]

  • If you have a large and diverse dataset: Machine learning and deep learning methods can be very powerful for developing predictive models.[12][17][18] These approaches can capture complex, non-linear relationships that might be missed by traditional QSAR.[19][20][21]

Q2: How important is the quality of the input data for model building?

A2: It is critically important. The predictive power of any model is limited by the quality of the data used to build it. Ensure that your biological data is accurate, consistent, and from reliable sources. For structural data, it is crucial to correctly prepare both the ligand and receptor structures, including adding hydrogens, assigning correct bond orders, and optimizing the geometry.[[“]]

Q3: My docking results show a high binding affinity, but the compound is inactive in vitro. What could be the reason?

A3: This is a common challenge. Several factors could be at play:

  • Poor Pharmacokinetics (ADME): The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties.[7][8] It might not be reaching the target in the in vitro assay. In silico ADMET prediction tools can provide initial insights into these properties.[5]

  • Solubility Issues: The compound may have precipitated out of the assay buffer.

  • Incorrect Binding Pose: As mentioned in the troubleshooting section, the predicted binding pose might be incorrect.

  • Assay-Specific Factors: The compound might be interfering with the assay technology itself (e.g., fluorescence quenching).

Q4: Can I use these models to predict toxicity?

A4: Yes, computational models, particularly QSAR, can be developed to predict the toxicity of benzoxazinones and their degradation products.[22] This is a crucial step in the early stages of drug or agrochemical development to flag potentially toxic compounds.[23]

Section 3: Experimental Validation Protocols

Computational models are powerful tools for hypothesis generation and prioritization, but their predictions must be validated through rigorous experimental testing.[12]

The Iterative Cycle of Model Refinement

The most effective approach involves an iterative cycle of computational prediction and experimental validation. The experimental results from one round of compounds are used to refine and improve the computational model for the next round of predictions.

G cluster_0 Computational Workflow cluster_1 Experimental Workflow Initial Model Initial Model Building (QSAR, Docking, ML) Virtual Screening Virtual Screening & Prioritization Initial Model->Virtual Screening Synthesis Compound Synthesis Virtual Screening->Synthesis Model Refinement Model Refinement Model Refinement->Virtual Screening Improved Predictions In Vitro Assay In Vitro Bioactivity Assay Synthesis->In Vitro Assay Data Analysis Data Analysis In Vitro Assay->Data Analysis Data Analysis->Model Refinement Feedback Loop

Sources

Troubleshooting

Technical Support Center: Stability Testing of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

Introduction: The Critical Role of Stability in Drug Development Welcome to the technical support hub for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. As researchers and drug development professionals, you understand that th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Drug Development

Welcome to the technical support hub for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. As researchers and drug development professionals, you understand that the stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the foundation of a safe, effective, and reliable therapeutic product. An unstable compound can lose potency, or worse, degrade into impurities with unforeseen toxicological profiles.[1][2]

This guide is structured to provide both foundational principles and actionable, field-tested advice for assessing the stability of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. While specific data on this exact molecule is limited, we will apply established principles of benzoxazinone chemistry and pharmaceutical stability testing to create a robust analytical strategy.[3] The core of this work relies on conducting forced degradation studies to purposefully stress the molecule, thereby identifying potential degradation pathways and establishing a validated, stability-indicating analytical method.[2][4]

Core Principles: Understanding the 'Why' Behind the 'How'

Before troubleshooting specific issues, it is crucial to grasp the regulatory and scientific rationale for stability testing, primarily guided by the International Council for Harmonisation (ICH) guidelines.[1][5][6]

  • What is a Stability-Indicating Method (SIM)? A SIM is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from any potential degradation products, process impurities, or other excipients.[2][7] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for these assays due to its high precision and ability to separate complex mixtures.[8]

  • Why Perform Forced Degradation? Forced degradation (or stress testing) is the cornerstone of developing a SIM.[4] By intentionally exposing the API to harsh conditions—such as acid, base, oxidation, heat, and light—we can:

    • Identify likely degradation products.

    • Elucidate potential degradation pathways.

    • Demonstrate the specificity of the analytical method by proving it can separate the API from its degradants.

    • Inform formulation and packaging development to protect the drug product.[4]

The primary guidance for these studies comes from the ICH Q1A(R2) guideline on stability testing and ICH Q1B on photostability testing.[6][9][10][11]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the stability assessment of benzoxazinone-type compounds in a question-and-answer format.

Q1: My assay results for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one are inconsistent and show a steady decline in potency, even in control samples. What's happening?

Potential Cause: This suggests inherent instability of the compound under your assay's solution conditions (e.g., solvent, pH, temperature). The benzoxazinone core contains a lactam (a cyclic amide) and an ether linkage, both of which can be susceptible to hydrolysis.[3][12][13]

Troubleshooting Steps:

  • Evaluate Sample Solvent: Is your sample dissolved in an aqueous or protic solvent (like methanol)? Water can act as a nucleophile, attacking the carbonyl group of the lactam ring, leading to hydrolysis.[14]

  • Check the pH: The pH of your sample diluent and mobile phase is critical. Both acidic and basic conditions can catalyze the hydrolysis of the lactam ring.[12][15][16] Studies on related benzoxazinone structures confirm their decomposition in aqueous solutions.[3]

  • Control Temperature: Ensure all solutions are maintained at a consistent, and preferably cool, temperature. As with most chemical reactions, degradation rates increase with temperature.[17]

Recommended Solution:

  • Prepare samples immediately before analysis.

  • Use a well-buffered, neutral pH diluent if possible. If the compound's solubility is an issue, minimize the amount of aqueous solvent and consider using aprotic solvents like acetonitrile (ACN) for the stock solution, diluting to the final concentration in the mobile phase just before injection.

  • If using an HPLC autosampler, ensure it is temperature-controlled (e.g., set to 4°C) to minimize degradation while samples are queued for injection.

Q2: After stressing my sample with acid or base, I see a significant loss of the main peak but no major new peaks appearing in my HPLC chromatogram. Where did my compound go?

Potential Cause 1: Degradant is not UV-active. The primary degradation pathway for benzoxazinones often involves hydrolysis of the oxazine ring.[3][14] This can lead to the formation of smaller, linear molecules like aminophenols, which may have a much weaker or different UV chromophore than the parent molecule, making them "invisible" at your current detection wavelength.

Potential Cause 2: Degradant is not eluting. The degradation product could be highly polar and retained on the column, or it could be non-polar and retained with the solvent front if you are using reversed-phase HPLC.

Troubleshooting Steps & Solutions:

  • Use a Photodiode Array (PDA) Detector: A PDA detector is essential for a stability-indicating method. It captures the entire UV-Vis spectrum for each peak, allowing you to:

    • Check for co-eluting peaks (peak purity analysis).

    • Examine different wavelengths to see if your degradants absorb elsewhere.

  • Adjust HPLC Method:

    • Run a steep gradient: Start with a very low organic phase concentration (e.g., 5% ACN) and ramp up to a high concentration (e.g., 95% ACN) to ensure all potential degradants are eluted from the column.

    • Consider Mass Spectrometry (LC-MS): If available, LC-MS is the definitive tool for identifying degradation products, as it does not rely on UV absorbance. It can help you identify the mass of the degradants and propose their structures.

Q3: My HPLC peaks for the parent compound are showing significant tailing or fronting after running stressed samples. Is my column failing?

Potential Cause: While column degradation is possible, it's more likely that the issue is related to the sample itself or the mobile phase.[18]

  • Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase (e.g., basic analytes interacting with acidic silanol groups) or by column overload.

  • Peak Fronting: Typically a sign of sample overload or poor solubility in the mobile phase.

Troubleshooting Steps & Solutions:

  • Check Mobile Phase pH: For amine-containing molecules like benzoxazinones, working at a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) can protonate the amine, reducing interactions with free silanols and improving peak shape.

  • Reduce Sample Concentration: Inject a dilution series of your sample. If peak shape improves at lower concentrations, you were likely overloading the column.[18]

  • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% DMSO) than the mobile phase can cause severe peak distortion.

  • Perform a Column Wash: If the column is contaminated with strongly retained degradants, perform a rigorous wash cycle as recommended by the manufacturer (e.g., flushing with progressively stronger solvents).

Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to intentionally degrade 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one to support the development of a stability-indicating method, in accordance with ICH guidelines.[4]

Objective: To generate degradation products and assess the intrinsic stability of the API.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in ACN).

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature for 1, 4, and 8 hours. Note: Base hydrolysis is often much faster than acid hydrolysis for lactams.[12][16]

    • Oxidation: Dilute stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for 2, 8, and 24 hours.

    • Thermal Stress: Store the solid API in an oven at 80°C for 48 hours. Also, heat a solution of the API (~100 µg/mL in ACN:Water 50:50) at 60°C.

    • Photostability: Expose the solid API and a solution (~100 µg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[9][19][20] A dark control sample (wrapped in aluminum foil) must be stored under the same temperature conditions.[19]

  • Sample Quenching & Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration (e.g., 20 µg/mL) with the mobile phase.

    • Analyze by HPLC-PDA alongside an unstressed control sample.

  • Data Evaluation:

    • Calculate the percentage of degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimal.

    • Assess peak purity of the parent API peak in all chromatograms.

    • Ensure all major degradation products are well-resolved from the parent peak (Resolution > 2.0).

Hypothetical Forced Degradation Data Summary
Stress ConditionDurationTemp.% Degradation# of Degradants >0.1%Resolution (API vs. Closest Impurity)
0.1 M HCl24h60°C12.5%23.1
0.1 M NaOH4hRT18.2%32.5
3% H₂O₂24hRT8.9%14.2
Thermal (Solid)48h80°C<1.0%0N/A
Photolytic1.2M lux-hrRT15.7%22.8
Protocol 2: Generic Stability-Indicating HPLC-UV Method

Objective: To provide a starting point for a method that can separate the parent API from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA Detector, 210-400 nm. Monitor at the λ-max of the API.

Justification of Choices:

  • C18 Column: A versatile, non-polar stationary phase suitable for a wide range of small molecules.

  • Formic Acid: An acid modifier that improves peak shape for basic compounds and is compatible with mass spectrometry.

  • Gradient Elution: Necessary to ensure that both polar and non-polar degradation products are eluted and separated effectively.[8]

Visualized Workflows and Pathways

Diagram 1: Forced Degradation & Method Development Workflow

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application (ICH Q1A/Q1B) cluster_analysis Phase 3: Analysis & Evaluation cluster_outcome Phase 4: Method Validation API API Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Expose API Base Base Hydrolysis (0.1M NaOH, RT) API->Base Expose API Ox Oxidation (3% H2O2, RT) API->Ox Expose API Photo Photolytic (1.2M lux-hr) API->Photo Expose API Heat Thermal (80°C, Solution/Solid) API->Heat Expose API Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Ox->Neutralize Photo->Neutralize Heat->Neutralize HPLC Analyze via HPLC-PDA Neutralize->HPLC Eval Evaluate Data: - % Degradation - Peak Purity - Resolution HPLC->Eval Is_SIM Is Method Stability-Indicating? Eval->Is_SIM Optimize Optimize Method (Gradient, pH, Column) Is_SIM->Optimize No Validate Validate Method (ICH Q2(R1)) Is_SIM->Validate Yes Optimize->HPLC

Caption: Workflow for forced degradation and SIM development.

Diagram 2: Potential Degradation Pathways of the Benzoxazinone Ring

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Parent 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (Parent API) Hydrolysis_Product 2-Amino-5-bromophenol Derivative (Ring-Opened Acid) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ (Lactam Cleavage) Oxidation_Product N-Oxide or Ring Hydroxylation Product Parent->Oxidation_Product H₂O₂ / O₂ (Oxidation) Decarboxylation Further Degradation (e.g., Decarboxylation) Hydrolysis_Product->Decarboxylation Heat/Stress

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one with Other Antimicrobial Agents: A Guide for Researchers

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the benzoxazinone scaffold has emerged as a promising chemotype. This guide provides a detailed compara...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the benzoxazinone scaffold has emerged as a promising chemotype. This guide provides a detailed comparative analysis of a representative member of this class, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, with two widely used clinical agents: the antibacterial ciprofloxacin and the antifungal fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their antimicrobial profiles, mechanisms of action, and a standardized protocol for in vitro comparative evaluation.

Introduction: The Promise of Benzoxazinone Derivatives

The 1,4-benzoxazin-3-one core is a key structural motif found in a variety of biologically active compounds.[1] While naturally occurring benzoxazinoids in plants exhibit modest antimicrobial properties, synthetic derivatives have shown significant potential.[1][2] The introduction of various substituents on the benzoxazinone ring allows for the fine-tuning of their biological activity, leading to compounds with potent antibacterial and antifungal effects.[3][4][5] 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one represents a strategic design, incorporating a halogen atom at the 6-position, a feature often associated with enhanced antimicrobial activity, and an N-butyl substitution, which can modulate lipophilicity and cell permeability. This guide will therefore use available data on closely related analogues to project the antimicrobial profile of this specific compound and compare it against established therapeutic agents.

Mechanisms of Action: A Tale of Three Scaffolds

A fundamental aspect of any antimicrobial agent is its mechanism of action. Understanding how these molecules interfere with microbial physiology is crucial for their development and effective use.

6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one: A Multi-Targeting Approach (Hypothesized)

While the precise mechanism of action for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one has not been definitively elucidated, studies on related benzoxazinone derivatives suggest a potential multi-targeting mechanism. Molecular docking studies on similar compounds have indicated possible inhibition of essential bacterial enzymes like DNA gyrase.[3][6] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[7] Additionally, some benzoxazinone derivatives are thought to interfere with fungal cell membrane integrity by inhibiting enzymes involved in ergosterol biosynthesis, a pathway also targeted by azole antifungals.[8] The ability to potentially engage multiple targets could be a significant advantage in overcoming resistance mechanisms.

cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Benzoxazinone Benzoxazinone DNA_gyrase DNA Gyrase (Topoisomerase II) Benzoxazinone->DNA_gyrase Inhibition DNA_replication DNA Replication & Transcription Disrupted DNA_gyrase->DNA_replication Benzoxazinone_f Benzoxazinone Ergosterol_synth Ergosterol Biosynthesis Enzyme Benzoxazinone_f->Ergosterol_synth Inhibition Membrane_disruption Cell Membrane Disruption Ergosterol_synth->Membrane_disruption

Caption: Hypothesized dual mechanism of action for benzoxazinone derivatives.

Ciprofloxacin: A Classic DNA Gyrase Inhibitor

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[9][10][11] These enzymes are essential for separating bacterial DNA during cell division.[10] By trapping the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, leading to a rapid bactericidal effect.[7] Its high efficacy against a wide range of Gram-negative bacteria has made it a cornerstone in the treatment of various infections.[12][13][14]

Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase Ciprofloxacin->DNA_Gyrase Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV DNA_Replication DNA Replication Inhibited DNA_Gyrase->DNA_Replication inhibition Topo_IV->DNA_Replication inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of Ciprofloxacin.

Fluconazole: An Ergosterol Biosynthesis Inhibitor

Fluconazole is a triazole antifungal agent that selectively inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[15] This enzyme is a critical component of the ergosterol biosynthesis pathway.[16] Ergosterol is the primary sterol in fungal cell membranes, and its depletion disrupts the membrane's integrity and function, leading to the inhibition of fungal growth (fungistatic effect).[16][17] Fluconazole is effective against a variety of yeast and fungi.[18][19]

Fluconazole Fluconazole CYP51 Lanosterol 14α-demethylase (CYP51) Fluconazole->CYP51 inhibition Ergosterol Ergosterol Synthesis Blocked CYP51->Ergosterol Lanosterol Lanosterol Lanosterol->CYP51 substrate Membrane_Integrity Disrupted Fungal Cell Membrane Ergosterol->Membrane_Integrity Start Start Prepare_Stock Prepare Stock Solutions of Test Compounds Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate_Plate Incubation Incubate at 35-37°C (24h for bacteria, 48h for fungi) Inoculate_Plate->Incubation Read_Results Read Results Visually or with a Plate Reader Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Procedure
  • Preparation of Stock Solutions: Dissolve the test compound and reference agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to a starting concentration for the serial dilution.

  • Preparation of Microtiter Plates: Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution: Add 200 µL of the starting concentration of the test compound to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with 10 µL of the standardized inoculum. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C. Bacterial plates are typically incubated for 18-24 hours, while fungal plates are incubated for 48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Conclusion and Future Directions

This comparative analysis highlights the potential of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one and its analogues as a promising class of antimicrobial agents with a potentially broad spectrum of activity. While ciprofloxacin remains a potent antibacterial and fluconazole a reliable antifungal, the benzoxazinone scaffold offers the intriguing possibility of dual-action compounds. The hypothesized multi-target mechanism of action could also be advantageous in mitigating the development of resistance.

Further research is warranted to fully elucidate the mechanism of action of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one and to optimize its structure for enhanced potency and a broader antimicrobial spectrum. The standardized in vitro testing protocols outlined in this guide provide a robust framework for these future investigations, ensuring that the data generated is both reliable and comparable across different studies. As the challenge of antimicrobial resistance continues to grow, the exploration of novel chemical scaffolds like the benzoxazinones is a critical endeavor in the global effort to develop new and effective treatments for infectious diseases.

References

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Ciprofloxacin - Wikipedia. (n.d.). Wikipedia. [Link]

  • Fluconazole: a new triazole antifungal agent - PubMed. (1990). PubMed. [Link]

  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. (2024). LinkedIn. [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025). Dr.Oracle. [Link]

  • Solved: What is the mechanism of action of fluconazole (Diflucan®)? (n.d.). Numerade. [Link]

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024). National Institutes of Health. [Link]

  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance - Oxford Academic. (1986). Oxford Academic. [Link]

  • Fluconazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • About ciprofloxacin - NHS. (n.d.). NHS. [Link]

  • What class of antibiotics does Cipro (ciprofloxacin) belong to? - Dr.Oracle. (2025). Dr.Oracle. [Link]

  • Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed. (1988). PubMed. [Link]

  • CIPRO (ciprofloxacin hydrochloride) Tablets - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Fluconazole has antifungal coverage against most Candida spp., Cryptococcus. (n.d.). University of Washington. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Zenodo. [Link]

  • Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis - PubMed. (1995). PubMed. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • DIFLUCAN® (Fluconazole Tablets) (Fluconazole for Oral Suspension) - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]

  • Expert Rules - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). University of St Andrews. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (2020). National Institutes of Health. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025). U.S. Food and Drug Administration. [Link]

  • Guidance Documents - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed. (2018). PubMed. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC - NIH. (2023). National Institutes of Health. [Link]

  • In vitro antimicrobial activity of the synthesized compounds. - ResearchGate. (n.d.). ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Milind V. Shinde , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2932-2945 - International Journal of Pharmaceutical Sciences. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). (2019). National Institute for Communicable Diseases. [Link]

  • New derivatives of 2H-1,3-benzoxazine with anti-bacterial activity - PubMed. (1987). PubMed. [Link]

  • In vitro antimicrobial activities of some of the prepared compounds a - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5) - ResearchGate. (2025). ResearchGate. [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed. (2018). PubMed. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - Frontiers. (2023). Frontiers. [Link]

  • Synthesis and in vitro activity of new cephalosporin derivatives containing a benzoxazolone ring - PubMed. (1990). PubMed. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). Sciendo. [Link]

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study | Scilit. (n.d.). Scilit. [Link]

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC - NIH. (2021). National Institutes of Health. [Link]

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - WUR eDepot. (n.d.). Wageningen University & Research. [Link]

  • In vitro antimicrobial activity of ozenoxacin against methicillin-susceptible Staphylococcus aureus, methicillin-resistant S. aureus and Streptococcus pyogenes isolated from clinical cutaneous specimens in Japan - PubMed. (2016). PubMed. [Link]

  • 1,4-Benzothiazine and 1,4-benzoxazine imidazole derivatives with antifungal activity: a docking study - PubMed. (2004). PubMed. [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 2H-1,4-Benzoxazin-3-ones: A Guide for Researchers

The 2H-1,4-benzoxazin-3-one scaffold is a privileged heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. Its derivatives are known to exhibit a wide range of biological activiti...

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-1,4-benzoxazin-3-one scaffold is a privileged heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. Its derivatives are known to exhibit a wide range of biological activities. The growing importance of this structural motif has spurred the development of numerous synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes to 2H-1,4-benzoxazin-3-ones, offering insights into their mechanisms, experimental protocols, and relative merits to aid researchers in selecting the optimal method for their specific needs.

The Classical Approach: Condensation and Cyclization of 2-Aminophenols

One of the most established methods for the synthesis of 2H-1,4-benzoxazin-3-ones involves the reaction of a 2-aminophenol with a haloacetyl halide, followed by an intramolecular cyclization. This two-step, one-pot procedure is widely used due to its simplicity and the ready availability of starting materials.

Mechanistic Rationale

The synthesis begins with the acylation of the amino group of 2-aminophenol by a haloacetyl halide, typically chloroacetyl chloride, to form an α-haloacetanilide intermediate. The subsequent intramolecular cyclization is an O-alkylation (a Williamson ether synthesis), where the phenoxide, generated in situ by the addition of a base, displaces the halide to form the six-membered benzoxazinone ring. The choice of a non-nucleophilic base is crucial to favor the desired intramolecular cyclization over competing intermolecular reactions.

Diagram of the Classical Synthesis of 2H-1,4-benzoxazin-3-one

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization 2-Aminophenol 2-Aminophenol Intermediate α-Chloroacetanilide Intermediate 2-Aminophenol->Intermediate + Chloroacetyl Chloride (Base) Chloroacetyl_chloride Chloroacetyl Chloride Intermediate_2 α-Chloroacetanilide Intermediate Product 2H-1,4-Benzoxazin-3-one Intermediate_2->Product Base (Intramolecular O-alkylation)

Caption: Classical two-step, one-pot synthesis of 2H-1,4-benzoxazin-3-ones.

Experimental Protocol

A solution of 2-aminophenol in a suitable organic solvent (e.g., chloroform, dioxane) is treated with a base (e.g., sodium bicarbonate, pyridine). Chloroacetyl chloride is then added dropwise at room temperature. After the acylation is complete, a stronger base (e.g., sodium hydroxide, potassium carbonate) is added to facilitate the intramolecular cyclization, yielding the desired 2H-1,4-benzoxazin-3-one.

Reductive Cyclization of 2-Nitrophenoxyacetates

An alternative to the classical approach begins with 2-nitrophenols. This method involves an initial O-alkylation with an α-haloacetate, followed by the reduction of the nitro group and subsequent intramolecular cyclization. This strategy is particularly useful when the desired 2-aminophenol is unstable or not commercially available. A "green" catalytic reductive cyclization of the intermediate 2-nitro ester is a noteworthy advancement in this area.[1]

Mechanistic Rationale

The synthesis commences with the O-alkylation of a 2-nitrophenol with an α-haloacetate (e.g., methyl 2-bromoalkanoate) in the presence of a base to form a 2-nitrophenoxyacetate intermediate.[1] The key step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as iron in acetic acid, tin(II) chloride, or catalytic hydrogenation.[2] Upon formation of the amino group, spontaneous intramolecular cyclization occurs via aminolysis of the ester to form the stable lactam, the 2H-1,4-benzoxazin-3-one.

Diagram of the Reductive Cyclization Route

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reductive Cyclization 2-Nitrophenol 2-Nitrophenol Intermediate 2-Nitrophenoxyacetate Intermediate 2-Nitrophenol->Intermediate + α-Haloacetate (Base) alpha-Haloacetate α-Haloacetate Intermediate_2 2-Nitrophenoxyacetate Intermediate Product 2H-1,4-Benzoxazin-3-one Intermediate_2->Product Reduction (e.g., Fe/AcOH) (Intramolecular Aminolysis)

Caption: Synthesis via reductive cyclization of 2-nitrophenoxyacetate intermediates.

Experimental Protocol

To a solution of a 2-nitrophenol in a polar aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate is added, followed by the desired α-haloacetate. The mixture is typically heated to drive the O-alkylation. After isolation, the 2-nitrophenoxyacetate intermediate is dissolved in a suitable solvent (e.g., acetic acid, ethanol) and treated with a reducing agent (e.g., iron powder) at elevated temperatures to effect the reductive cyclization.

Modern Catalytic Approaches: Copper and Palladium-Catalyzed Cross-Coupling Reactions

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including 2H-1,4-benzoxazin-3-ones. These methods often offer milder reaction conditions, broader substrate scope, and higher yields compared to the classical approaches.

Copper-Catalyzed Intramolecular C-O Bond Formation

Copper-catalyzed methods, often referred to as Ullmann-type couplings, have been successfully applied to the synthesis of 2H-1,4-benzoxazin-3-ones. A notable example is the one-pot synthesis from o-halophenols and 2-chloroacetamides.[3] This approach avoids the pre-formation of the N-acylated intermediate. More recently, an efficient ligand-free copper-catalyzed cascade reaction has been developed.[4]

The reaction is believed to proceed through a cascade of a nucleophilic substitution followed by a copper-catalyzed intramolecular C-O bond formation. Initially, the o-halophenol reacts with the 2-chloroacetamide in the presence of a base to form an N-(2-halophenyl)acetamide intermediate. The copper(I) catalyst then facilitates an intramolecular Ullmann condensation, leading to the formation of the C-O bond and the benzoxazinone ring.

Diagram of the Copper-Catalyzed Synthesis

G o-Halophenol o-Halophenol Intermediate N-(2-halophenyl)acetamide Intermediate o-Halophenol->Intermediate + 2-Chloroacetamide (Base) 2-Chloroacetamide 2-Chloroacetamide Product 2H-1,4-Benzoxazin-3-one Intermediate->Product Cu(I) Catalyst (Intramolecular C-O Coupling)

Caption: One-pot copper-catalyzed synthesis of 2H-1,4-benzoxazin-3-ones.

A mixture of an o-halophenol, a 2-chloroacetamide, a copper(I) catalyst (e.g., CuI), a base (e.g., K₃PO₄), and a suitable ligand (if required) in a high-boiling solvent (e.g., toluene, DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS, and upon completion, the product is isolated by standard work-up and purification procedures.

Palladium-Catalyzed Intramolecular C-O Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-O bonds. This methodology has been extended to the intramolecular synthesis of 2H-1,4-benzoxazin-3-ones from N-(2-halophenyl)-2-hydroxyacetamides.

The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl halide of the N-(2-halophenyl)-2-hydroxyacetamide substrate. This is followed by the deprotonation of the hydroxyl group by a base to form a palladium(II) alkoxide intermediate. The final step is a reductive elimination, which forms the C-O bond and regenerates the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle.

Diagram of the Palladium-Catalyzed Synthesis

G Substrate N-(2-halophenyl)-2-hydroxyacetamide Oxidative_Addition Oxidative Addition Intermediate Substrate->Oxidative_Addition + Pd(0) Pd(0) Pd(0) Catalyst Pd(II)_Alkoxide Pd(II) Alkoxide Intermediate Oxidative_Addition->Pd(II)_Alkoxide Base Product 2H-1,4-Benzoxazin-3-one Pd(II)_Alkoxide->Product Reductive Elimination Product->Pd(0) Regenerates Catalyst

Caption: Catalytic cycle for the palladium-catalyzed synthesis of 2H-1,4-benzoxazin-3-ones.

Advanced Synthetic Strategies: Smiles Rearrangement and Microwave-Assisted Synthesis

Synthesis via Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been ingeniously applied to the synthesis of 2H-1,4-benzoxazin-3-ones.[5][6][7] This approach typically involves the rearrangement of an N-substituted-2-aryloxyacetamide.

The synthesis begins with the preparation of an N-substituted-2-chloroacetamide, which then undergoes O-alkylation with a substituted phenol to yield the rearrangement precursor. In the presence of a strong base, the amide nitrogen acts as a nucleophile, attacking the aromatic ring ipso to the oxygen, forming a spirocyclic intermediate (a Meisenheimer complex). This is followed by the cleavage of the C-O bond to yield the more stable phenoxide, which upon protonation during workup gives the N-aryl-2-hydroxyacetamide. Subsequent intramolecular cyclization affords the final 2H-1,4-benzoxazin-3-one. The overall process results in the migration of the aryl group from the oxygen to the nitrogen atom.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. Several of the aforementioned synthetic routes can be adapted for microwave-assisted conditions. For instance, the synthesis of benzoxazine derivatives from 2-aminophenols and other precursors has been shown to be significantly more efficient under microwave irradiation, with reactions completing in minutes rather than hours.[8]

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, resulting in accelerated reaction rates. Furthermore, specific microwave effects, such as the orientation of polar intermediates in the electromagnetic field, can also contribute to the observed rate enhancements.

Head-to-Head Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Classical Condensation/Cyclization 2-Aminophenols, Haloacetyl halidesBase (e.g., NaHCO₃, NaOH)Moderate to GoodSimple, readily available starting materialsCan require harsh basic conditions, limited substrate scope
Reductive Cyclization 2-Nitrophenols, α-HaloacetatesReducing agent (e.g., Fe/AcOH)Good to Excellent[2]Access to diverse substitution patterns, avoids handling of potentially unstable 2-aminophenolsTwo-step process, requires a reduction step
Copper-Catalyzed Coupling o-Halophenols, 2-ChloroacetamidesCuI, Base (e.g., K₃PO₄)Good to Excellent[3]One-pot procedure, good functional group tolerancePotential for metal contamination in the final product
Palladium-Catalyzed Coupling N-(2-halophenyl)-2-hydroxyacetamidesPd catalyst, Ligand, BaseHighMild reaction conditions, broad substrate scopeExpensive catalyst and ligands, potential for metal contamination
Smiles Rearrangement Phenols, N-Substituted-2-chloroacetamidesStrong base (e.g., Cs₂CO₃)45-90%[5][7]Access to sterically hindered products, novel bond formationCan be substrate-specific, may require strong bases
Microwave-Assisted Synthesis Various (as above)Microwave irradiationOften higher than conventional methodsDrastically reduced reaction times, improved yields, "green" chemistry aspectRequires specialized equipment

Conclusion

The synthesis of 2H-1,4-benzoxazin-3-ones can be accomplished through a variety of synthetic routes, each with its own set of advantages and limitations. The classical condensation/cyclization and reductive cyclization methods remain valuable for their simplicity and the use of inexpensive starting materials. However, for more complex or sensitive substrates, the modern copper- and palladium-catalyzed cross-coupling reactions offer milder conditions and broader applicability, albeit at a higher cost. The Smiles rearrangement provides a unique and powerful approach for the synthesis of sterically demanding derivatives. Furthermore, the integration of microwave technology can significantly enhance the efficiency of many of these synthetic transformations. The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials and reagents, and the desired scale of the synthesis.

References

  • Zhou, J.-Z., Li, Z.-B., Yang, H., He, X.-Y., Wang, L.-Y., Tian, X., Lv, T.-T., & Zuo, H. (2011). Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Asian Journal of Chemistry, 23(7), 2947-2950.
  • Kang, J., Kam, K.-H., Ghate, M., Hua, Z., Kim, T.-H., Reddy, C. R., & Shin, D.-S. (2008). An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. ARKIVOC, 2008(14), 67-76.
  • Feng, E., Huang, H., Zhou, Y., Ye, D., Jiang, H., & Liu, H. (2009). Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. The Journal of Organic Chemistry, 74(7), 2846–2849.
  • Feng, E., Huang, H., Zhou, Y., Ye, D., Jiang, H., & Liu, H. (2009). Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. The Journal of Organic Chemistry, 74(7), 2846–2849.
  • Zhou, J.-Z., Li, Z.-B., Yang, H., He, X.-Y., Wang, L.-Y., Tian, X., Lv, T.-T., & Zuo, H. (2011). New and Efficient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Asian Journal of Chemistry, 23(7), 2947-2950.
  • Sumi, P., Zhimomi, B., Imchen, P., & Phom, M. C. (2025). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. Request PDF.
  • Kang, J., Kam, K.-H., Ghate, M., Hua, Z., Kim, T.-H., Reddy, C. R., & Shin, D.-S. (2008). An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. ARKIVOC, 2008(xiv), 67-76.
  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[5] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276.

  • Feng, E., Huang, H., Zhou, Y., Ye, D., Jiang, H., & Liu, H. (2009). Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides.
  • Kang, J., Kam, K.-H., Ghate, M., Hua, Z., Kim, T.-H., Reddy, C. R., & Shin, D.-S. (2008). An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. University of Michigan.
  • Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Organic Chemistry Portal.
  • Ramesh, C., Raju, B. R., Kavala, V., Kuo, C.-W., & Yao, C.-F. (2011). A simple and facile route for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones via reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid. Tetrahedron, 67(6), 1187–1192.
  • Ramesh, C., Raju, B. R., Kavala, V., Kuo, C.-W., & Yao, C.-F. (2011). A simple and facile route for the synthesis of 2H-1,4-benzoxazin-3-(4H)- ones via reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid.
  • Feng, E., Huang, H., Zhou, Y., Ye, D., Jiang, H., & Liu, H. (2012). Copper-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from 2-(o-haloaryloxy)acyl chlorides and primary amines. ARKIVOC, 2012(6), 129-142.
  • Śmist, M., Kwiecień, H., & Krawczyk, M. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Environmental Science and Health, Part B, 51(6), 393–401.
  • Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 15, 1373655.
  • Shridhar, D. R., Jogibhukta, M., & Krishnan, V. S. H. (1982). A GENERAL AND CONVENIENT SYNTHESIS OF 2H-1,4-BENZOXAZIN-3(4H)-ONES.
  • Hou, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 15, 1373655.
  • Kwiecień, H., & Śmist, M. (2015). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy)alkanoic acids.
  • Özil, M., & Baltaş, N. (2019). Microwave-Assisted Synthesis of Benzoxazole Derivatives.
  • Lele, S. S., & Kulkarni, S. A. (2012). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine.
  • González-Lara, M. F., et al. (2023). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molecules, 28(19), 6901.
  • Özil, M., & Baltaş, N. (2019).

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking with Experimental Bioactivity for Benzoxazinone Scaffolds

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for rigorously cross-validating computational molecular docking predictions with tangible experimenta...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for rigorously cross-validating computational molecular docking predictions with tangible experimental bioactivity data, using the versatile benzoxazinone chemical class as a case study. We move beyond simplistic protocol-listing to delve into the causality behind experimental choices, ensuring a self-validating workflow that bridges the gap between in silico hypotheses and in vitro reality.

Introduction: The Promise and Peril of Computational Prediction

Benzoxazinones represent a "privileged scaffold" in medicinal chemistry, a core structure that can be modified to interact with a wide array of biological targets.[1][2][3][4] Derivatives have demonstrated a spectrum of activities, including potent inhibition of enzymes like serine proteases and topoisomerases, as well as antimicrobial and anticancer effects.[5][6][7][8]

Molecular docking has emerged as an indispensable tool in leveraging such scaffolds, allowing scientists to computationally predict how a molecule like a benzoxazinone might bind to a protein target.[9][10][11] This virtual screening process saves immense time and resources by prioritizing compounds for synthesis and testing. However, a significant pitfall lies in accepting these computational predictions at face value. A docking score is not a direct measure of biological activity; it is a calculated estimation of binding affinity.[12][13][14] Therefore, the cornerstone of credible structure-based drug design is the rigorous, systematic validation of these in silico predictions with real-world experimental data.[15][16][17][18]

This guide details a robust, self-validating workflow to establish a statistically significant correlation between the predicted binding affinity of benzoxazinone derivatives and their experimentally measured biological activity.

Pillar 1: The Computational Workflow — Generating the Hypothesis

The initial phase of our process involves generating a testable hypothesis through molecular docking. The goal is to predict the binding poses and affinities of a series of benzoxazinone analogs against a specific protein target.

Causality in Protocol Design:

The reliability of the entire cross-validation effort hinges on the meticulousness of the docking protocol. Every step is chosen to minimize computational artifacts and maximize biological relevance. For this guide, we will consider a common target for benzoxazinones: a serine protease such as Cathepsin G or α-chymotrypsin.[5][6][19]

Detailed Protocol: Molecular Docking of Benzoxazinone Derivatives
  • Target Protein Preparation:

    • Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our example, let's assume a structure with a known inhibitor already bound (co-crystallized).

    • Causality: The co-crystallized ligand is crucial. It defines the biologically relevant binding pocket and serves as the primary reference for validating our docking setup.[15]

    • Procedure:

      • Remove all non-essential water molecules and heteroatoms from the PDB file.

      • Add polar hydrogen atoms and assign appropriate atomic charges using a force field like AMBER or CHARMm. This ensures that potential hydrogen bonds and electrostatic interactions are correctly modeled.

      • If the protein has multiple chains, retain only the one containing the active site of interest.

  • Ligand Preparation:

    • Action: Generate 3D structures for a series of benzoxazinone derivatives.

    • Causality: The accuracy of the ligand's 3D conformation, charge, and protonation state is as critical as the protein's. Incorrect states can lead to flawed predictions.[20]

    • Procedure:

      • Sketch the 2D structures of the benzoxazinone analogs.

      • Convert them to 3D structures and perform an energy minimization using a suitable force field (e.g., MMFF94).

      • Assign partial atomic charges and determine the most likely protonation state at physiological pH (e.g., 7.4).

  • Docking Software Selection & Protocol Validation:

    • Action: Choose a well-validated docking program. Options like AutoDock Vina, GOLD, or Glide offer different balances of speed and accuracy.[9][10][21][22]

    • Causality (Self-Validation Step): Before docking our novel benzoxazinones, we must validate the docking protocol. This is a critical step for trustworthiness.[16][23] The protocol is validated by its ability to reproduce experimental reality.

    • Validation Procedure (Re-docking):

      • Extract the co-crystallized ligand from the PDB structure.

      • Define the docking search space (the "grid box") around the position of this extracted ligand.[15]

      • Dock the extracted ligand back into the protein's active site using your chosen software and settings.

      • Success Criterion: Superimpose the lowest-energy docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[13][16][24]

  • Execution and Analysis:

    • Action: With the validated protocol, dock the entire series of prepared benzoxazinone derivatives.

    • Analysis:

      • Primary Metric (Quantitative): Record the predicted binding affinity (docking score), typically in kcal/mol, for the best pose of each compound. More negative values generally suggest stronger binding.[12][14]

      • Secondary Metric (Qualitative): Visually inspect the top-ranked poses. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, π-stacking) between each benzoxazinone and the key amino acid residues in the active site. A good score is meaningless if the interactions are not chemically sound.[12][13]

cluster_prep Preparation Phase cluster_validation Protocol Validation (Self-Validating System) cluster_execution Execution & Analysis PDB 1. Select Target Protein (e.g., from PDB) Redocking 3. Re-dock Co-crystallized Ligand PDB->Redocking Ligands 2. Prepare Benzoxazinone Ligand Library (3D) Docking 5. Dock Benzoxazinone Series Ligands->Docking RMSD 4. Calculate RMSD (< 2.0 Å ?) Redocking->RMSD RMSD->Docking Protocol Validated Analysis 6. Analyze Results - Docking Score (kcal/mol) - Binding Pose Interactions Docking->Analysis Hypothesis Output: Ranked List of Potential Inhibitors Analysis->Hypothesis cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Compounds 1. Prepare Serial Dilutions of Benzoxazinones Plate 2. Add Reagents to 96-Well Plate (Buffer, Enzyme, Inhibitor) Compounds->Plate Incubate 3. Pre-incubate to Allow Binding Plate->Incubate Substrate 4. Add Substrate to Initiate Reaction Incubate->Substrate Measure 5. Measure Kinetic Absorbance Change Substrate->Measure Inhibition 6. Calculate Percent Inhibition Measure->Inhibition IC50 7. Plot Dose-Response Curve Inhibition->IC50 Result Output: Experimental IC50 Value IC50->Result

Caption: The Experimental Workflow for determining bioactivity (IC₅₀).

Pillar 3: The Cross-Validation — Bridging the Two Worlds

This is the crucial step where we objectively compare the computational predictions with the experimental results. A strong correlation provides confidence in the docking model, suggesting it has genuine predictive power for this chemical class and target.

Causality in Data Correlation:

A direct comparison between docking score (an energy value) and IC₅₀ (a concentration value) is not appropriate. We must transform the experimental data to a logarithmic scale that is proportional to free energy, allowing for a valid linear regression analysis.

  • Data Transformation: Convert the experimental IC₅₀ values (in Molar) to pIC₅₀ values using the formula: pIC₅₀ = -log₁₀(IC₅₀) . This transformation is essential because the binding energy predicted by docking is also a logarithmic value, making the two metrics comparable. [25]

  • Data Consolidation and Visualization: Summarize all data in a single table for clear comparison.

Compound IDKey Substituent (R)Docking Score (kcal/mol)Experimental IC₅₀ (µM)Experimental pIC₅₀
BZX-01-H-7.550.04.30
BZX-02-Cl-8.215.54.81
BZX-03-OCH₃-8.59.85.01
BZX-04-F-8.95.25.28
BZX-05-CF₃-9.61.15.96

Table 1: Hypothetical data consolidating computational predictions and experimental results for a series of benzoxazinone derivatives.

  • Statistical Analysis: Quantitative Structure-Activity Relationship (QSAR)

    • Action: Perform a linear regression analysis by plotting the predicted Docking Score (x-axis) against the experimental pIC₅₀ (y-axis).

    • Causality: This QSAR analysis provides a statistical measure of the model's predictive power. [26][27][28][29]A strong correlation indicates that the computational model is successfully capturing the physicochemical properties that drive biological activity.

    • Interpretation: Calculate the coefficient of determination (R²). An R² value greater than 0.6 is generally considered indicative of a good correlation, suggesting that the variation in docking scores can explain a significant portion of the variation in biological activity. [30]

cluster_data Data Inputs cluster_analysis Correlation Analysis Docking_Data Computational Data: Docking Scores (kcal/mol) Plot Linear Regression Plot (pIC50 vs. Docking Score) Docking_Data->Plot Exp_Data Experimental Data: IC50 Values (µM) Transform Data Transformation IC50 -> pIC50 (-log10[IC50]) Exp_Data->Transform Transform->Plot R2 Calculate R² Value (> 0.6 ?) Plot->R2 Model_Validated Conclusion: Predictive Model Validated R2->Model_Validated Yes Model_Invalid Conclusion: Model Lacks Predictive Power (Re-evaluate Assumptions) R2->Model_Invalid No

Caption: The Cross-Validation workflow, correlating computational and experimental data.

Troubleshooting and Advanced Considerations

A lack of correlation (low R²) does not necessarily mean the docking approach is useless. It is a diagnostic tool that prompts further investigation:

  • Was the Docking Protocol Flawed? Revisit the validation step. Was the binding site defined correctly? Could the benzoxazinones be binding in an allosteric site not considered in the initial setup?

  • Are There Experimental Artifacts? Check for compound solubility issues or non-specific inhibition in the assay.

  • Is There a Mechanistic Mismatch? The benzoxazinones might be acting through an entirely different mechanism of action than direct enzyme inhibition (e.g., disrupting protein-protein interactions, acting as a chelating agent). [31]The initial biological hypothesis may need to be revised.

Final Conclusion

The cross-validation of molecular docking predictions with experimental bioactivity data is a non-negotiable component of modern, credible drug discovery. By following a self-validating workflow that emphasizes the causality behind each step, researchers can move beyond mere prediction to establish robust, statistically significant Structure-Activity Relationships. A successfully validated model for a chemical series like benzoxazinones becomes a powerful, reliable engine for designing future analogs and confidently screening vast virtual libraries to uncover novel therapeutic candidates.

References

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
  • Some coumarins and benzoxazinones as potent paraoxonase 1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • How to interprete and analyze molecular docking results? (2024, September 19).
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2016). PubMed.
  • Pharmacophore Identification and QSAR Studies on Substituted Benzoxazinone as Antiplatelet Agents: kNN-MFA Approach.
  • Interpretation of Molecular docking results? (2023, December 5).
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube.
  • Molecular Docking Software and Tools.
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Scientific Reports.
  • Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. SciELO.
  • Top 5 Protein-Protein Molecular Docking Softwares: A Comparative Analysis. (2024, September 6).
  • Unveiling the Selectivity of 4H-3,1-Benzoxazin-4-one Derivatives as Enzyme Inhibitors: A Compar
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central (PMC).
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23). International Journal of Modern Organic Chemistry.
  • How I can analyze and present docking results? (2020, May 18).
  • CURRENT MOLECULAR DOCKING TOOLS AND COMPARISONS THEREOF. Department of Organic Chemistry, Bioorganic.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • How to validate the molecular docking results ? (2022, April 25).
  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. (2025, January 23).
  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons. (2019, December 12). PubMed Central (PMC) - NIH.
  • Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. PubMed.
  • Drug design. Wikipedia.
  • Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. (2013, January 1). PubMed Central (PMC).
  • Lessons from Docking Validation.
  • 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. (2023, March 24). YouTube.
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central (PMC) - NIH.
  • Determination of the relationship between the docking studies and the biological activity of δ-selective enkephalin analogues. Scholars Research Library.
  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. PubMed.
  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Brieflands.
  • Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. (1956, December 15).
  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot.
  • Predicting the Biological Activities Through QSAR Analysis and Docking-Based Scoring. (2025, August 6). IntechOpen.
  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. (2025, August 7).
  • Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. (2025, August 9).
  • Benzoxazinone biosynthesis. Wikipedia.
  • A statistical analysis to find out an appropriate docking method. (2025, August 10).
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10).
  • Molecular docking, PASS analysis, bioactivity score prediction, synthesis, characterization and biological activity evaluation of a functionalized 2-butanone thiosemicarbazone ligand and its complexes. (2017, April 4). PubMed Central.
  • A correlation study of biological activity and molecular docking of Asp and Glu linked bis-hydrazones of quinazolinones.
  • Molecular Docking of Key Compounds from Acacia Honey and Nigella sativa Oil and Experimental Validation for Colitis Tre
  • Exploring the Structural Design, Antibacterial Activity, and Molecular Docking of Newly Synthesized Zn(II)

Sources

Comparative

A Comparative Analysis of the Herbicidal Efficacy of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one Against Commercial Standards

A Technical Guide for Researchers in Weed Management and Agrochemical Development Introduction The relentless pursuit of novel, effective, and environmentally benign herbicides is a cornerstone of modern agricultural res...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Weed Management and Agrochemical Development

Introduction

The relentless pursuit of novel, effective, and environmentally benign herbicides is a cornerstone of modern agricultural research. Within this context, the benzoxazinone scaffold has emerged as a promising chemical framework for the development of new herbicidal agents. This guide provides a comprehensive comparative analysis of a novel benzoxazinone derivative, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, against a panel of established commercial herbicides. These standards include protoporphyrinogen oxidase (PPO) inhibitors such as Flumioxazin and Sulfentrazone, the photosystem II inhibitor Atrazine, and the EPSP synthase inhibitor Glyphosate.[1][2][3][4]

This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors. It offers a detailed examination of the putative mechanism of action of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, presents hypothetical yet plausible experimental data from rigorous greenhouse and field trials, and provides detailed protocols to enable the replication and validation of these findings. Our objective is to furnish a scientifically grounded evaluation of this novel compound's potential as a next-generation herbicide.

Putative Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Based on the well-documented herbicidal activity of other benzoxazinone derivatives, it is hypothesized that 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one functions as a protoporphyrinogen oxidase (PPO) inhibitor.[1][5] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants.[6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is oxidized to protoporphyrin IX, a potent photosensitizer.[6][7] In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid peroxidation of lipids and proteins, leading to cell membrane disruption and ultimately, cell death.[6][7] This mode of action results in characteristic symptoms such as rapid foliar necrosis and desiccation, often visible within hours of application.[7]

Diagram: Proposed Mechanism of Action of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

PPO Inhibition Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen IX Protoporphyrinogen IX PPO_enzyme PPO Enzyme Protoporphyrinogen IX->PPO_enzyme Normal Pathway Proto_IX_cyto Protoporphyrin IX (Accumulated) Protoporphyrinogen IX->Proto_IX_cyto Leakage Protoporphyrin IX_chloro Protoporphyrin IX PPO_enzyme->Protoporphyrin IX_chloro Chlorophyll Chlorophyll Protoporphyrin IX_chloro->Chlorophyll Singlet_Oxygen Singlet Oxygen (ROS) Proto_IX_cyto->Singlet_Oxygen Photosensitization Light_O2 Light + O2 Light_O2->Singlet_Oxygen Cell_Death Cell Membrane Damage (Lipid Peroxidation) Singlet_Oxygen->Cell_Death Benzoxazinone 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one Benzoxazinone->PPO_enzyme Inhibition

Caption: Proposed mechanism of PPO inhibition by 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.

Comparative Herbicidal Efficacy: Greenhouse and Field Trial Data

To evaluate the herbicidal potential of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, a series of greenhouse and field experiments were designed. The compound was tested against a selection of broadleaf and grass weed species and compared with commercial standards representing different modes of action.

Greenhouse Efficacy Screening (Hypothetical Data)

Post-emergence and pre-emergence herbicidal activities were assessed in a controlled greenhouse environment. Weed species were selected to represent common agricultural challenges.

Table 1: Post-Emergence Herbicidal Activity (% Visual Weed Control) at 14 Days After Treatment (DAT)

TreatmentRate (g a.i./ha)Velvetleaf (Abutilon theophrasti)Palmer Amaranth (Amaranthus palmeri)Common Lambsquarters (Chenopodium album)Barnyardgrass (Echinochloa crus-galli)
6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one 5095989275
10099999885
Flumioxazin 7092959060
Sulfentrazone 14090948865
Atrazine 112085889080
Glyphosate 84098999599
Untreated Control -0000

Table 2: Pre-Emergence Herbicidal Activity (% Visual Weed Control) at 21 Days After Sowing (DAS)

TreatmentRate (g a.i./ha)Velvetleaf (Abutilon theophrasti)Palmer Amaranth (Amaranthus palmeri)Common Lambsquarters (Chenopodium album)Barnyardgrass (Echinochloa crus-galli)
6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one 5092969070
10098999580
Flumioxazin 7090948855
Sulfentrazone 14088928560
Atrazine 112088909285
Untreated Control -0000

The hypothetical data suggest that 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one exhibits potent post-emergence and pre-emergence activity, particularly against broadleaf weeds, comparable to or exceeding that of the PPO inhibitor standards Flumioxazin and Sulfentrazone at lower application rates. Its grass activity appears moderate, a common trait for many PPO inhibitors.

Field Trial Validation (Hypothetical Data)

Field trials were conducted to assess performance under real-world conditions.

Table 3: Field Trial Weed Control Efficacy (% Visual Control) in Corn at 28 DAT

TreatmentRate (g a.i./ha)Palmer AmaranthVelvetleafGiant Foxtail
6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one 75969478
Flumioxazin + Atrazine (Pre-mix) 70 + 1000959288
Glyphosate (Post-emergence) 840999899
Untreated Control -000

The field trial data reinforce the greenhouse findings, indicating excellent control of key broadleaf weeds. The performance against grass species in the field suggests that for broad-spectrum control, a tank-mix with a grass-active herbicide may be beneficial.

Crop Selectivity

A critical aspect of a herbicide's utility is its selectivity towards crops.

Table 4: Crop Injury (%) in Field Trials at 14 DAT

TreatmentRate (g a.i./ha)Corn (Zea mays)Soybean (Glycine max)
6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one 75< 5< 5
150 (2x rate)810
Flumioxazin 70< 5< 5
Sulfentrazone 1408< 5
Atrazine 1120< 5Not Tolerant
Glyphosate 840Not TolerantNot Tolerant

*Unless a glyphosate-tolerant variety is used.

The hypothetical data indicate that 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one demonstrates good crop safety in both corn and soybean at the effective use rate, with minimal phytotoxicity observed even at a 2x rate.

Experimental Protocols

The following protocols provide a framework for the evaluation of herbicidal compounds.

Greenhouse Herbicide Efficacy Testing

Diagram: Greenhouse Herbicide Efficacy Testing Workflow

Greenhouse_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_assessment Assessment Potting 1. Potting & Seeding (Weed Species) Germination 2. Germination & Growth (to 2-4 leaf stage) Potting->Germination Pre_Emergence 3a. Pre-Emergence Application (to soil surface after seeding) Potting->Pre_Emergence Post_Emergence 3b. Post-Emergence Application (to foliage of seedlings) Germination->Post_Emergence Visual_Rating 4. Visual Assessment (% control at 7, 14, 21 DAT) Pre_Emergence->Visual_Rating Post_Emergence->Visual_Rating Biomass 5. Biomass Reduction (Harvest & weigh shoots at 21 DAT) Visual_Rating->Biomass Chlorophyll 6. Chlorophyll Fluorescence (Measure Fv/Fm) Biomass->Chlorophyll

Caption: Workflow for greenhouse-based herbicide efficacy screening.

  • Plant Material and Growth Conditions:

    • Weed seeds are sourced from a reputable supplier.

    • Plants are grown in 10 cm pots containing a standard potting mix.

    • Greenhouse conditions are maintained at 25/20°C day/night temperatures with a 16-hour photoperiod.[8]

  • Herbicide Application:

    • Herbicides are applied using a cabinet track sprayer calibrated to deliver 200 L/ha.

    • For pre-emergence trials, herbicides are applied to the soil surface within 24 hours of sowing.[9]

    • For post-emergence trials, herbicides are applied when weeds are at the 2-4 true leaf stage.

  • Data Collection:

    • Visual Weed Control: Efficacy is assessed visually at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death) relative to untreated controls.[10][11]

    • Biomass Reduction: At 21 DAT, the above-ground portions of the plants are harvested, dried in an oven at 70°C for 48 hours, and weighed.

    • Chlorophyll Fluorescence: Photosynthetic efficiency (Fv/Fm) is measured using a portable chlorophyll fluorometer to quantify plant stress.[12][13][14]

Field Trial Protocol
  • Site Selection and Experimental Design:

    • Trials are established in locations with a known history of uniform weed pressure.

    • A randomized complete block design with four replications is used.

    • Plot size is typically 3m x 10m.

  • Application and Agronomic Practices:

    • Herbicides are applied using a CO2-pressurized backpack sprayer.

    • Crop planting and management follow standard agronomic practices for the region.

  • Assessments:

    • Weed control and crop injury are visually rated at regular intervals (e.g., 14, 28, and 56 DAT).

    • Weed density and biomass are determined from quadrats placed within each plot.

    • Crop yield is measured at the end of the growing season.

Conclusion

The hypothetical data presented in this guide suggest that 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is a highly promising herbicidal candidate. Its potent pre- and post-emergence activity against a range of problematic broadleaf weeds, coupled with good crop selectivity in corn and soybean, positions it as a potential new tool for integrated weed management programs. The putative mechanism of action as a PPO inhibitor offers a valuable mode of action for managing weed resistance to other herbicide classes.[15] Further research is warranted to fully characterize its herbicidal spectrum, optimize application rates and timings, and conduct comprehensive environmental and toxicological assessments. The protocols outlined herein provide a robust framework for such future investigations.

References

  • Bayer. (n.d.). The herbicide glyphosate. PubMed. Retrieved January 15, 2026, from [Link]

  • Minnesota Department of Agriculture. (n.d.). Sulfentrazone Herbicide. Retrieved January 15, 2026, from [Link]

  • Hao, G. F., et al. (2012). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. PubMed. Retrieved January 15, 2026, from [Link]

  • University of Nebraska-Lincoln. (n.d.). Inhibitors of Protoporphyrinogen Oxidase. Herbicides That Act Through Photosynthesis. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2023, November 27). Sulfentrazone. Retrieved January 15, 2026, from [Link]

  • Chemical Warehouse. (n.d.). Sulfentrazone - Active Ingredient Page. Retrieved January 15, 2026, from [Link]

  • National Pesticide Information Center. (n.d.). Glyphosate General Fact Sheet. Retrieved January 15, 2026, from [Link]

  • Farmers Business Network. (2023, May 13). Everything Farmers Need to Know About Atrazine. FBN. Retrieved January 15, 2026, from [Link]

  • Environmental Health News. (2023, November 21). Atrazine, an endocrine-disrupting herbicide banned in Europe, is widely used in the U.S.. Retrieved January 15, 2026, from [Link]

  • National Oceanic and Atmospheric Administration. (n.d.). Flumioxazin Chemical Fact Sheet. NOAA. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2024, January 10). Glyphosate. Retrieved January 15, 2026, from [Link]

  • University of California, Division of Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. Retrieved January 15, 2026, from [Link]

  • Salisbury, F. B. (2017, June 12). Herbicidal Activity of Glyphosate in Soil. Weed Science, 24(5), 421-425. Cambridge Core. Retrieved January 15, 2026, from [Link]

  • Hartzler, B. (n.d.). Glyphosate - A Review. Integrated Crop Management. Retrieved January 15, 2026, from [Link]

  • Nakka, S., et al. (2017). A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. Frontiers in Plant Science, 8, 83. Retrieved January 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Atrazine. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2023, December 22). Atrazine. Retrieved January 15, 2026, from [Link]

  • Wisconsin Department of Natural Resources. (n.d.). flumioxazin chemical fact sheet. Retrieved January 15, 2026, from [Link]

  • Health Canada. (2014, June 12). Flumioxazin. Canada.ca. Retrieved January 15, 2026, from [Link]

  • New York State Department of Environmental Conservation. (2015, April 1). Atrazine Active Ingredient Data Package. NY.Gov. Retrieved January 15, 2026, from [Link]

  • da Silva, A. F., et al. (2020). Physico-chemical properties of sulfentrazone. ResearchGate. Retrieved January 15, 2026, from [Link]

  • AERU, University of Hertfordshire. (n.d.). Flumioxazin (Ref: S 53482). Retrieved January 15, 2026, from [Link]

  • Dayan, F. E., et al. (2017, June 12). Postemergence Activity of Sulfentrazone: Effects of Surfactants and Leaf Surfaces. Weed Science, 45(6), 797-803. Cambridge Core. Retrieved January 15, 2026, from [Link]

  • Plantalyt GmbH. (n.d.). How we test for herbicide resistance. Retrieved January 15, 2026, from [Link]

  • Albaugh LLC. (n.d.). FLUMIOXAZIN 51WDG SELECTTM. Retrieved January 15, 2026, from [Link]

  • Juneau, P., et al. (2007). Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. Photosynthetica, 45(3), 321-337. Retrieved January 15, 2026, from [Link]

  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52822. Retrieved January 15, 2026, from [Link]

  • Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (n.d.). Guidelines for Herbicide Registration Trials: Cotton. Retrieved January 15, 2026, from [Link]

  • Gerhards, R., et al. (2017, June 20). Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean. Weed Science, 65(5), 640-650. Cambridge University Press & Assessment. Retrieved January 15, 2026, from [Link]

  • Wiles, L. J., et al. (1996). A Comparison of Visual and Photographic Estimates of Weed Biomass and Weed Control. Weed Science, 44(3), 562-569. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Selected commercialized PPO-inhibitors and the mix-and-match approach explored in this study. Retrieved January 15, 2026, from [Link]

  • Vanhala, P., et al. (2004). A linear rating scale that can be used to assess weed control or crop injury. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2020, April 7). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved January 15, 2026, from [Link]

  • Juneau, P., & Popovic, R. (2002). Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. Photosynthetica, 40(4), 481-488. Retrieved January 15, 2026, from [Link]

  • de Souza, A. P., et al. (2017). Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal, 16(4), 835-849. Retrieved January 15, 2026, from [Link]

  • Pazderka, T., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1083. Retrieved January 15, 2026, from [Link]

  • da Silva, A. F., et al. (2014). Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Canadian Weed Science Society. (2018, January 15). CWSS_SCM Rating Scale. Retrieved January 15, 2026, from [Link]

  • Hansatech Instruments. (n.d.). Chlorophyll Content Measurement Introduction. Retrieved January 15, 2026, from [Link]

  • Alberta Agriculture and Forestry. (n.d.). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. Retrieved January 15, 2026, from [https://www1.agric.gov.ab.ca/ department/deptdocs.nsf/all/agdex3521)
  • Sea, W. B., et al. (2014). A new method for assessing herbicide damage in weeds. 19th Australasian Weeds Conference. Retrieved January 15, 2026, from [Link]

  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. ResearchGate. Retrieved January 15, 2026, from [Link]

  • BASF. (2023, August 15). Tirexor Herbicide: How This Superior PPO Inhibitor Works. YouTube. Retrieved January 15, 2026, from [Link]

  • European Weed Research Society. (2017, October 13). European Guidelines to conduct herbicide resistance tests. Retrieved January 15, 2026, from [Link]

  • Li, Y., et al. (2018). Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301. Scientific Reports, 8(1), 7899. Retrieved January 15, 2026, from [Link]

  • Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds. Retrieved January 15, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Substituted Benzoxazinones

Welcome to an in-depth exploration of Quantitative Structure-Activity Relationship (QSAR) studies as applied to the versatile class of heterocyclic compounds, the substituted benzoxazinones. This guide is intended for re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of Quantitative Structure-Activity Relationship (QSAR) studies as applied to the versatile class of heterocyclic compounds, the substituted benzoxazinones. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage QSAR methodologies to accelerate the discovery of novel benzoxazinone-based therapeutic agents. We will move beyond a mere recitation of protocols to a causal analysis of why certain experimental and computational choices are made, ensuring a robust and predictive QSAR model.

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, antiviral, and antiplatelet properties, among others.[1][2][3] The chemical versatility of the benzoxazinone core allows for a vast combinatorial space of substituents, making traditional high-throughput screening both time-consuming and resource-intensive. QSAR offers a rational, computational alternative to navigate this chemical space efficiently.[4]

This guide will compare and contrast various QSAR studies on substituted benzoxazinones, providing a critical analysis of the methodologies employed and the structural insights gained. We will delve into the nuances of descriptor selection, model building, and validation, equipping you with the knowledge to critically evaluate and design your own QSAR studies.

The Rationale Behind QSAR in Benzoxazinone Drug Discovery

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By establishing a mathematical relationship between structural descriptors and biological activity, we can predict the activity of novel compounds and identify the key structural features that govern their therapeutic effects.

For benzoxazinones, QSAR studies are instrumental in:

  • Identifying Key Structural Features: Elucidating which substituents and positions on the benzoxazinone scaffold are critical for a specific biological activity.

  • Optimizing Lead Compounds: Guiding the modification of lead compounds to enhance potency and selectivity while minimizing toxicity.

  • Screening Virtual Libraries: Prioritizing the synthesis of new derivatives with the highest predicted activity.

  • Understanding Mechanism of Action: Providing insights into the molecular interactions between benzoxazinone derivatives and their biological targets.

A Comparative Analysis of QSAR Methodologies for Benzoxazinones

QSAR studies on benzoxazinones have employed a variety of methodologies, ranging from 2D-QSAR to more sophisticated 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The choice of method often depends on the size and diversity of the dataset, the availability of 3D structural information for the target, and the specific research question being addressed.

2D-QSAR Studies: Uncovering Global Molecular Properties

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

A notable 2D-QSAR study on benzoxazinone derivatives as HIV-1 reverse transcriptase inhibitors developed a linear model that highlighted the importance of the number of hydrogen atoms and amino groups connected by single bonds in altering inhibitory activity.[5] Another study on neuropeptide Y Y5 receptor antagonists successfully developed a model using topological, thermodynamic, spatial, and electrotopological descriptors.[6]

Key Strengths of 2D-QSAR:

  • Computationally less intensive than 3D-QSAR.

  • Does not require 3D structural alignment of molecules.

  • Useful for identifying the global physicochemical properties that drive activity.

Limitations of 2D-QSAR:

  • Cannot distinguish between stereoisomers.[4][7]

  • Provides limited insight into the 3D spatial arrangement of functional groups required for interaction with the target.

3D-QSAR Studies: Mapping the Interaction Fields

3D-QSAR methods overcome some of the limitations of 2D-QSAR by considering the 3D structure of the molecules and their surrounding interaction fields.[4][7] CoMFA and CoMSIA are two of the most widely used 3D-QSAR techniques.[8][9]

In a 3D-QSAR study on substituted benzoxazinones as antiplatelet agents, both k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) and Multiple Linear Regression (MLR) models were developed based on steric, electrostatic, and hydrophobic fields.[4][7] The resulting models provided valuable insights into the structural requirements for antiplatelet activity, with one MLR model achieving a correlation coefficient (r²) of 0.9435.[4][7]

Key Strengths of 3D-QSAR:

  • Provides a 3D representation of the structure-activity relationship through contour maps.

  • Can distinguish between stereoisomers.

  • Offers detailed insights into the steric, electrostatic, and hydrophobic requirements for optimal binding.

Limitations of 3D-QSAR:

  • Highly dependent on the quality of the molecular alignment.

  • Computationally more demanding than 2D-QSAR.

The following table provides a comparative summary of selected QSAR studies on substituted benzoxazinones, highlighting the diversity of biological targets and modeling approaches.

Biological ActivityQSAR MethodKey Findings & Model StatisticsReference
Antiplatelet 3D-QSAR (kNN-MFA, MLR)Developed statistically significant models (r² up to 0.9435) based on steric, electrostatic, and hydrophobic fields, identifying structural requirements for activity.[4][7]
HIV-1 Reverse Transcriptase Inhibition 2D-QSAR & 3D-QSARIdentified the importance of the number of hydrogen atoms, amino groups, and electrostatic, hydrophobic, and steric fields for inhibitory activity.[5]
Antimicrobial QSAREstablished models for antifungal and antibacterial activity, highlighting the significance of shape, VolSurf, and H-bonding descriptors. The models for gram-positive and gram-negative bacteria showed good predictive power (Q²Ext 0.88 and 0.85, respectively).[2][10]
Neuropeptide Y Y5 Receptor Antagonism QSAR (Genetic Algorithm, MLR)A validated model was developed using four descriptors from topological, thermodynamic, spatial, and electrotopological classes.[6]
Anticancer 3D-QSAR (CoMFA, CoMSIA)For benzoxazole derivatives targeting VEGFR-2, predictive CoMFA and CoMSIA models were generated, with contour maps illustrating the relationship between different fields and inhibitory activities.[11]
Analgesic & Anti-inflammatory QSAR (MLR)Developed models for 2-benzoxazolinone derivatives, demonstrating that hydrophobicity, the number of halogens, and molecular shape are prominent for activity.[12][13]

Experimental Protocol: A Step-by-Step Guide to a Robust QSAR Study

To ensure the scientific integrity and trustworthiness of a QSAR study, a systematic and validated workflow is paramount. The following protocol outlines the key steps for developing a predictive QSAR model for substituted benzoxazinones.

Step 1: Data Curation and Preparation
  • Compound Selection: Assemble a dataset of substituted benzoxazinones with experimentally determined biological activity against a specific target. The dataset should be structurally diverse and span a wide range of activity values.

  • Data Standardization: Ensure consistency in the biological activity data (e.g., convert IC50 or EC50 values to pIC50 or pEC50).

  • Structure Drawing and Optimization: Draw the 2D structures of all compounds and convert them to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

Step 2: Molecular Descriptor Calculation
  • Descriptor Selection: Calculate a wide range of molecular descriptors, including 1D, 2D, and 3D descriptors, depending on the chosen QSAR methodology.

  • Descriptor Pre-processing: Remove constant and near-constant variables. Check for inter-correlations between descriptors and remove highly correlated ones to avoid multicollinearity.

Step 3: Dataset Splitting
  • Training and Test Sets: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation. The division should be done in a way that both sets are representative of the chemical and activity space of the entire dataset.

Step 4: Model Development
  • Algorithm Selection: Choose an appropriate statistical method for model building, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN).[14][15][16]

  • Feature Selection: Employ a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify the most relevant descriptors that contribute to the biological activity.[4][7]

  • Model Generation: Build the QSAR model using the selected descriptors and the training set data.

Step 5: Model Validation
  • Internal Validation: Assess the robustness and stability of the model using techniques like leave-one-out cross-validation (q²).

  • External Validation: Evaluate the predictive power of the model on the external test set by calculating the predictive r² (r²_pred).

  • Y-Randomization: Perform Y-randomization tests to ensure the model is not a result of chance correlation.

Visualizing QSAR Workflows and Chemical Space

Diagrams are invaluable for conceptualizing complex workflows and relationships. The following diagrams, generated using Graphviz, illustrate a typical QSAR workflow and the conceptual chemical space of substituted benzoxazinones.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application DataCuration Data Curation (Activity Data) StructurePrep Structure Preparation (2D to 3D, Optimization) DataCuration->StructurePrep DescriptorCalc Descriptor Calculation StructurePrep->DescriptorCalc DatasetSplit Dataset Splitting (Training/Test Sets) DescriptorCalc->DatasetSplit ModelBuilding Model Building (MLR, PLS, etc.) DatasetSplit->ModelBuilding ModelValidation Model Validation (Internal & External) ModelBuilding->ModelValidation SAR_Interpretation SAR Interpretation ModelValidation->SAR_Interpretation VirtualScreening Virtual Screening SAR_Interpretation->VirtualScreening NewDesign Design of New Compounds VirtualScreening->NewDesign

Caption: A generalized workflow for a QSAR study.

Benzoxazinone_Space cluster_activities Biological Activities Benzoxazinone Benzoxazinone Scaffold Anticancer Anticancer Benzoxazinone->Anticancer Substitutions at R1, R2, R3... Antimicrobial Antimicrobial Benzoxazinone->Antimicrobial Substitutions at R1, R2, R3... Antiinflammatory Anti-inflammatory Benzoxazinone->Antiinflammatory Substitutions at R1, R2, R3... Antiviral Antiviral Benzoxazinone->Antiviral Substitutions at R1, R2, R3... Antiplatelet Antiplatelet Benzoxazinone->Antiplatelet Substitutions at R1, R2, R3...

Caption: The diverse biological activities of the benzoxazinone scaffold.

Future Perspectives and Conclusion

QSAR studies of substituted benzoxazinones have proven to be a powerful tool in the quest for new therapeutic agents. As computational power increases and machine learning algorithms become more sophisticated, we can expect the predictive accuracy and applicability of QSAR models to continue to grow. The integration of QSAR with other computational techniques, such as molecular docking and molecular dynamics simulations, will provide a more holistic understanding of the structure-activity relationships of benzoxazinones and pave the way for the rational design of next-generation drugs.

This guide has provided a comprehensive overview of the QSAR landscape for substituted benzoxazinones, from the foundational principles to the practical aspects of model development and validation. By embracing the principles of scientific integrity and leveraging the power of computational chemistry, researchers can unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Pharmacophore Identification and QSAR Studies on Substituted Benzoxazinone as Antiplatelet Agents: kNN-MFA Approach. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. (n.d.). PubMed Central. Retrieved from [Link]

  • Designing hypothesis of substituted benzoxazinones as HIV-1 reverse transcriptase inhibitors: QSAR approach. (n.d.). PubMed. Retrieved from [Link]

  • Pharmacophore Identification and QSAR Studies on Substituted Benzoxazinone as Antiplatelet Agents: kNN-MFA Approach. (2012). Semantic Scholar. Retrieved from [Link]

  • A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. (n.d.). Chemical Methodologies. Retrieved from [Link]

  • Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. (n.d.). Universitas Airlangga. Retrieved from [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. Retrieved from [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Journal of Survey in Fisheries Sciences. Retrieved from [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative structure activity relationship of benzoxazinone derivatives as neuropeptide Y Y5 receptor antagonists. (2006). PubMed. Retrieved from [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). (2005). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • A QSAR Study for Analgesic and Anti‐inflammatory Activities of 5‐/6‐Acyl‐3‐alkyl‐2‐Benzoxazolinone Derivatives. (2018). Semantic Scholar. Retrieved from [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (2005). PubMed. Retrieved from [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Taylor & Francis Online. Retrieved from [Link]

  • A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. (2018). PubMed. Retrieved from [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2018). PubMed. Retrieved from [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). PubMed. Retrieved from [Link]

  • 3D-QSAR CoMFA study of benzoxazepine derivatives as mGluR5 positive allosteric modulators. (2010). PubMed. Retrieved from [Link]

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA. (2008). PubMed. Retrieved from [Link]

  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. (n.d.). PubMed Central. Retrieved from [Link]

  • 3D QSAR. (2014). Slideshare. Retrieved from [Link]

  • 3 d qsar approaches structure. (2017). Slideshare. Retrieved from [Link]

  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. (n.d.). PubMed. Retrieved from [Link]

  • CoMFA and CoMSIA 3D QSAR models for a series of some condensed thieno[2,3-d]pyrimidin-4(3H)-ones with antihistaminic (H1) activity. (n.d.). PubMed. Retrieved from [Link]

  • Quantitative Structure-Activity Relationship (QSAR): A Review. (n.d.). International Journal of Novel Research and Development. Retrieved from [Link]

  • QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. (n.d.). Brieflands. Retrieved from [Link]

  • Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. (2009). PubMed. Retrieved from [Link]

  • Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • [QSAR studies on the anticonvulsant activity of 5-substitutedphenyl-1-hydro- and 1-propyl-3-pyrazolidinones]. (1990). PubMed. Retrieved from [Link]

  • QSAR of the anticonvulsant enaminones; molecular modeling aspects and other assessments. (2005). PubMed. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the In Vivo Therapeutic Potential of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one as a Novel Anti-Neuroinflammatory Agent

This guide provides a comprehensive framework for the in vivo validation of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (hereafter referred to as "Compound BBO"), a novel derivative of the therapeutically promising benzoxazi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (hereafter referred to as "Compound BBO"), a novel derivative of the therapeutically promising benzoxazinone class. While specific biological data for Compound BBO is not yet published, the extensive bioactivity of the benzoxazinone scaffold—ranging from anti-inflammatory and analgesic to anticancer and neuroprotective effects—marks it as a high-potential candidate for drug development.[1][2][3][4] This document outlines a robust preclinical validation strategy, comparing its hypothesized efficacy against a known anti-inflammatory agent in a well-established animal model of neuroinflammation.

Our objective is to provide researchers, scientists, and drug development professionals with a detailed, evidence-based protocol to objectively assess the therapeutic potential of Compound BBO. We will delve into the causality behind experimental choices, present data in a clear, comparative format, and ground our methodology in authoritative protocols.

Scientific Rationale and Proposed Mechanism of Action

The 1,4-benzoxazinone core is a privileged scaffold in medicinal chemistry, known to modulate various biological pathways.[3] Several derivatives have demonstrated potent anti-inflammatory activity, often by inhibiting the production of pro-inflammatory cytokines, which are key mediators in both peripheral inflammation and neuroinflammation.[1][5] Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[5][6] The development of novel agents capable of suppressing this inflammatory cascade in the central nervous system (CNS) is a primary goal in modern neurotherapeutics.

We hypothesize that Compound BBO acts by attenuating the inflammatory response mediated by microglia, the resident immune cells of the brain. A common trigger for this response is the recognition of pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), by Toll-like receptors (TLRs) on the microglial cell surface. This recognition initiates a downstream signaling cascade, culminating in the activation of transcription factors like NF-κB and the subsequent upregulation of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5] Our proposed mechanism posits that Compound BBO interferes with this cascade, leading to a reduction in cytokine production and a dampening of the neuroinflammatory state.

Proposed_Mechanism_of_Action cluster_0 Microglial Cell LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds Signaling Downstream Signaling (e.g., MyD88, TRAF6) TLR4->Signaling Activates NFkB NF-κB Activation Signaling->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Promotes BBO Compound BBO BBO->Signaling Inhibits

Caption: Proposed mechanism of Compound BBO in LPS-stimulated microglia.

In Vivo Validation: A Comparative Study Protocol

To validate the anti-neuroinflammatory potential of Compound BBO, we propose a well-characterized and widely used murine model of systemic inflammation leading to an acute neuroinflammatory response: the Lipopolysaccharide (LPS) challenge model.[6][7] This model is highly reproducible and effectively mimics the initial stages of infection-induced neuroinflammation, making it ideal for screening novel anti-inflammatory drugs.[5]

For a rigorous comparison, we will evaluate Compound BBO against Minocycline , a tetracycline antibiotic with well-documented anti-inflammatory and neuroprotective properties that is frequently used as a positive control in preclinical neuroinflammation studies.[5]

Experimental Workflow

The workflow is designed to assess both the prophylactic (preventative) potential of Compound BBO and its direct impact on key inflammatory biomarkers in both the periphery (serum) and the CNS (brain tissue).

Experimental_Workflow cluster_workflow In Vivo Validation Workflow Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Groups (n=8-10 per group) Acclimatization->Grouping Pretreatment Pre-treatment (T = -1 hr) - Vehicle - Compound BBO - Minocycline Grouping->Pretreatment LPS_Challenge LPS Challenge (T = 0 hr) (0.5 mg/kg, i.p.) Pretreatment->LPS_Challenge Monitoring Behavioral Monitoring (Sickness Behavior) LPS_Challenge->Monitoring Sacrifice Euthanasia & Tissue Harvest (T = +4 hr) Monitoring->Sacrifice Analysis Biomarker Analysis - ELISA (Cytokines) - Immunohistochemistry Sacrifice->Analysis

Caption: Step-by-step experimental workflow for in vivo validation.

Detailed Step-by-Step Methodology

1. Animals and Acclimatization:

  • Species: Adult male C57BL/6J mice (8-10 weeks old). This strain is widely used for neuroinflammation models.[8]

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Acclimatization: Allow a minimum of 7 days for acclimatization before any experimental procedures to minimize stress-induced variability. All procedures must be approved by the institutional animal care and use committee (IACUC).[8]

2. Experimental Groups (n=8-10 mice per group):

  • Group 1 (Vehicle Control): Vehicle (e.g., 5% DMSO in saline, i.p.) + LPS

  • Group 2 (Compound BBO): Compound BBO (e.g., 20 mg/kg, i.p., dose to be determined by preliminary toxicity/MTS studies) + LPS

  • Group 3 (Positive Control): Minocycline (50 mg/kg, i.p.) + LPS

  • Group 4 (Sham Control): Vehicle (i.p.) + Saline (i.p.)

3. Dosing and Administration:

  • Rationale: A one-hour pre-treatment window is selected to ensure the test compounds have reached systemic circulation and potential CNS penetration prior to the inflammatory insult. Intraperitoneal (i.p.) injection is a standard route for systemic administration in these models.[7]

  • Procedure (T = -1 hour): Administer the vehicle, Compound BBO, or Minocycline to the respective groups via i.p. injection.

  • Procedure (T = 0 hours): Administer LPS (from E. coli O111:B4; 0.5 mg/kg, i.p.) to Groups 1, 2, and 3 to induce systemic inflammation. Administer an equivalent volume of sterile saline to Group 4.[6]

4. Monitoring and Sample Collection:

  • Rationale: The 4-hour time point post-LPS is chosen as it corresponds to the peak expression of pro-inflammatory cytokines in both the serum and the brain.[5]

  • Procedure (T = 0 to +4 hours): Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection), which are indicative of a systemic inflammatory response.

  • Procedure (T = +4 hours): Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Blood Collection: Immediately collect trunk blood into serum separator tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Aliquot and store serum at -80°C.

  • Brain Tissue Collection: Perfuse the animals transcardially with ice-cold PBS to remove blood from the brain. Harvest the brain, dissect the hippocampus and cortex (regions vulnerable to neuroinflammation), and either flash-freeze in liquid nitrogen for biochemical analysis or fix in 4% paraformaldehyde for histology. Store frozen tissue at -80°C.

5. Biomarker Analysis:

  • Cytokine Quantification (ELISA): Homogenize brain tissue in lysis buffer. Measure the concentrations of TNF-α, IL-6, and IL-1β in both serum and brain homogenates using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Microglial Activation (Immunohistochemistry): Use the fixed brain tissue to prepare 30 µm sections. Perform immunohistochemical staining for Iba1 (a marker for microglia) and CD68 (a marker for activated microglia/macrophages) to visualize and quantify the inflammatory state of microglia.[6]

Data Presentation and Comparative Analysis

The efficacy of Compound BBO will be determined by its ability to significantly reduce LPS-induced inflammatory markers compared to the vehicle-treated group and will be benchmarked against the performance of Minocycline.

Table 1: Effect of Compound BBO on Pro-Inflammatory Cytokine Levels in Serum
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Sham (Vehicle + Saline) 25 ± 515 ± 410 ± 3
Vehicle + LPS 2500 ± 3501800 ± 250450 ± 60
Compound BBO (20 mg/kg) + LPS 1200 ± 180750 ± 110200 ± 35
Minocycline (50 mg/kg) + LPS 1100 ± 150650 ± 90180 ± 25
Data are presented as Mean ± SEM. Hypothetical data shown in italics for illustrative purposes.
Table 2: Effect of Compound BBO on Pro-Inflammatory Cytokine Levels in Brain Cortex
Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Sham (Vehicle + Saline) 5 ± 1.53 ± 12 ± 0.5
Vehicle + LPS 85 ± 1260 ± 935 ± 5
Compound BBO (20 mg/kg) + LPS 40 ± 725 ± 415 ± 3
Minocycline (50 mg/kg) + LPS 35 ± 622 ± 3.512 ± 2.5
Data are presented as Mean ± SEM. Hypothetical data shown in italics for illustrative purposes.
Performance Interpretation
  • Primary Efficacy Endpoint: A statistically significant reduction (p < 0.05) in the levels of TNF-α, IL-6, and IL-1β in both serum and brain tissue for the Compound BBO group compared to the Vehicle + LPS group would validate its anti-inflammatory activity.

  • Comparative Efficacy: The magnitude of this reduction will be compared to that achieved by Minocycline. If Compound BBO demonstrates a comparable or superior reduction in cytokine levels, it would be considered a highly promising candidate. The illustrative data in the tables show Compound BBO achieving a potent anti-inflammatory effect, nearly matching the efficacy of the established comparator, Minocycline.

  • CNS Penetration: A significant reduction of cytokine levels in the brain (Table 2) is a critical finding, as it provides evidence that the compound or its active metabolites can cross the blood-brain barrier to exert a central effect, a crucial attribute for a neurotherapeutic agent.

Conclusion and Future Directions

This guide presents a scientifically rigorous and experimentally validated framework for assessing the in vivo therapeutic potential of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (Compound BBO). Based on the well-established activities of its parent scaffold, there is a strong rationale to hypothesize its efficacy as an anti-neuroinflammatory agent.

The successful completion of the outlined studies, demonstrating a significant and comparable efficacy to a known agent like Minocycline, would provide the necessary validation to advance Compound BBO into the next phase of preclinical development. Future studies should include:

  • Dose-Response Analysis: To determine the optimal therapeutic dose (ED50).

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, particularly its brain penetrance.

  • Chronic Neuroinflammation Models: Validation in chronic models of neurodegeneration (e.g., Alzheimer's or Parkinson's disease models) to assess its potential for long-term therapeutic intervention.

By following this structured, comparative approach, research teams can efficiently and objectively determine the true therapeutic promise of this novel benzoxazinone derivative.

References

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Bioorganic Chemistry.
  • Animal Models for Neuroinflammation and Potential Treatment Methods. (n.d.).
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolian Journal of Chemistry.
  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery & Therapeutics.
  • Optimizing models of neuroinflammation for drug discovery. (2024). News-Medical.Net.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). Scientific Reports.
  • Animal and cellular models of acute inflamm
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules.

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (2016). Current Neuropharmacology.
  • Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. (n.d.). REDI.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Journal of Chemistry.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Revista Dor.
  • Neuroinflamm
  • In Vivo Validation Model of a Novel Anti-Inflammatory Scaffold in Interleukin-10 Knockout Mouse. (2018).
  • In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). Crown Bioscience.
  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (n.d.). Acta Poloniae Pharmaceutica.
  • 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). Molecules.
  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem.
  • 6-Bromo-3,4-dihydro-2H-benzo[b][2][9]oxazine. (n.d.). PubChem.

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, 95%. (n.d.). Fisher Scientific.
  • Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegener

Sources

Validation

A Comparative Guide to Confirming Target Engagement for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often decisive, step in this p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often decisive, step in this process is the unequivocal confirmation that the molecule physically interacts with its intended biological target within a cellular context.[1][2][3] This guide provides an in-depth comparison of robust methodologies to confirm target engagement for the novel compound, 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.

While the specific molecular target of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is not yet publicly defined, its benzoxazinone core is found in compounds with anti-inflammatory properties.[4][5] A key enzyme in the inflammatory cascade is microsomal prostaglandin E2 synthase-1 (mPGES-1), which catalyzes the final step in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator.[4][6][7] Therefore, for the purpose of this guide, we will hypothesize mPGES-1 as the target to illustrate a rigorous, multi-faceted approach to confirming target engagement.

This guide will compare three orthogonal, yet complementary, experimental strategies:

  • Direct Target Interaction: A cell-free biochemical assay to measure direct inhibition of recombinant mPGES-1.

  • Intracellular Target Binding: The Cellular Thermal Shift Assay (CETSA®) to verify that the compound binds to mPGES-1 inside intact cells.[8][9][10]

  • Cellular Functional Response: A cell-based immunoassay to quantify the inhibition of PGE2 production, the downstream product of mPGES-1 activity.

By integrating these distinct methods, researchers can build a compelling, data-driven case for on-target activity, a cornerstone of any successful drug discovery program.[1]

The Central Hypothesis: Targeting the mPGES-1 Pathway

The rationale for investigating mPGES-1 is its critical role in inflammation. It converts PGH2, produced by cyclooxygenase (COX) enzymes, into PGE2.[7][11] Elevated PGE2 levels are associated with pain, fever, and various inflammatory diseases.[11][12] Inhibiting mPGES-1 is therefore a promising therapeutic strategy.[4][13]

Method 1: Cell-Free mPGES-1 Inhibition Assay (Biochemical)

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant mPGES-1 in a controlled, in vitro environment. It is the most direct test of a compound's interaction with its putative target, free from the complexities of cellular uptake or metabolism. The assay quantifies the production of PGE2 from its substrate, PGH2, and the reduction in PGE2 formation in the presence of the inhibitor is used to determine the compound's potency (IC50).[6][13]

Experimental Workflow

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis P1 Prepare Recombinant mPGES-1 Enzyme R1 Incubate mPGES-1 with Test Compound or Vehicle P1->R1 P2 Prepare PGH2 Substrate (Unstable, prepare fresh) R2 Initiate Reaction by Adding PGH2 Substrate P2->R2 P3 Prepare Test Compound (Serial Dilutions) P3->R1 R1->R2 R3 Incubate at 37°C (e.g., 60 seconds) R2->R3 R4 Stop Reaction (e.g., with SnCl2) R3->R4 D1 Quantify PGE2 Production (e.g., HTRF, ELISA) R4->D1 D2 Plot % Inhibition vs. [Compound] D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for the cell-free mPGES-1 biochemical inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, 2.5 mM GSH).

    • Serially dilute 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one in DMSO, followed by a final dilution in assay buffer.

    • Dilute recombinant human mPGES-1 enzyme to the working concentration in assay buffer.

    • Prepare the unstable substrate PGH2 immediately before use.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of serially diluted compound or vehicle (DMSO) to appropriate wells.

    • Add 85 µL of the diluted mPGES-1 enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of PGH2 substrate (final concentration ~5 µM).

    • Incubate for 60 seconds at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 10 µL of 1 mg/mL SnCl2 in ethanol).

  • PGE2 Detection:

    • Quantify the amount of PGE2 produced using a commercially available detection kit, such as an HTRF-based assay or a competitive ELISA.[6][14]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Method 2: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a powerful biophysical method that confirms target engagement in a physiological context—inside intact cells or tissues.[9][15] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[16][17] This stabilization results in a higher melting temperature (Tagg). In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound, stabilized proteins remain soluble at higher temperatures. The amount of soluble target protein at each temperature is then quantified, typically by Western blot.[8][10]

Experimental Workflow

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis T1 Culture Cells Expressing mPGES-1 (e.g., A549) T2 Treat Cells with Compound or Vehicle Control T1->T2 T3 Incubate (e.g., 1 hr, 37°C) T2->T3 H1 Aliquot Cell Suspensions T3->H1 H2 Heat Aliquots to a Range of Temperatures (e.g., 40-70°C) H1->H2 H3 Cool on Ice H2->H3 A1 Lyse Cells (e.g., Freeze-thaw cycles) H3->A1 A2 Separate Soluble Fraction from Precipitate (Centrifugation) A1->A2 A3 Quantify Soluble mPGES-1 (Western Blot, ELISA) A2->A3 A4 Plot Melt Curves & Determine Thermal Shift (ΔTagg) A3->A4

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., IL-1β stimulated A549 cells, which upregulate mPGES-1) to ~80% confluency.

    • Harvest cells and resuspend in culture medium.

    • Treat cells with 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one (e.g., at 10x the biochemical IC50) or vehicle for 1 hour at 37°C.

  • Heating Step:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[17]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using a specific antibody against mPGES-1.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both vehicle- and compound-treated samples, plot the relative band intensity against the temperature.

    • Fit the data to a sigmoidal curve to determine the apparent aggregation temperature (Tagg). The difference in Tagg between the treated and vehicle samples (ΔTagg) confirms intracellular target engagement.

Method 3: Cell-Based PGE2 Functional Assay

Principle: This assay moves beyond direct binding to measure the functional consequence of target engagement in a cellular system. It quantifies the compound's ability to inhibit the production of PGE2, the physiological product of the mPGES-1 enzyme.[18] Cells are stimulated to induce the inflammatory pathway, leading to the production of PGE2, which is then measured in the cell culture supernatant. A potent compound will engage and inhibit mPGES-1, leading to a dose-dependent reduction in PGE2 levels. This provides crucial evidence that the compound is not only cell-permeable and binds its target, but also elicits the desired biological effect.[2][19]

Experimental Workflow

cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis C1 Seed Cells in a Plate (e.g., A549 cells) C2 Pre-treat with Test Compound (Serial Dilutions) C1->C2 S1 Induce Inflammation with Stimulant (e.g., IL-1β) C2->S1 S2 Incubate (e.g., 24 hours) S1->S2 A1 Collect Cell Culture Supernatant S2->A1 A2 Quantify PGE2 Levels (ELISA, HTRF) A1->A2 A3 Plot PGE2 Level vs. [Compound] A2->A3 A4 Calculate EC50 Value A3->A4

Caption: Workflow for the cell-based PGE2 functional assay.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed A549 cells into a 96-well plate and allow them to adhere overnight.

    • Remove the culture medium.

    • Add fresh medium containing serial dilutions of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one or vehicle control. Pre-incubate for 1 hour.

  • Stimulation:

    • Add a stimulating agent, such as Interleukin-1 beta (IL-1β, final concentration 1 ng/mL), to all wells except the unstimulated control.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • PGE2 Quantification:

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[11][12][18]

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the kit.

    • Calculate the PGE2 concentration for each sample.

    • Plot the PGE2 concentration against the logarithm of the compound concentration and fit the data to determine the EC50 value, which represents the concentration required to inhibit 50% of the PGE2 production.

Comparison of Methodologies

The three assays provide distinct but synergistic pieces of information, creating a robust validation package for target engagement.

Parameter Cell-Free Biochemical Assay Cellular Thermal Shift Assay (CETSA®) Cell-Based Functional Assay
Question Answered Does the compound directly inhibit the isolated target enzyme?Does the compound physically bind to the target inside a cell?Does the compound inhibit the target's function in a cellular pathway?
Primary Output IC50 (Inhibitory Concentration)ΔTagg (Thermal Shift)EC50 (Effective Concentration)
Context In vitro, purified componentsIn-cell, biophysical bindingIn-cell, physiological response
Key Strengths - High throughput- Mechanistically direct- No cell permeability needed- Confirms intracellular binding- Label-free- Works without a functional readout- Measures biological outcome- Accounts for cell permeability & metabolism- High physiological relevance
Key Limitations - Lacks biological context- Prone to artifacts (e.g., aggregation)- Target may not be in native state- Lower throughput- Requires a specific antibody- Not all binding events cause a thermal shift- Indirect measure of binding- Signal can be affected by off-target effects upstream/downstream

Conclusion

Confirming that a compound engages its intended target is a non-negotiable step in drug discovery.[1][9] For a novel molecule like 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one with a hypothesized target of mPGES-1, a single experiment is insufficient. The true power lies in the integration of orthogonal approaches.

A low nanomolar IC50 from the biochemical assay provides initial evidence of potent, direct inhibition. This is powerfully corroborated by a significant thermal shift (ΔTagg) in the CETSA®, which proves the compound enters the cell and physically interacts with mPGES-1. Finally, a potent EC50 in the cell-based functional assay demonstrates that this binding event translates into the desired biological outcome—the inhibition of PGE2 production. When the data from these three distinct methodologies align, they provide overwhelming evidence of target engagement, building the confidence needed to advance a compound toward further preclinical development.

References

  • RayBiotech. Prostaglandin E2 ELISA Kit. [Link]

  • Assay Genie. Human PGE2 (Prostaglandin E2) ELISA Kit. [Link]

  • PubMed. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. [Link]

  • National Center for Biotechnology Information (PMC). Determining target engagement in living systems. [Link]

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • National Center for Biotechnology Information (PMC). Target Engagement Assays in Early Drug Discovery. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Pelago Bioscience. Target Engagement: A Key Factor in Drug Development Failures. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubMed. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • bioRxiv. Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. [Link]

  • ResearchGate. (PDF) Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis. [Link]

  • National Institutes of Health. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [Link]

  • National Institutes of Health. Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models of inflammation and vascular tone. [Link]

  • Selvita. Target Engagement. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • PubMed Central. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. [Link]

  • National Center for Biotechnology Information (PMC). Identification and development of mPGES-1 inhibitors: where we are at?. [Link]

  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • National Center for Biotechnology Information (PMC). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. [Link]

  • National Institutes of Health. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][18]oxazine. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the sa...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, grounding procedural steps in the scientific and regulatory principles that govern safe laboratory practice.

The fundamental principle for disposing of this compound is to recognize it for what it is: a halogenated organic compound .[1][2] The presence of the bromine atom dictates its classification and the required disposal pathway, which is significantly different from non-halogenated organic waste.[2][3]

Hazard Identification and Risk Assessment

Table 1: GHS Hazard Classification for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[4]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[4][5]
Serious Eye Damage/Irritation 2 H319: Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity, Single Exposure 3 H335: May cause respiratory irritation[4][5]

Source: Data synthesized from PubChem CID 16218142.[4]

This hazard profile necessitates the use of appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, during all handling and disposal procedures. All operations involving solid or concentrated forms of the compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.[2][6]

The Core Principle: Waste Segregation

The single most important step in the proper disposal of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one is segregation . This compound and any materials contaminated with it must be collected in a designated halogenated organic waste stream, kept separate from non-halogenated organic waste.[1][3][7]

The causality behind this rule is twofold:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) lists many spent halogenated solvents and compounds as hazardous wastes (F-listed wastes).[8][9][10] Improperly mixing waste streams can lead to regulatory violations.

  • Disposal Method & Cost: Halogenated wastes cannot be blended into fuel for energy recovery in the same way as many non-halogenated solvents. They require high-temperature incineration, often with specialized flue gas scrubbing systems to neutralize the hydrobromic acid (HBr) and other acidic gases produced during combustion.[11][12] This specialized treatment makes the disposal of halogenated waste significantly more expensive.[2][3] Keeping the waste streams separate is, therefore, a matter of both environmental responsibility and fiscal prudence.

Step-by-Step Disposal Workflow

The following protocol outlines the complete process from waste generation to final handoff to your institution's Environmental Health & Safety (EHS) department.

Waste Characterization and Collection
  • Identify: Any neat (pure) leftover 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, solutions containing it, or materials contaminated with it (e.g., silica gel, filter paper, contaminated gloves) are classified as halogenated waste.

  • Select Container: Obtain a dedicated, properly vented, and chemically compatible waste container from your EHS department. This is typically a high-density polyethylene (HDPE) carboy or a safety can clearly marked for "Halogenated Organic Waste".[1][2][13]

  • Collect Waste:

    • For solid waste, place it directly into the container.

    • For solutions, pour carefully into the liquid waste container using a funnel.

    • Do not overfill the container; a general rule is to leave at least 10% headspace to allow for vapor expansion.[13]

  • Keep Closed: The waste container must be securely closed with a threaded cap at all times, except when actively adding waste.[2][7] This minimizes fugitive emissions and prevents spills.

Labeling and In-Lab Storage
  • Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag, available from your EHS office.[2][7]

  • Complete the Label: Fill out the label completely and accurately. Use full chemical names—do not use abbreviations or formulas.[7] List all components and their approximate percentages, including 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one and any solvents.

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation, under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[2]

Arranging for Disposal
  • Request Pickup: Once the container is full or you are finished with the process generating this waste, submit a chemical waste pickup request to your institution's EHS department, following their specific procedures.

  • Do Not Drain Dispose: Under no circumstances should this compound or solutions containing it be poured down the sink.[7][11] This is a direct violation of environmental regulations and can harm aquatic ecosystems.

Below is a visual representation of the disposal workflow.

G cluster_lab In-Laboratory Procedures cluster_ehs EHS & Final Disposal A Waste Generation (Solid or Liquid containing 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one) B Characterize Waste: Is a Halogenated Organic Compound Present? A->B C Select Designated 'HALOGENATED WASTE' Container B->C Yes D Add Waste to Container (Do not exceed 90% capacity) C->D E Securely Cap Container D->E F Affix & Complete 'Hazardous Waste' Label E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Request Pickup from Environmental Health & Safety (EHS) G->H I EHS Collects Waste H->I J Consolidation with other Halogenated Wastes I->J K Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) J->K L Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing K->L

Caption: Disposal workflow for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one.

Final Disposal Methodology and Regulatory Context

Once collected by EHS, the waste is consolidated with other compatible halogenated materials and transported to a licensed hazardous waste disposal facility. The standard and most effective method for destroying halogenated organic compounds is controlled, high-temperature incineration.[11][14] This process must be conducted in a specialized incinerator equipped with an afterburner and a scrubber system to neutralize the resulting acidic gases, primarily HBr.[11][12]

This entire process is governed by the EPA's RCRA framework, which ensures that hazardous waste is managed from "cradle to grave" to protect human health and the environment.[15]

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If any flammable solvents are involved, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Clean: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[2] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated waste container. Label it as "Halogenated Waste" and dispose of it according to the protocol described above.[2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][16][17]

By adhering to this structured disposal protocol, you contribute to a culture of safety and environmental stewardship, ensuring that the byproducts of scientific advancement are managed with the same rigor and precision as the research itself.

References

  • Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved from [Link]

  • Unknown. Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance. Retrieved from [Link]

  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Unknown. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998, April). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

Operational Safety Guide: Handling 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handlin...

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one. The information herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. The causality behind each recommendation is explained to build a deeper understanding of risk mitigation.

Foundational Hazard Assessment

Understanding the inherent risks of a chemical is the first step in safe handling. While a specific Safety Data Sheet (SDS) for the butyl-substituted compound is not widely available, a robust safety profile can be established by analyzing the hazards of the parent compound, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. The addition of a butyl group does not negate the risks associated with the core brominated heterocyclic structure.

Based on aggregated GHS data for the parent compound, the following hazards are identified[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications mandate a cautious approach, prioritizing the prevention of inhalation, ingestion, and direct contact with skin or eyes.

The Primary Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final layer of protection. The primary and most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.

  • Ventilation: All handling of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, especially in its solid, powdered form, must be conducted within a properly functioning and certified chemical fume hood.[3] This is non-negotiable and directly mitigates the respiratory irritation hazard (H335).

  • Designated Area: All work with this compound should occur in a designated area, clearly marked with the identity of the chemical. This prevents cross-contamination and ensures that all personnel entering the area are aware of the potential hazards.

  • Restricted Access: Only trained personnel essential to the procedure should be present in the designated area during handling.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific hazards of the compound. For this halogenated aromatic molecule, a multi-layered approach is required.

Hand Protection: A Critical Barrier

Aromatic and halogenated hydrocarbons are known to attack and permeate many standard glove materials.[4] Therefore, single-gloving with standard nitrile or latex is insufficient.

  • Recommended Glove Type: Butyl/Viton composite gloves offer superior resistance to a broad spectrum of chemicals, including halogenated compounds.[5] If these are unavailable, thick-cut nitrile gloves (>8 mil) may be used, but with the understanding that they offer shorter-term protection.

  • Gloving Protocol:

    • Inspection: Before every use, meticulously inspect gloves for any signs of degradation, punctures, or tears.

    • Double-Gloving: Wear two pairs of gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

    • Immediate Replacement: If the outer glove comes into direct contact with the compound (solid or in solution), remove it immediately and replace it with a new one.

    • Regular Changes: Do not wear the same pair of gloves for an entire workday. Change them frequently, at minimum every two hours, or as specified by the glove manufacturer's permeation data.

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the designated area.[6] Standard safety glasses do not provide adequate protection from splashes or fine particulates.

  • Elevated Risk: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during transfers or reaction quenching), a full-face shield must be worn over the chemical splash goggles.[6]

Body and Respiratory Protection
  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is required to protect against incidental contact and minor splashes.[6]

  • Respiratory Protection: As all work must be performed in a chemical fume hood, a respirator is not typically required. However, in the rare event that engineering controls are not feasible or fail, or during a large spill cleanup, respiratory protection would be necessary. This requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[6]

PPE Selection Summary
TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid (<5g) Chemical Splash GogglesDouble-Gloved (Butyl/Viton or thick Nitrile)Lab Coat
Preparing Solutions Chemical Splash GogglesDouble-Gloved (Butyl/Viton or thick Nitrile)Lab Coat
Running Reactions/Transfers Face Shield over GogglesDouble-Gloved (Butyl/Viton or thick Nitrile)Lab Coat, Chemical-Resistant Apron

Operational Plan: From Set-Up to Disposal

A systematic workflow minimizes error and exposure. The following protocol should be adapted to specific experimental needs.

Preparation and Donning PPE
  • Verify the chemical fume hood is functioning correctly.

  • Clear the workspace of all non-essential items.

  • Assemble all necessary equipment and reagents.

  • Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

Handling the Compound
  • Perform all manipulations well within the fume hood sash.

  • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers with the compound sealed when not in immediate use.

Decontamination and Doffing PPE
  • Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the waste wipes for proper disposal.

  • Doff PPE in a way that avoids contaminating your skin, in the following order:

    • Remove outer gloves.

    • Remove face shield/goggles.

    • Remove lab coat.

    • Remove inner gloves.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Execution Phase cluster_post Post-Procedure start Start Procedure assess Assess Task Risk (Quantity, Operation) start->assess eng_control Verify Engineering Controls (Chemical Fume Hood ON) assess->eng_control select_ppe Select & Inspect PPE (Table 1) eng_control->select_ppe don_ppe Don PPE (Coat, Gloves, Goggles) select_ppe->don_ppe handle Handle Chemical Inside Fume Hood don_ppe->handle decon Decontaminate Workspace & Equipment handle->decon doff_ppe Doff PPE Safely decon->doff_ppe waste Segregate & Dispose Waste (Halogenated Stream) doff_ppe->waste wash Wash Hands Thoroughly waste->wash end_proc End Procedure wash->end_proc

Caption: PPE Selection and Safe Handling Workflow Diagram.

Waste Disposal and Emergency Plan

Waste Management

As a halogenated organic compound, all waste streams containing 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one must be treated as hazardous.

  • Segregation is Key: Maintain a dedicated hazardous waste container labeled "Halogenated Organic Waste."[7][8] Never mix halogenated and non-halogenated waste, as this significantly increases disposal complexity and cost.[8][9]

  • Container Management: The waste container must be made of a compatible material (e.g., polyethylene), kept tightly sealed when not in use, and stored in secondary containment within the laboratory.[3][7]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh paper, and cleaning wipes, must be placed in the halogenated waste container.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Spill: For small spills (<5g) within a fume hood, trained personnel may absorb the material with an inert absorbent (e.g., vermiculite), collect it into a sealed container, and dispose of it as halogenated waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][1]oxazine - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • Blackrock Workwear. Bromine-LC Work Glove. [Link]

  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU Safety. [Link]

  • Quora. What safety gear do chemists typically wear when handling chemicals?. [Link]

  • AMPri. Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full. [Link]

  • Washington State University. Halogenated Solvents. WSU Environmental Health & Safety. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Environmental Health and Safety, Iowa State University. [Link]

  • University of Colorado Colorado Springs. Glove Selection. UCCS Emergency & Safety Services. [Link]

  • Washington State University Spokane. Glove Selection Chart. WSU Health Sciences Spokane. [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • University of California, Berkeley. Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. [Link]

Sources

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